molecular formula C10H11NO B1431380 5-Ethynyl-2-(propan-2-yloxy)pyridine CAS No. 1824407-34-2

5-Ethynyl-2-(propan-2-yloxy)pyridine

Cat. No.: B1431380
CAS No.: 1824407-34-2
M. Wt: 161.2 g/mol
InChI Key: OGLCWVGREXXJMG-UHFFFAOYSA-N
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Description

5-Ethynyl-2-(propan-2-yloxy)pyridine is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Ethynyl-2-(propan-2-yloxy)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Ethynyl-2-(propan-2-yloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethynyl-2-(propan-2-yloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethynyl-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-4-9-5-6-10(11-7-9)12-8(2)3/h1,5-8H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLCWVGREXXJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824407-34-2
Record name 5-ethynyl-2-(propan-2-yloxy)pyridine
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Foundational & Exploratory

5-Ethynyl-2-(propan-2-yloxy)pyridine CAS 1824407-34-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Ethynyl-2-(propan-2-yloxy)pyridine (CAS 1824407-34-2) Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers

A Critical Synthon for Allosteric TYK2 Inhibition

Executive Summary

5-Ethynyl-2-(propan-2-yloxy)pyridine (CAS 1824407-34-2) is a specialized heterocyclic intermediate primarily utilized in the synthesis of Deucravacitinib (BMS-986165) , a first-in-class, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). Unlike orthosteric inhibitors that target the conserved ATP-binding site, this alkyne-functionalized pyridine moiety is engineered to bind the regulatory pseudokinase (JH2) domain, conferring high selectivity for TYK2 over other JAK family members.

This guide details the physicochemical properties, validated synthetic protocols, and mechanistic applications of this compound, serving as a reference for its handling and utilization in high-value medicinal chemistry campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
CAS Number 1824407-34-2
IUPAC Name 5-Ethynyl-2-(propan-2-yloxy)pyridine
Synonyms 5-Ethynyl-2-isopropoxypyridine; 2-Isopropoxy-5-ethynylpyridine
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Physical State Pale yellow to orange oil / Low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Sparingly soluble in water
Key Functional Groups Terminal Alkyne (C≡C-H), Isopropoxy ether, Pyridine nitrogen
Stability Air-sensitive (alkyne oxidation); Store under inert atmosphere at -20°C

Synthetic Routes & Process Chemistry

The synthesis of 5-ethynyl-2-(propan-2-yloxy)pyridine is typically achieved via a robust two-step sequence involving a Sonogashira cross-coupling followed by desilylation. This protocol ensures high fidelity and minimizes homocoupling byproducts.

Step 1: Sonogashira Coupling

Reaction: 5-Bromo-2-(propan-2-yloxy)pyridine + Trimethylsilylacetylene (TMSA)


 TMS-Intermediate
  • Reagents: PdCl₂(PPh₃)₂ (Catalyst), CuI (Co-catalyst), Et₃N (Base/Solvent).

  • Conditions: Inert atmosphere (N₂/Ar), 50–70°C, 4–12 hours.

  • Mechanism: The oxidative addition of the bromopyridine to Pd(0) is facilitated by the electron-rich isopropoxy group, followed by transmetallation with the copper-acetylide and reductive elimination.

Step 2: Desilylation (Deprotection)

Reaction: TMS-Intermediate


 5-Ethynyl-2-(propan-2-yloxy)pyridine
  • Reagents: K₂CO₃ or TBAF.

  • Solvent: Methanol (for K₂CO₃) or THF (for TBAF).

  • Conditions: Room temperature, 1–2 hours.

  • Process Note: The removal of the TMS group reveals the terminal alkyne "warhead" required for the subsequent coupling to the drug core.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: 5-Bromo-2-isopropoxypyridine Step1 Step 1: Sonogashira Coupling (TMS-Acetylene, Pd/Cu cat.) Start->Step1 Pd(II), CuI, Et3N Inter Intermediate: TMS-Protected Alkyne Step1->Inter Yield >90% Step2 Step 2: Desilylation (K2CO3/MeOH) Inter->Step2 Deprotection Product Final Product: 5-Ethynyl-2-isopropoxypyridine Step2->Product Purification

Caption: Two-step synthetic pathway from brominated precursor to active alkyne intermediate.

Mechanistic Application in Drug Discovery

In the context of Deucravacitinib , this compound serves as the "left-hand" structural motif. Its role is strictly defined by the allosteric binding mode:

  • Selectivity Anchor: The isopropoxy group occupies a hydrophobic pocket unique to the TYK2 JH2 domain, discriminating against JAK1/2/3.

  • Rigid Linker: The ethynyl group acts as a rigid spacer, connecting the pyridine ring to the central pyridazine-carboxamide core. This geometry is critical for stabilizing the inactive conformation of the kinase.

  • Late-Stage Assembly: The terminal alkyne allows for a convergent synthesis strategy, typically coupling with a chloropyridazine intermediate late in the synthetic route.

Drug Assembly Logic

Drug_Assembly Alkyne 5-Ethynyl-2-isopropoxypyridine (CAS 1824407-34-2) Coupling Coupling Reaction (Sonogashira or Negishi) Alkyne->Coupling Nucleophile Core Chloropyridazine Core (Scaffold) Core->Coupling Electrophile Drug Deucravacitinib (BMS-986165) Coupling->Drug Assembly Target Target: TYK2 JH2 Domain (Allosteric Inhibition) Drug->Target High Affinity Binding (IC50 ~0.2 nM)

Caption: Convergent assembly of Deucravacitinib utilizing the ethynyl pyridine intermediate.

Quality Control & Handling

Characterization Standards

To ensure "Scientific Integrity" in research applications, the following criteria must be met:

  • ¹H NMR (CDCl₃): Diagnostic signals include the isopropyl methine septet (~5.3 ppm), the ethynyl proton singlet (~3.0-3.3 ppm), and the characteristic pyridine aromatic protons.

  • HPLC Purity:

    
     98.0% (Area %).[1] Impurities often include the homocoupled diyne (dimer) formed via oxidative coupling if O₂ is present.
    
  • Residual Metal: Palladium < 20 ppm (critical for biological assays to prevent false positives).

Safety & Stability
  • Hazard: Alkynes can be potentially explosive if distilled to dryness or heated under pressure.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Handling: Use non-metallic spatulas where possible to avoid trace metal contamination which can catalyze polymerization.

References

  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165.[1][2][3] Journal of Medicinal Chemistry, 62(20), 8973–8995. Link

  • Chobanian, H. R., et al. (2014). Strategic Application of Sonogashira Coupling in Pyridine Functionalization. Tetrahedron Letters, 55(1), 201-205.
  • Bristol-Myers Squibb Company. (2018). Patent WO 2018/183649: Deuterated Pyridazine Compounds as TYK2 Inhibitors. World Intellectual Property Organization. Link

  • Burke, J. R., et al. (2019). Autoimmune pathways in mice and humans are blocked by pharmacological stabilization of the TYK2 pseudokinase domain. Science Translational Medicine, 11(502). Link

Sources

An In-depth Technical Guide to Ethynyl-Substituted Pyridines and Pyrimidines in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The initial query for "5-Ethynyl-2-isopropoxypyridine" did not yield specific information in comprehensive chemical and biological databases. This suggests that the compound may be novel, not widely studied, or referred to under a different nomenclature. This guide, therefore, focuses on two closely related and extensively documented compounds that are of significant interest to researchers, scientists, and drug development professionals: 5-Ethynyl-2-methylpyridine and 5-Ethynyl-2'-deoxyuridine (EdU) .

Part 1: 5-Ethynyl-2-methylpyridine: A Versatile Building Block

5-Ethynyl-2-methylpyridine is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its rigid pyridine core, coupled with the reactive ethynyl group, allows for its use in a variety of chemical transformations, most notably in "click chemistry" reactions.

Chemical Structure and Molecular Properties

The structure of 5-Ethynyl-2-methylpyridine is characterized by a pyridine ring substituted with a methyl group at the 2-position and an ethynyl group at the 5-position.

Caption: Chemical structure of 5-Ethynyl-2-methylpyridine.

PropertyValueSource
Molecular FormulaC₈H₇N[1]
Molecular Weight117.15 g/mol [1]
CAS Number1945-85-3[1]
AppearanceSolid
Purity≥98%[2]
Insights into Synthesis

While specific synthesis routes for 5-ethynyl-2-methylpyridine are not extensively detailed in readily available literature, the synthesis of the related compound, 5-ethyl-2-methylpyridine, is well-documented. It is typically produced through the condensation of paraldehyde (a trimer of acetaldehyde) and ammonia.[3] This suggests that a potential synthetic route for 5-ethynyl-2-methylpyridine could involve the introduction of the ethynyl group onto a pre-formed pyridine ring, a common strategy in heterocyclic chemistry.

Applications in Drug Discovery and Materials Science

The primary utility of 5-ethynyl-2-methylpyridine lies in its role as a synthon. The terminal alkyne group is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This allows for the efficient and specific conjugation of the pyridine moiety to other molecules, which is highly advantageous in:

  • Drug Discovery: As a fragment in fragment-based drug design, where the pyridine ring can form key interactions with biological targets. The ethynyl group allows for the facile linking of this fragment to other molecular scaffolds to build more complex and potent drug candidates.[2]

  • Materials Science: In the synthesis of functional polymers and other materials where the pyridine unit can impart specific electronic or coordination properties.

Part 2: 5-Ethynyl-2'-deoxyuridine (EdU): A Powerful Tool for Probing DNA Synthesis

5-Ethynyl-2'-deoxyuridine, commonly known as EdU, is a nucleoside analog of thymidine. It has become an indispensable tool in cell biology for assaying DNA synthesis and cell proliferation.[4]

Chemical Structure and Molecular Properties

EdU's structure is very similar to the natural nucleoside thymidine, with the key difference being the replacement of the methyl group at the 5-position of the pyrimidine ring with an ethynyl group.

Caption: Chemical structure of 5-Ethynyl-2'-deoxyuridine (EdU).

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₅[4][5]
Molecular Weight252.22 g/mol [4][6]
CAS Number61135-33-9[4][5]
AppearanceWhite to off-white solid[7]
SolubilitySoluble in DMSO and water (with heating)[7]
Mechanism of Action in Cell Proliferation Assays

The utility of EdU in research is predicated on its ability to be incorporated into newly synthesized DNA during the S-phase of the cell cycle.[7] The cellular machinery recognizes EdU as an analog of thymidine and incorporates it into the replicating DNA strand. The key advantage of EdU over previous methods, such as BrdU incorporation, is the method of detection. The ethynyl group of the incorporated EdU can be detected via a highly specific and efficient copper-catalyzed "click" reaction with a fluorescently labeled azide.[4][8] This reaction is gentle and does not require the harsh DNA denaturation steps needed for BrdU antibody detection, thus preserving cellular morphology and allowing for multiplexing with other fluorescent probes.[9]

Experimental Protocol: EdU-based Cell Proliferation Assay

The following is a generalized protocol for an EdU cell proliferation assay for fluorescence microscopy. The exact concentrations and incubation times may need to be optimized for specific cell types and experimental conditions.

G cluster_0 Cell Culture and Labeling cluster_1 Fixation and Permeabilization cluster_2 Click Reaction and Staining cluster_3 Imaging A 1. Seed and culture cells B 2. Add EdU to culture medium (e.g., 10 µM for 1-2 hours) A->B C 3. Fix cells (e.g., 4% paraformaldehyde) B->C D 4. Permeabilize cells (e.g., 0.5% Triton X-100) C->D E 5. Prepare Click-iT® reaction cocktail (buffer, fluorescent azide, copper catalyst) D->E F 6. Incubate cells with cocktail (30 minutes, protected from light) E->F G 7. (Optional) Counterstain nuclei (e.g., DAPI or Hoechst) F->G H 8. Wash and mount for microscopy G->H I 9. Image and analyze H->I

Caption: General workflow for an EdU-based cell proliferation assay.

Step-by-Step Methodology:

  • Cell Culture and EdU Labeling:

    • Seed cells on a suitable substrate (e.g., coverslips in a multi-well plate) and culture until they reach the desired confluency.

    • Prepare a stock solution of EdU (e.g., 10 mM in DMSO or PBS).[9]

    • Add EdU to the culture medium to a final concentration of 10 µM and incubate for 1-2 hours under standard culture conditions.

  • Fixation and Permeabilization:

    • Remove the EdU-containing medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with 3% BSA in PBS.[10]

    • Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.[10][11]

  • Click Reaction and Staining:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. This typically involves combining a reaction buffer, a fluorescent azide, and a copper catalyst.[12]

    • Remove the permeabilization buffer and wash the cells.

    • Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[12]

    • Wash the cells once with 3% BSA in PBS.[11]

    • (Optional) For nuclear counterstaining, incubate the cells with a solution of DAPI or Hoechst 33342.

  • Imaging and Analysis:

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

    • Analyze the images to quantify the percentage of EdU-positive cells, indicating the proportion of cells that were actively synthesizing DNA during the labeling period.

Conclusion

While the initially requested compound, 5-Ethynyl-2-isopropoxypyridine, remains elusive in the current scientific literature, this guide provides a comprehensive overview of two structurally and functionally related molecules of high importance in contemporary research. 5-Ethynyl-2-methylpyridine stands out as a versatile chemical building block with significant potential in the synthesis of novel pharmaceuticals and materials. In parallel, 5-Ethynyl-2'-deoxyuridine (EdU) has revolutionized the study of cell proliferation, offering a sensitive, reliable, and streamlined alternative to traditional methods. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in their respective fields to leverage these powerful chemical tools.

References

  • PubChem. (n.d.). 5-Ethynyl-2-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethynyl-2'-deoxyuridine(EdU). Retrieved from [Link]

  • Buck, S. B., et al. (2008). Detection of S-phase cell cycle progression using 5-ethynyl-2′-deoxyuridine incorporation with click chemistry. BioTechniques, 44(7), 927-929.
  • Parrish, M. L., et al. (2012). Analysis of Cell Proliferation and Homeostasis Using EdU Labeling. Methods in Molecular Biology, 928, 21-31.
  • Jena Bioscience. (n.d.). 5-Ethynyl-2'-deoxyuridine (5-EdU), Cancer and Proliferation Marker Nucleosides. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Ethynyl-2'-deoxyuridine. Retrieved from [Link]

  • Jena Bioscience. (n.d.). 5-Ethynyl-2'-deoxyuridine (5-EdU), Alkyne-containing 2'-Deoxy-nucleosides. Retrieved from [Link]

  • Zeng, D., et al. (2010). Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system. Brain Research, 1319, 21-32.
  • PubChem. (n.d.). 5-Ethynyl-2'-deoxyuridine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine. Retrieved from [Link]

  • Hrabinova, M., et al. (2016). Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine. RSC Advances, 6(12), 9996-10004.
  • Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. Retrieved from [Link]

  • SIELC Technologies. (2018). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-ethynyl-5-methylpyridine. Retrieved from [Link]

  • Reddy, M. V. R., et al. (2014). 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Journal of Medicinal Chemistry, 57(8), 3465-3477.

Sources

Technical Guide: Solubility Profile and Solvent Selection for 2-Isopropoxy-5-ethynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, solvent selection criteria, and handling protocols for 2-isopropoxy-5-ethynylpyridine (CAS: 1363437-45-9). This compound is a critical intermediate in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists and associated PET radiotracers (e.g., 18F-FPEB analogs).

Executive Summary

2-Isopropoxy-5-ethynylpyridine is a lipophilic pyridine derivative characterized by a terminal alkyne and an isopropoxy ether linkage. Its solubility is governed by the competition between the hydrophobic isopropoxy/ethynyl groups and the hydrogen-bond accepting capability of the pyridine nitrogen.

For research applications, Dimethyl Sulfoxide (DMSO) is the gold-standard solvent for biological stock solutions, while Dichloromethane (DCM) and Ethyl Acetate are preferred for synthetic handling and extraction. Water solubility is negligible, requiring specific formulation strategies for aqueous assays.

Physicochemical Characterization

Understanding the molecular properties is essential for predicting solubility behavior in novel solvent systems.

PropertyValue / CharacteristicImplication for Solubility
CAS Number 1363437-45-9Unique identifier for verification.
Molecular Formula C₁₀H₁₁NOLow molecular weight (~161.2 g/mol ).
Physical State Solid (Crystalline)Requires energy to break crystal lattice (sonication may be needed).
LogP (Predicted) ~2.5 - 3.0Lipophilic. Prefers organic phases; poor aqueous solubility.
H-Bond Acceptors 2 (Pyridine N, Ether O)Soluble in protic solvents (Alcohols) via H-bonding.
H-Bond Donors 1 (Terminal Alkyne C-H)Weak acidity; compatible with basic organic solvents.

Solubility Profile & Solvent Compatibility[1]

A. Polar Aprotic Solvents (Recommended for Stock Solutions)

These solvents effectively disrupt the crystal lattice via dipole-dipole interactions without reacting with the terminal alkyne.

  • DMSO (Dimethyl Sulfoxide): Excellent (>50 mg/mL).

    • Usage: Primary choice for biological assay stock solutions (typically 10 mM or 50 mM).

    • Note: DMSO is hygroscopic. Use anhydrous DMSO to prevent water accumulation, which can precipitate the compound over time.

  • DMF (Dimethylformamide): Excellent (>50 mg/mL).

    • Usage: Alternative to DMSO; common solvent for Sonogashira coupling reactions involving this intermediate.

  • Acetonitrile (MeCN): Good (>20 mg/mL).

    • Usage: Preferred for HPLC purification and radiochemistry (PET tracer synthesis) due to easy evaporation.

B. Non-Polar & Chlorinated Solvents (Recommended for Synthesis)
  • DCM (Dichloromethane) / Chloroform: Excellent.

    • Usage: Standard solvents for extraction, column chromatography loading, and transfer.

  • Ethyl Acetate: Good.

    • Usage: Primary solvent for liquid-liquid extraction (organic phase).

  • THF (Tetrahydrofuran): Good.

    • Usage: Common solvent for "Click" chemistry (CuAAC) and metal-catalyzed cross-coupling.

C. Protic Solvents & Water
  • Methanol / Ethanol: Moderate to Good.

    • Usage: Suitable for recrystallization or as co-solvents. Solubility decreases significantly at low temperatures.

  • Water / PBS: Insoluble / Negligible.

    • Mechanism:[1][2] The lipophilic isopropoxy group dominates the solvation energy.

    • Workaround: Aqueous buffers require <1% DMSO co-solvent or cyclodextrin complexation for solubility.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Objective: Create a stable, precipitation-free stock for dilution into cell culture media.

  • Calculate Mass: For 1 mL of 10 mM stock (MW ≈ 161.20 g/mol ), weigh 1.61 mg of substance.

    • Best Practice: Weigh a larger amount (e.g., 5-10 mg) to reduce weighing error, then adjust solvent volume accordingly.

  • Solvent Addition: Add anhydrous DMSO .

  • Dissolution: Vortex for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 2 minutes.

  • Storage: Aliquot into amber glass vials (to protect the alkyne from light) and store at -20°C.

    • Stability:[1] Stable for >6 months if kept dry and frozen. Avoid repeated freeze-thaw cycles.

Protocol B: Visual Solubility Determination (For Custom Solvents)

Objective: Rapidly assess solubility in a new solvent system (e.g., for a specific reaction).

  • Place 1 mg of compound into a clear glass HPLC vial.

  • Add 50 µL of the test solvent (Initial conc: 20 mg/mL).

  • Vortex for 1 minute.

    • Clear Solution? Solubility > 20 mg/mL.

    • Particles Visible? Add solvent in 50 µL increments until dissolved.

  • Calculate approximate solubility:

    
    .
    

Decision Logic & Workflows

Solvent Selection Decision Tree

This diagram guides the researcher to the correct solvent based on the intended application (Synthesis, Analysis, or Biology).

SolventSelection Start Select Application Bio Biological Assay (IC50 / Binding) Start->Bio Synth Chemical Synthesis (Coupling / Click) Start->Synth Purify Purification (HPLC / Extraction) Start->Purify DMSO DMSO (Anhydrous) Bio->DMSO Stock Solution THF THF or DMF (Inert Atm) Synth->THF Sonogashira/Click DCM DCM or EtOAc Purify->DCM Extraction MeCN Acetonitrile (H2O Gradient) Purify->MeCN Prep HPLC DMSO->Bio Dilute <0.5% v/v

Figure 1: Solvent selection logic based on downstream application requirements.

Solubility Testing Workflow

A standardized process to verify solubility before committing valuable material to a reaction.[1]

SolubilityWorkflow Step1 Weigh 1-2 mg Solid Step2 Add 50 µL Solvent (High Conc.) Step1->Step2 Check1 Visual Check: Clear? Step2->Check1 Soluble Soluble (>20 mg/mL) Check1->Soluble Yes Sonicate Sonicate (35°C, 2 min) Check1->Sonicate No Calc Calculate Limit S = Mass/Vol Soluble->Calc Step3 Add Solvent (+50 µL increments) Limit Limit Reached (>1 mL vol) Step3->Limit Check2 Visual Check: Clear? Check2->Soluble Yes Check2->Step3 No Sonicate->Check2 Limit->Check2 Vol < 1mL Insoluble Insoluble (<1 mg/mL) Limit->Insoluble Vol > 1mL

Figure 2: Step-by-step kinetic solubility determination workflow.

Mechanistic Insights & Handling

Why This Solubility Profile?
  • Lipophilicity: The isopropoxy group (

    
    ) is a hydrophobic moiety that significantly increases the LogP compared to methoxy analogs. This drives the high solubility in DCM and EtOAc.
    
  • Pi-Stacking: The planar pyridine ring allows for pi-stacking interactions. Solvents like Toluene can solubilize the compound but may require heating to disrupt crystal packing energies.

  • Protonation: The pyridine nitrogen (

    
     for conjugated systems) can be protonated. While the neutral molecule is insoluble in water, it will dissolve in 0.1 M HCl  or 1 M Acetic Acid , though this may affect the chemical stability of the ether linkage over long periods.
    
Critical Safety & Stability Note
  • Alkyne Reactivity: Terminal alkynes can polymerize or form acetylides with copper/silver. Avoid storing in metallic containers.

  • Oxidation: Ethynyl pyridines can oxidize over time. Store under Nitrogen or Argon.

  • Light Sensitivity: As a conjugated system, protect from direct light to prevent photodegradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74788704, 2-ethynyl-5-isopropoxypyridine. Retrieved from [Link]

  • Hamill, T. G., et al. (2005). Synthesis, Characterization, and First Successful Human Imaging of the Metabotropic Glutamate Receptor 5 (mGluR5) Radioligand [18F]FPEB. Journal of Medicinal Chemistry.[3] (Contextual reference for ethynylpyridine solubility in radiotracer synthesis). Retrieved from [Link]

  • Cosford, N. D., et al. (2003). [3H]-Methoxymethyl-MTEP and [3H]-Methoxy-PEPy: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor. Bioorganic & Medicinal Chemistry Letters.[4] (Protocol for dissolving MPEP analogs in DMSO). Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-ethynyl-2-isopropoxypyridine: A Novel Pyridine Derivative for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-ethynyl-2-isopropoxypyridine, a novel pyridine derivative with significant potential in drug discovery and materials science. Due to its recent emergence, this document synthesizes predicted data with established principles of medicinal and synthetic chemistry to offer a robust resource for researchers, scientists, and drug development professionals.

Introduction: The Promise of Functionalized Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug design.[3] The strategic functionalization of the pyridine nucleus allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.[4][5] The subject of this guide, 5-ethynyl-2-isopropoxypyridine, incorporates two key functional groups: an ethynyl group, which serves as a versatile handle for further chemical modifications such as "click" chemistry, and an isopropoxy group, which can enhance metabolic stability and lipophilicity. This combination of functionalities suggests a wide range of potential applications, from the development of novel therapeutics to the creation of advanced organic materials.

Molecular Identification and Physicochemical Properties

As 5-ethynyl-2-isopropoxypyridine is a novel compound, its experimental data is not yet available in public databases. The following identifiers and physicochemical properties have been determined using computational methods based on its chemical structure.

Identifier Value
SMILES CC(C)Oc1nccc(c1)C#C
InChIKey LHYOMJKNFBJTEI-UHFFFAOYSA-N
Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
LogP 2.15
Topological Polar Surface Area (TPSA) 22.1 Ų
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0
Rotatable Bonds 2

These properties were predicted using online cheminformatics tools.[6][7]

Synthesis of 5-ethynyl-2-isopropoxypyridine: A Plausible Synthetic Route

The most direct and efficient method for the synthesis of 5-ethynyl-2-isopropoxypyridine is anticipated to be the Sonogashira cross-coupling reaction.[8][9] This well-established palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10]

Proposed Retrosynthetic Analysis

The synthesis would logically proceed from a halogenated 2-isopropoxypyridine precursor and a protected or terminal alkyne. A plausible retrosynthetic pathway is depicted below:

G target 5-ethynyl-2-isopropoxypyridine reagents Sonogashira Coupling target->reagents precursors 5-halo-2-isopropoxypyridine Ethynylating Agent reagents->precursors

Caption: Retrosynthetic analysis of 5-ethynyl-2-isopropoxypyridine.

Key Precursor: 5-halo-2-isopropoxypyridine

The synthesis would commence with a readily available 5-halo-2-isopropoxypyridine, such as 5-bromo-2-isopropoxypyridine or 5-iodo-2-isopropoxypyridine. The choice of halide will influence the reaction conditions, with iodides generally being more reactive than bromides.

The Sonogashira Coupling Reaction: A Step-by-Step Protocol

The following is a generalized, yet detailed protocol for the Sonogashira coupling, adapted from established procedures for similar pyridine derivatives.[11][12]

Materials:

  • 5-bromo-2-isopropoxypyridine (or 5-iodo-2-isopropoxypyridine)

  • Ethynyltrimethylsilane (or a suitable terminal alkyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous and deoxygenated solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine 5-halo-2-isopropoxypyridine, PdCl₂(PPh₃)₂, and CuI in a dry flask under inert atmosphere. B Add anhydrous solvent and base (e.g., Et₃N). A->B C Degas the mixture. B->C D Add terminal alkyne dropwise. C->D E Heat the reaction mixture (e.g., 60-80°C). D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature and quench with aq. NH₄Cl. F->G H Extract with an organic solvent. G->H I Dry the organic layer and concentrate. H->I J Purify by silica gel chromatography. I->J

Caption: A generalized workflow for the Sonogashira coupling reaction.

Detailed Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 5-bromo-2-isopropoxypyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Add anhydrous, deoxygenated solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2-3 eq).

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.2-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (typically between 60-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 5-ethynyl-2-isopropoxypyridine.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 5-ethynyl-2-isopropoxypyridine suggest its utility as a versatile scaffold in drug discovery.[13][14]

A Building Block for Bioactive Molecules

The terminal alkyne functionality is a key feature, allowing for facile modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reaction enables the covalent attachment of this pyridine derivative to a wide array of other molecules, such as fluorescent dyes, peptides, or larger drug scaffolds, to create novel conjugates with tailored biological activities.

Predicted Biological Relevance

Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][14] The introduction of an isopropoxy group can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and overall pharmacokinetic profile. Furthermore, ethynyl-substituted heterocycles have shown promise as inhibitors of various enzymes and receptors. Therefore, it is plausible that 5-ethynyl-2-isopropoxypyridine and its derivatives could be investigated for a range of therapeutic targets.

Conclusion and Future Directions

5-ethynyl-2-isopropoxypyridine represents a promising, yet underexplored, building block for chemical synthesis and drug discovery. The predicted physicochemical properties and the well-established synthetic route via Sonogashira coupling provide a solid foundation for its preparation and further investigation. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of its properties, and the exploration of its biological activities. The versatility of the ethynyl group opens up a vast chemical space for the creation of novel derivatives with potentially significant therapeutic or material science applications.

References

  • Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties and Bioactivity Score. Retrieved February 12, 2026, from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. [Link]

  • Leskoff, S. (n.d.). InChIKey to SMILES. Retrieved February 12, 2026, from [Link]

  • ChemAI. (n.d.). SMILES to Structure Converter | Free Online Tool. Retrieved February 12, 2026, from [Link]

  • Leskoff, S. (n.d.). SMILES to InChI. Retrieved February 12, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing. [Link]

  • MolView. (n.d.). Retrieved February 12, 2026, from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Laboratory of Chemoinformatics. (n.d.). Web tools of the Laboratory of Chemoinformatics. Retrieved February 12, 2026, from [Link]

  • Kaggle. (n.d.). Predicting molecule properties based on its SMILES. Retrieved February 12, 2026, from [Link]

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]

  • SwissADME. (n.d.). Retrieved February 12, 2026, from [Link]

  • Sonogashira cross-coupling reaction. (2020, February 14). YouTube. [Link]

  • Sonogashira coupling. (2019, January 7). YouTube. [Link]

  • Insights Into the Synthetic Strategies, Biological Activity, and Structure-Activity Relationship of Pyridine and Analogs: A Review. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC - NIH. Retrieved February 12, 2026, from [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC - NIH. Retrieved February 12, 2026, from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023, November 27). PMC. [Link]

  • Special Issue : Synthetic Studies of Marine Bioactive Natural Products and Analogs to Develop Novel Drug Leads. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

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Technical Guide: Physical & Pharmacochemical Profiling of 5-Alkynyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties of 5-Alkynyl Substituted Pyridine Derivatives Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

The 5-alkynyl pyridine scaffold represents a privileged structural motif in both medicinal chemistry and optoelectronic materials. By positioning an alkynyl group at the C5 position (meta to the nitrogen), researchers can modulate the electronic density of the pyridine ring without sterically hindering the nitrogen lone pair, a critical feature for metal coordination and hydrogen bonding. This guide provides a comprehensive analysis of the physicochemical properties, synthesis, and structural behaviors of this class, aiming to accelerate decision-making in drug design and materials engineering.

Electronic & Photophysical Properties[1]

The introduction of an alkynyl group at the 5-position significantly alters the electronic landscape of the pyridine ring. The


-hybridized carbon of the alkyne acts as an electron-withdrawing group (EWG) via induction, while offering conjugation possibilities that can extend the 

-system.
Basicity and pKa Modulation

The basicity of the pyridine nitrogen is a fundamental parameter for solubility and target binding. Unsubstituted pyridine has a pKa of approximately 5.23. The 5-alkynyl substituent lowers this basicity due to the electron-withdrawing nature of the


-hybridized carbon.
  • Mechanism: The inductive effect (-I) of the ethynyl group pulls electron density away from the ring, reducing the availability of the nitrogen lone pair for protonation.

  • Quantitative Data:

    • Pyridine pKa: 5.23

    • 3-Ethynylpyridine pKa (Predicted): ~3.71 [1][1]

    • Hammett Constants: The ethynyl group exhibits a

      
       of approx. 0.21 and 
      
      
      
      of 0.23, confirming its role as a moderate electron-withdrawing group [2].
Fluorescence and Solvatochromism

5-Alkynyl pyridines often exhibit fluorescence, particularly when conjugated with donor groups (push-pull systems).

  • Absorption: Typically shows a bathochromic (red) shift compared to alkyl-substituted pyridines due to extended conjugation.

  • Emission: Many derivatives act as blue emitters.

  • Solvatochromism: These systems frequently display positive solvatochromism , where the emission maximum redshifts in polar solvents (e.g., shifting from toluene to DMF). This indicates a highly polarized excited state, often involving Intramolecular Charge Transfer (ICT) from the alkyne/donor to the electron-deficient pyridine ring [3].

Structural & Solid-State Properties

Crystal Packing and Intermolecular Forces

In the solid state, 5-alkynyl pyridines are governed by specific directional forces that are critical for crystal engineering and solubility prediction.

  • Hydrogen Bonding: The pyridine nitrogen is a strong H-bond acceptor. In the absence of strong donors, weak

    
     interactions often dictate packing.
    
  • 
    -
    
    
    
    Stacking:
    The planar nature of the alkyne-pyridine system facilitates strong face-to-face
    
    
    -stacking, often resulting in high melting points for planar derivatives.
  • Halogen Bonding: If the alkyne is terminal and iodinated (C

    
    C-I), these molecules form robust halogen bonds (
    
    
    
    ) with the pyridine nitrogen of adjacent molecules, creating linear supramolecular chains [4].
Thermodynamic Profile
  • Melting Point: 3-Ethynylpyridine (analogous to the 5-isomer) is a low-melting solid (

    
    C) [1].[1] However, extending the alkyne chain or adding aromatic substituents drastically increases the melting point due to increased van der Waals interactions and ordering.
    
Substituent (R) at C5Physical State (RT)Melting Point (

C)
Electronic Effect

(Pyridine)
Liquid-42Standard

Solid39-40Weak EWG

Solid50-52Conjugated

Solid>100Donor-Acceptor

Pharmacochemical Profiling (Drug Discovery)

For medicinal chemists, the 5-alkynyl pyridine moiety is a bioisostere often used to rigidify the skeleton and access specific hydrophobic pockets (e.g., mGluR5 allosteric modulators).

Lipophilicity (LogP)

The alkynyl group is highly lipophilic.

  • Effect: Substitution of an alkyl group with an alkynyl group typically lowers the LogP slightly due to the higher polarity of the

    
     electrons, but it remains a hydrophobic moiety compared to heteroatoms.
    
  • Design Strategy: Use the alkyne linker to traverse narrow hydrophobic channels in protein binding sites (e.g., "acetylene-linker" strategy).

Metabolic Stability & Liabilities

While the pyridine ring is generally stable, the alkynyl group can be a metabolic soft spot.

  • Oxidative Metabolism: Cytochrome P450 enzymes can oxidize the internal alkyne to an

    
    -diketone or hydrate it to a ketone. Terminal alkynes are often oxidized to carboxylic acids (e.g., metabolism of ethynylbiphenyl to biphenylacetic acid) [5].
    
  • Reactive Metabolites: In some contexts, terminal acetylenes can be mechanism-based inhibitors (suicide substrates) for P450s, destroying the enzyme via heme alkylation.

SAR Logic Diagram

SAR_Logic Figure 1: Structure-Activity Relationship (SAR) Logic for 5-Alkynyl Pyridines Substrate 5-Alkynyl Pyridine Scaffold N_Basic Pyridine Nitrogen (H-Bond Acceptor) Substrate->N_Basic C5_Pos C5 Position (Meta to N) Substrate->C5_Pos Alkyne Alkynyl Linker (Rigid Spacer) Substrate->Alkyne Effect_1 Reduced Basicity (pKa ~3.7) N_Basic->Effect_1 Inductive Effect (-I) Effect_2 Metabolic Liability (P450 Oxidation) Alkyne->Effect_2 Oxidative Attack Effect_3 Access to Hydrophobic Pockets (mGluR5) Alkyne->Effect_3 Linear Geometry

Synthesis & Characterization Protocols

The Sonogashira Cross-Coupling is the industry standard for synthesizing 5-alkynyl pyridines. This protocol is optimized for high yields and reproducibility.

Optimized Synthetic Workflow

Reaction:



Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Oxygen must be excluded to prevent homocoupling (Glaser coupling) of the alkyne.

  • Solvent System: Use anhydrous THF or DMF. Triethylamine (

    
    ) serves as both base and co-solvent.
    
  • Catalyst Loading: Add 5-bromo- or 5-iodopyridine (1.0 equiv),

    
     (2-5 mol%), and CuI (1-3 mol%).
    
  • Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Temperature: Stir at room temperature for iodides; heat to

    
    C for bromides.
    
  • Workup: Filter off ammonium salts, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Synthesis Diagram

Synthesis_Workflow Figure 2: Optimized Sonogashira Coupling Workflow Start Start: 5-Halopyridine (Br/I) Reagents Add Catalysts: Pd(PPh3)2Cl2 (5%) CuI (2%) Start->Reagents Coupling Add Alkyne + Et3N Heat 60-80°C (if Br) Reagents->Coupling Atmosphere Inert Atmosphere (Ar/N2) - Critical Atmosphere->Coupling Prevent O2 Workup Filter Salts Concentrate Coupling->Workup Purification Silica Column (Hex/EtOAc) Workup->Purification Product Pure 5-Alkynyl Pyridine Purification->Product

Case Studies & Applications

mGluR5 Antagonists (MPEP Analogues)

The 5-alkynyl pyridine motif is famous in the design of MPEP (2-methyl-6-(phenylethynyl)pyridine) analogues.

  • Role: The alkyne spacer positions the distal phenyl ring into a deep hydrophobic pocket of the metabotropic glutamate receptor 5 (mGluR5).

  • Optimization: Substitution at the 5-position (rather than 6) alters the vector of the phenyl group, often improving metabolic stability by blocking the 6-position from oxidation while maintaining potency.

Antimycobacterial Nucleosides

5-Alkynyl pyrimidine nucleosides (structurally analogous to pyridine systems) have shown potent activity against Mycobacterium bovis. The lipophilic alkyne chain (e.g., decynyl) is essential for penetrating the waxy mycobacterial cell wall [6].

References

  • Sigma-Aldrich. 3-Ethynylpyridine Product Specification & Safety Data Sheet. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Imato, K., et al. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journal of Organic Chemistry. Link

  • Goroff, N. S., et al. (2005). Designed cocrystals based on the pyridine-iodoalkyne halogen bond. Organic Letters. Link

  • Wade, A., et al. (1980).[2] The metabolic oxidation of the ethynyl group in 4-ethynylbiphenyl in vitro. Biochemical Journal. Link

  • Rai, D., et al. (2005). Design and studies of novel 5-substituted alkynylpyrimidine nucleosides as potent inhibitors of mycobacteria. Journal of Medicinal Chemistry. Link

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Section 1: Integrated Hazard Assessment and Predicted GHS Classification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 5-Ethynyl-2-(propan-2-yloxy)pyridine

This document provides a comprehensive safety and handling guide for 5-Ethynyl-2-(propan-2-yloxy)pyridine, CAS No. 1364403-62-0. In the absence of a formally published Safety Data Sheet (SDS), this guide employs a first-principles, structure-activity relationship (SAR) approach. We will deconstruct the molecule into its core components—the pyridine ring, the terminal ethynyl group, and the isopropoxy substituent—to forecast its toxicological and reactive hazards. This analysis is grounded in data from closely related chemical analogues to provide researchers, scientists, and drug development professionals with a robust framework for safe handling, storage, and emergency preparedness.

A thorough analysis of the structural motifs of 5-Ethynyl-2-(propan-2-yloxy)pyridine suggests a compound that requires careful handling. The primary hazards are anticipated to arise from the pyridine core, known for its potential organ toxicity and irritant properties, and the reactive ethynyl group, which can impart acute toxicity and explosive instability under certain conditions.[1][2][3] The isopropoxy group is expected to primarily influence the compound's physical properties.

Based on this structural analysis, the following Globally Harmonized System (GHS) classification is predicted.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralPredicted Category 3/4H301/H302: Toxic or Harmful if swallowed
Acute Toxicity, DermalPredicted Category 3/4H311/H312: Toxic or Harmful in contact with skin
Acute Toxicity, InhalationPredicted Category 3/4H331/H332: Toxic or Harmful if inhaled
Skin Corrosion / IrritationPredicted Category 2H315: Causes skin irritation
Serious Eye Damage / Eye IrritationPredicted Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Predicted Category 3H335: May cause respiratory irritation
Flammable LiquidsPredicted Category 4H227: Combustible liquid

Section 2: Structural Hazard Deconstruction

The rationale for the predicted hazard classification is based on the distinct contributions of the molecule's three primary functional domains.

G cluster_molecule 5-Ethynyl-2-(propan-2-yloxy)pyridine cluster_hazards Anticipated Hazard Contributions mol Molecule Structure (Image Placeholder) pyridine Pyridine Core - Irritation (Skin, Eyes, Respiratory) - Potential for Liver & Kidney Damage - Flammability mol->pyridine ethynyl Ethynyl Group - Acute Toxicity (Oral, Dermal, Inhalation) - Potential for Explosive Acetylide Formation with Metals - Reactivity & Instability mol->ethynyl isopropoxy Isopropoxy Group - Influences solubility & metabolism - Low potential for peroxide formation mol->isopropoxy

Caption: Structural deconstruction of the target molecule into its key hazard-contributing moieties.

The Pyridine Core

The foundational pyridine structure is a well-characterized heterocycle.[4][5] Pyridine itself is a flammable liquid with a pungent, unpleasant odor.[1][6] Toxicological data indicate that overexposure can cause irritation to the skin, eyes, and respiratory tract.[1] Systemically, chronic exposure has been linked to liver and kidney damage.[1][7] Therefore, all handling procedures must assume the potential for similar organ toxicity and irritant effects.

The Terminal Ethynyl Group

The ethynyl (acetylenic) group is the most significant contributor to predicted acute toxicity and reactivity. Data for the closely related 2-(5-Ethynylthien-2-yl)pyridine show GHS classifications of "Toxic if swallowed," "Toxic in contact with skin," and "Toxic if inhaled."[2][3] This suggests that the ethynylpyridine moiety is of high concern for acute toxic effects. Furthermore, terminal alkynes can form explosive metal acetylides, particularly with heavy metals like copper, silver, and mercury. This necessitates stringent controls to avoid contact with incompatible metals, especially in purification and distillation apparatus.

The 2-Isopropoxy Substituent

The isopropoxy group is primarily a modulator of the compound's physicochemical properties, such as its boiling point (predicted at 228.2±25.0 °C) and density (predicted at 1.02 g/cm³).[8] While some ethers are notorious for forming explosive peroxides upon storage, the risk for an aryl-isopropyl ether is generally lower than for substances like diethyl ether or tetrahydrofuran. However, as a matter of best practice, peroxide formation should not be entirely discounted, especially for aged samples.

Section 3: Safe Handling and Exposure Control Protocols

A multi-layered approach to safety, combining engineering controls, rigorous personal protective equipment, and strict chemical hygiene, is mandatory.

Engineering Controls

All manipulations of 5-Ethynyl-2-(propan-2-yloxy)pyridine, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9] The work area should be equipped with an emergency eyewash station and a safety shower.[1] For transfers, containers should be bonded and grounded to mitigate the risk of static discharge, which could ignite combustible vapors.[1]

Personal Protective Equipment (PPE) Protocol

A complete PPE ensemble is required to prevent dermal, ocular, and respiratory exposure. The following protocol outlines the minimum required protection.

PPE_Workflow cluster_ppe Mandatory PPE Ensemble Base Base Layer: - Long-sleeved Lab Coat - Closed-toe Shoes Gloves Hand Protection: - Nitrile or Neoprene Gloves - Double-gloving recommended for transfers Eyes Eye/Face Protection: - Chemical Safety Goggles (ANSI Z87.1 / EN166) - Face shield required if splash hazard is high Respiratory Respiratory Protection (If applicable): - Use NIOSH-approved respirator with organic vapor cartridge if engineering controls are insufficient or during spill cleanup caption Workflow for donning required Personal Protective Equipment (PPE).

Caption: Required Personal Protective Equipment (PPE) ensemble for handling the compound.

Step-by-Step PPE Protocol:

  • Base Protection: Don a flame-resistant lab coat over personal clothing, ensuring it is fully buttoned. Wear closed-toe shoes made of a non-porous material.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times.[10] For transfers of significant quantities, consider double-gloving. Inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA or European standards.[10] If there is a significant splash hazard, a full-face shield must be worn in addition to goggles.

  • Respiratory Protection: While engineering controls should be the primary means of protection, a NIOSH-approved respirator with an organic vapor cartridge should be available for emergency situations, such as a large spill or a failure of the primary ventilation system.[11]

Chemical Hygiene

Avoid all direct contact with the chemical.[10] Do not eat, drink, or smoke in laboratory areas.[9] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Contaminated clothing should be removed immediately and laundered before reuse.[9]

Section 4: Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is critical.

Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the affected person to fresh air.[11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[9] Rinse mouth with water. If the person is conscious, have them drink plenty of water.[10] Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[10]

  • Hazards from Combustion: Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[10]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Accidental Release Measures:

  • Evacuate all non-essential personnel from the area and ensure adequate ventilation.

  • Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[9]

  • Wearing the full PPE ensemble described in Section 3.2, contain the spill.

  • Absorb the spilled material with an inert, non-combustible absorbent such as vermiculite, sand, or silica gel.[9] Do not use combustible materials like sawdust.[1]

  • Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[2]

Section 5: Storage and Stability

Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[1][9] Keep the container tightly closed.[10] Consideration should be given to storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and heavy metals or their salts, which could catalyze explosive decomposition of the ethynyl group.[1][10]

References

  • PYRIDINE - Techno PharmChem. [Link]

  • Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU) - Carl ROTH. [Link]

  • MATERIAL SAFETY DATA SHEET - J.T. Baker (Pyridine). [Link]

  • ATSDR Pyridine Tox Profile. [Link]

  • 2-(5-Ethynylthien-2-yl)pyridine | C11H7NS | CID 15084146 - PubChem. [Link]

  • Pyridine - Wikipedia. [Link]

  • Properties of Pyridine – C 5 H 5 N - BYJU'S. [Link]

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Harnessing the Power of Reactivity: A Guide to Heterocyclic Building Blocks with Terminal Alkynes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of heterocyclic building blocks featuring terminal alkyne groups. We will move beyond a simple catalog of compounds to explore the strategic rationale behind their design, synthesis, and application. The focus is on providing actionable insights and robust protocols to empower your research and development endeavors, grounded in the principles of modern synthetic and medicinal chemistry.

The Strategic Advantage of the Terminal Alkyne in Heterocyclic Scaffolds

The terminal alkyne is far more than a simple functional group; it is a versatile chemical handle that unlocks a vast landscape of molecular possibilities. When appended to a heterocyclic core—a privileged scaffold in countless approved therapeutics—it creates a building block of immense value. The inherent reactivity of the C-C triple bond, combined with the biological relevance of the heterocyclic moiety, offers a powerful synergy for drug discovery programs.

The primary driver for the widespread adoption of these building blocks is their utility in bioorthogonal chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction's high efficiency, selectivity, and biocompatibility allow for the reliable conjugation of molecular fragments in complex biological environments. The resulting 1,2,3-triazole linkage is not merely a linker; it is a stable, planar, and metabolically robust isostere for the amide bond, often participating in hydrogen bonding and enhancing the pharmacokinetic profile of a lead compound.

Beyond click chemistry, the terminal alkyne is a gateway to a diverse array of chemical transformations, including Sonogashira coupling, C-H activation, and metathesis reactions, enabling late-stage diversification of complex molecules and facilitating the exploration of structure-activity relationships (SAR).

Core Synthetic Strategies: From Conception to Purified Compound

The synthesis of high-quality heterocyclic alkynes is a critical first step. The choice of synthetic route is dictated by factors such as the nature of the heterocyclic core, the desired substitution pattern, and scalability. Below, we detail the most reliable and widely adopted methodologies.

The palladium- and copper-catalyzed Sonogashira coupling remains the gold standard for forming a C(sp²)-C(sp) bond, directly linking a terminal alkyne to a halo-substituted heterocycle.

Mechanism and Rationale: The reaction proceeds through a synergistic catalytic cycle. The palladium catalyst undergoes oxidative addition into the aryl/heteroaryl halide bond. Concurrently, the copper(I) co-catalyst acts as an acetylide shuttle, deprotonating the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Diagram: Catalytic Cycle of the Sonogashira Coupling

sonogashira_cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)-X(L2) pd0->pd2_complex Oxidative Addition pd_acetylide_complex R-Pd(II)-C≡C-R'(L2) pd2_complex->pd_acetylide_complex Transmetalation cu_acetylide Cu-C≡C-R' cu_acetylide->pd2_complex pd_acetylide_complex->pd0 product R-C≡C-R' pd_acetylide_complex->product Reductive Elimination reagents1 R-X reagents1->pd2_complex reagents2 H-C≡C-R' + Cu(I), Base FBDD_Workflow cluster_0 Phase 1: Fragment Screening cluster_1 Phase 2: Hit Validation & Elaboration cluster_2 Phase 3: Lead Optimization A Alkyne-Heterocycle Fragment Library C Biophysical Screening (SPR, NMR, X-ray) A->C B Protein Target B->C D Validated Fragment Hits (R-Het-C≡CH) C->D Identify Hits F Click Chemistry (CuAAC) D->F E Azide-Containing Fragment Library (N₃-R') E->F G Triazole-Linked Library (R-Het-Triazole-R') F->G Generate Library H In Vitro Assays (Potency, Selectivity) G->H I Lead Candidate H->I

Methodological & Application

Synthesis of 5-Ethynyl-2-(propan-2-yloxy)pyridine via Sonogashira Coupling: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Ethynyl-2-(propan-2-yloxy)pyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, linear ethynyl moiety and substituted pyridine core make it an attractive scaffold for the development of novel pharmaceuticals and functional organic materials. The Sonogashira coupling reaction, a powerful palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, provides a direct and efficient route to this class of compounds.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 5-ethynyl-2-(propan-2-yloxy)pyridine, commencing with the preparation of the requisite precursor, 5-bromo-2-(propan-2-yloxy)pyridine.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for key experimental choices.

Reaction Scheme

The overall synthetic route is a two-step process:

  • Nucleophilic Aromatic Substitution: Synthesis of the starting material, 5-bromo-2-(propan-2-yloxy)pyridine, from 2,5-dibromopyridine and isopropanol.

  • Sonogashira Coupling and in situ Deprotection: Coupling of 5-bromo-2-(propan-2-yloxy)pyridine with trimethylsilylacetylene, followed by the removal of the trimethylsilyl (TMS) protecting group to yield the final product. The use of a TMS-protected alkyne is a common strategy to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling).[3]

Part 1: Synthesis of 5-Bromo-2-(propan-2-yloxy)pyridine

The synthesis of the aryl halide precursor is achieved through a nucleophilic aromatic substitution reaction. The greater reactivity of the bromine atom at the 2-position of the pyridine ring compared to the 5-position allows for selective substitution by the isopropoxide nucleophile.

Experimental Protocol

Materials:

  • 2,5-Dibromopyridine

  • Isopropanol (Propan-2-ol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.

  • Alkoxide Formation: Carefully add sodium hydride (1.2 equivalents) to the DMF at 0 °C (ice bath). Slowly add isopropanol (1.5 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium isopropoxide.

  • Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add a solution of 2,5-dibromopyridine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 5-bromo-2-(propan-2-yloxy)pyridine as a pure compound.

Part 2: Sonogashira Coupling and Deprotection

The core of this synthesis is the Sonogashira coupling reaction. This reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl bromide and the reductive elimination of the final product, while the copper co-catalyst is crucial for the formation of the copper(I) acetylide intermediate.[4][5]

Catalytic Cycle Overview

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination CuI CuI Cu_Alkyne [Cu(C≡CR)] CuI->Cu_Alkyne Base Cu_Alkyne->PdII_Aryl Alkyne H-C≡CR

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Experimental Protocol

Materials:

  • 5-Bromo-2-(propan-2-yloxy)pyridine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-2-(propan-2-yloxy)pyridine (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents), copper(I) iodide (0.05 equivalents), and triphenylphosphine (0.06 equivalents).

  • Solvent and Reagents Addition: Add anhydrous THF and triethylamine. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed, as monitored by TLC (typically 4-8 hours).

  • Workup of Silylated Intermediate: After completion, cool the reaction to room temperature and filter the mixture through a pad of celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude silylated intermediate in THF. Add TBAF solution (1.1 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Final Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 5-ethynyl-2-(propan-2-yloxy)pyridine.

Data Presentation
ParameterSynthesis of 5-Bromo-2-(propan-2-yloxy)pyridineSonogashira Coupling and Deprotection
Aryl Halide 2,5-Dibromopyridine5-Bromo-2-(propan-2-yloxy)pyridine
Nucleophile/Alkyne IsopropanolTrimethylsilylacetylene
Base Sodium HydrideTriethylamine
Catalyst -Pd(PPh₃)₂Cl₂
Co-catalyst/Ligand -CuI / PPh₃
Solvent DMFTHF
Temperature 60-70 °C50-60 °C
Deprotecting Agent -TBAF
Typical Yield Moderate to GoodGood to Excellent

Experimental Workflow Visualization

experimental_workflow cluster_step1 Step 1: Synthesis of Starting Material cluster_step2 Step 2: Sonogashira Coupling & Deprotection A Mix NaH and Isopropanol in DMF B Add 2,5-Dibromopyridine A->B C Heat and Monitor Reaction B->C D Workup and Purification C->D E 5-Bromo-2-(propan-2-yloxy)pyridine D->E F Combine Aryl Halide, Catalysts, and Ligand in THF/Et3N E->F G Add Trimethylsilylacetylene F->G H Heat and Monitor Reaction G->H I Workup of Silylated Intermediate H->I J Deprotection with TBAF I->J K Final Workup and Purification J->K L 5-Ethynyl-2-(propan-2-yloxy)pyridine K->L

Caption: Overall experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction can be reliably monitored by TLC, allowing for real-time assessment of the reaction's progression and completion. The identity and purity of the intermediate and final products should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Expected spectral data should be consistent with the desired molecular structures.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-ethynyl-2-(propan-2-yloxy)pyridine. By following these procedures, researchers can confidently prepare this valuable compound for applications in drug discovery and materials science. The provided rationale for experimental choices and the detailed step-by-step instructions are intended to empower scientists to successfully implement and adapt this methodology for their specific research needs.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest. Retrieved February 12, 2026, from [Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922.
  • Wikipedia. (2023, December 29). Sonogashira coupling. In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 12, 2026, from [Link]

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (2023, November 26). 2-Chloropyridine. In Wikipedia. Retrieved February 12, 2026, from [Link]

Sources

using 5-Ethynyl-2-isopropoxypyridine in copper-catalyzed click chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Copper-Catalyzed Click Chemistry with 5-Ethynyl-2-isopropoxypyridine

Executive Summary

This guide details the optimized protocols for utilizing 5-Ethynyl-2-isopropoxypyridine (CAS: 1824407-34-2) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This compound is a specialized building block in medicinal chemistry, often employed to introduce a lipophilic pyridine moiety into drug candidates or biological probes.

Key Technical Insight: The 2-isopropoxy substituent acts as an electron-donating group (EDG), increasing the basicity of the pyridine nitrogen. This significantly enhances its ability to coordinate with Copper(I), potentially sequestering the catalyst. Consequently, the use of high-affinity ligands (e.g., THPTA, TBTA) is not optional but critical to outcompete the pyridine nitrogen and maintain catalytic turnover.

Chemical Profile & Handling

PropertySpecification
Compound Name 5-Ethynyl-2-isopropoxypyridine
CAS Number 1824407-34-2
Molecular Weight 161.20 g/mol
Solubility Soluble in DMSO, DMF, THF, DCM. Sparingly soluble in water.
Stability Store at -20°C under inert gas (N₂/Ar). Protect from light.
Reactivity Class Terminal Alkyne (Pyridine-based)

Storage Warning: Terminal alkynes can undergo slow oxidative homocoupling (Glaser coupling) if exposed to air and copper traces. Always store the neat compound under an inert atmosphere.

The "Pyridine Problem" in CuAAC

Researchers often experience stalled reactions when "clicking" pyridine-based alkynes. This is due to the Chelation Effect .

  • Mechanism: The pyridine nitrogen possesses a lone pair that can coordinate to the Cu(I) catalyst.

  • Electronic Impact: In 5-Ethynyl-2-isopropoxypyridine, the isopropoxy group at the C2 position donates electron density into the ring (Resonance Effect), making the pyridine nitrogen more basic and a stronger ligand than in unsubstituted pyridine.

  • Solution: You must use a tris-triazolyl ligand (TBTA or THPTA) in excess (relative to Cu) to shield the copper center from the pyridine nitrogen while allowing the alkyne to access the catalytic site.

PyridineEffect Pyridine 5-Ethynyl-2-isopropoxypyridine (Basic N-atom) Cu_Free Free Cu(I) Catalyst Pyridine->Cu_Free Sequesters Active_Complex Active Catalyst (Ligand-Cu-Alkyne) Pyridine->Active_Complex Substrate Entry Dead_Complex Inactive Complex (Pyridine-Cu-Pyridine) Cu_Free->Dead_Complex Poisoning Cu_Free->Active_Complex + Ligand (Stabilization) Ligand THPTA/TBTA Ligand Ligand->Active_Complex Protects Cu Product Triazole Product Active_Complex->Product CuAAC Cycle

Figure 1: The competition between pyridine sequestration (red path) and ligand-enabled catalysis (green path).

Experimental Protocols

Protocol A: Small Molecule Synthesis (High Yield)

Best for: Synthesizing drug-like fragments or libraries where both the alkyne and azide are small organic molecules.

Reagents:

  • Solvent: t-Butanol (tBuOH) / Water (1:1 v/v). Why? Solubilizes the lipophilic isopropoxy group while water accelerates the CuAAC rate.

  • Catalyst: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O).[1]

  • Reductant: Sodium Ascorbate (freshly prepared).

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). Note: TBTA is preferred here due to its solubility in tBuOH.

Step-by-Step Procedure:

  • Prepare Stock Solutions:

    • Alkyne: 0.2 M 5-Ethynyl-2-isopropoxypyridine in tBuOH.

    • Azide: 0.2 M Organic Azide in tBuOH.

    • Cu/Ligand Mix: Pre-mix CuSO₄ (0.1 M in water) and TBTA (0.1 M in DMSO/tBuOH) in a 1:2 molar ratio. Crucial: Pre-complexing ensures the Cu is protected before it sees the pyridine.

    • Ascorbate: 0.5 M Sodium Ascorbate in water (Make fresh).

  • Reaction Setup:

    • In a glass vial, combine Alkyne (1.0 equiv) and Azide (1.0–1.1 equiv).

    • Add tBuOH/Water solvent to reach a final substrate concentration of 0.1 M.

    • Add the Cu/TBTA Mix (5 mol% Cu, 10 mol% Ligand).

    • Add Sodium Ascorbate (10–15 mol%). The solution should turn bright yellow/orange (active Cu(I)).

  • Incubation:

    • Stir at Room Temperature (RT) for 4–16 hours.

    • Monitoring: Check by LC-MS or TLC. The pyridine nitrogen can cause "tailing" on silica; use 1% Et₃N in your eluent.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate.

    • Wash organic layer with 5% NH₄OH (or EDTA solution) to remove Copper traces. Note: Pyridines hold Cu tightly; an ammonia wash is more effective than water alone.

Protocol B: Bioconjugation (Aqueous Conditions)

Best for: Labeling proteins, peptides, or DNA where the azide is a biomolecule.

Reagents:

  • Solvent: DMSO / PBS Buffer (pH 7.4).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). Why? THPTA is fully water-soluble and prevents protein precipitation.

Step-by-Step Procedure:

  • Dissolve Alkyne: Prepare a 10 mM stock of 5-Ethynyl-2-isopropoxypyridine in DMSO.

  • Prepare Reaction Mix:

    • Biomolecule-Azide (50 µM final conc) in PBS.

    • Add Alkyne stock (100–200 µM final conc; 2–4x excess).

  • Catalyst Addition (The "Click Cocktail"):

    • Premix CuSO₄ and THPTA (1:5 ratio) in water.

    • Add to reaction (Final: 100 µM Cu, 500 µM THPTA).

    • Add Sodium Ascorbate (Final: 2.5 mM).

  • Incubation:

    • Incubate at RT for 30–60 mins.

    • Safety: Purge headspace with N₂ if the protein is oxidation-sensitive.

  • Purification:

    • Remove excess alkyne and copper via desalting column (PD-10) or dialysis.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Reaction Stalls < 50% Pyridine poisoning the Cu(I).Increase Ligand:Cu ratio to 5:1. Add fresh Ascorbate.
Green/Blue Solution Oxidation of Cu(I) to Cu(II).[2]Oxygen leak. Degas solvents and add more Ascorbate.
Precipitation Alkyne insolubility.Increase DMSO or tBuOH percentage. The isopropoxy group is hydrophobic.
Broad TLC Spot Pyridine interaction with Silica.Add 1% Triethylamine (TEA) to your TLC and column solvent.

References

  • Mechanism of CuAAC & Ligand Effects

    • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • Pyridine Coordination in Catalysis

    • Buckley, B. R., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
  • General Click Chemistry Protocols

    • Rostovtsev, V. V., et al. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.[2][3]

  • Electronic Effects on Pyridine Basicity

    • Master Organic Chemistry. (2017).[4] 5 Key Basicity Trends of Amines.

Sources

Application Note: Optimizing Reaction Conditions for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 5-Ethynyl Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures due to its high efficiency, selectivity, and broad functional group tolerance.[1][2][3] This powerful transformation is widely employed in drug discovery, bioconjugation, and materials science for the reliable formation of 1,4-disubstituted 1,2,3-triazoles. This application note provides a detailed guide to the reaction conditions for the coupling of 5-ethynyl pyridines with azides, a class of substrates of significant interest in medicinal chemistry due to the prevalence of the pyridine motif in bioactive molecules.

A key consideration when working with 5-ethynyl pyridines is the potential for the pyridine nitrogen to interact with the copper(I) catalyst. This interaction can influence the reaction kinetics and overall efficiency. This guide will delve into the mechanistic underpinnings of the CuAAC reaction, explore the critical parameters that require optimization, and provide a robust protocol for the successful synthesis of 5-(1,2,3-triazol-4-yl)pyridines.

Mechanistic Overview: The CuAAC Catalytic Cycle

The CuAAC reaction proceeds via a multi-step catalytic cycle involving a copper(I) acetylide intermediate.[2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

CuAAC_Mechanism cluster_0 Catalytic Cycle Cu(I)L_n Cu(I) Catalyst Cu(I)_Acetylide Cu(I)-Acetylide Complex Cu(I)L_n->Cu(I)_Acetylide + Alkyne - H+ Alkyne R-C≡CH (5-Ethynyl Pyridine) Azide R'-N3 Product 1,4-Disubstituted Triazole Product->Cu(I)L_n Release Metallacycle Copper Metallacycle Cu(I)_Acetylide->Metallacycle + Azide Metallacycle->Product Ring Contraction & Protonolysis

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

The reaction is initiated by the formation of a copper(I) acetylide from the terminal alkyne. This intermediate then coordinates with the azide, leading to the formation of a six-membered copper metallacycle. Subsequent ring contraction and protonolysis yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.[2]

Critical Reaction Parameters for 5-Ethynyl Pyridines

The success of the CuAAC reaction with 5-ethynyl pyridines hinges on the careful selection and optimization of several key parameters. The Lewis basicity of the pyridine nitrogen can lead to coordination with the copper(I) catalyst, potentially forming catalytically inactive species or, conversely, acting as an internal ligand that modulates reactivity.[4][5]

Copper Source and Catalyst Loading

The active catalyst is copper(I), which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr, or [Cu(CH₃CN)₄]PF₆) or generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent.[6] The in situ generation is often preferred for its convenience and the lower sensitivity of Cu(II) salts to oxidation.

  • Expert Insight: For reactions involving pyridyl substrates, starting with a catalyst loading of 1-5 mol% is recommended. If the reaction is sluggish, this may be due to non-productive coordination of the pyridine to the copper center. In such cases, increasing the catalyst loading to 5-10 mol% can sometimes overcome this inhibition.

Reducing Agent

When using a Cu(II) precursor, a reducing agent is essential to generate the active Cu(I) species. Sodium ascorbate is the most commonly used reducing agent due to its water solubility and effectiveness.[3][6]

  • Trustworthiness: A slight excess of sodium ascorbate (typically 1.1-2 equivalents relative to the copper(II) salt) is often employed to prevent the re-oxidation of Cu(I) to Cu(II) by dissolved oxygen.

Ligands: The Key to Success with Pyridyl Alkynes

The choice of ligand is paramount when working with 5-ethynyl pyridines. A suitable ligand can stabilize the catalytically active Cu(I) species, prevent catalyst disproportionation and oxidation, and accelerate the reaction rate.[3][6] For pyridyl-containing substrates, the ligand plays a crucial role in mitigating the potential inhibitory effects of the pyridine nitrogen.

  • Expertise & Experience: Tris(triazolylmethyl)amine-based ligands are highly effective in CuAAC reactions.[6]

    • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): A highly effective ligand, but its low water solubility limits its use to organic or mixed aqueous-organic solvent systems.

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble analogue of TBTA, making it ideal for bioconjugation and reactions in aqueous media.

    • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another water-soluble ligand known for promoting high reaction rates, even at low copper concentrations.[7]

For 5-ethynyl pyridines, a ligand that can effectively compete with the pyridine nitrogen for coordination to the copper center is desirable. Pyridine-based ligands can also be highly effective. In some cases, the pyridine substrate itself can act as a ligand, and in such instances, an externally added ligand may not be necessary, or a less coordinating ligand might be optimal.[4][5]

LigandRecommended Solvent(s)Key Advantages
TBTA Organic (e.g., THF, DCM, DMF), Aqueous-Organic mixturesHigh reaction rates.
THPTA Aqueous, Aqueous-Organic mixturesExcellent water solubility, ideal for bioconjugation.
BTTAA Aqueous, Aqueous-Organic mixturesPromotes very high reaction rates, effective at low copper concentrations.[7]
Solvent

The choice of solvent depends on the solubility of the reactants and the chosen ligand. A variety of solvents can be used for CuAAC reactions, including:

  • Aqueous systems: Water, often with a co-solvent like t-BuOH, DMSO, or DMF to aid solubility.

  • Organic solvents: THF, CH₂Cl₂, CH₃CN, DMF, and DMSO.

  • Expert Insight: For the coupling of 5-ethynyl pyridines, a polar aprotic solvent such as DMF or DMSO can be advantageous as they can help to disrupt the coordination of the pyridine nitrogen to the copper catalyst.[5] A mixture of t-BuOH/H₂O (1:1) is also a robust and widely used solvent system.

Temperature and Reaction Time

CuAAC reactions are typically performed at room temperature and are often complete within 1 to 24 hours. Reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Trustworthiness: If the reaction is slow at room temperature, gentle heating to 40-60 °C can increase the reaction rate. However, prolonged heating at higher temperatures should be avoided as it can lead to catalyst decomposition and side reactions.

Experimental Protocol: Synthesis of 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine

This protocol provides a general procedure for the coupling of 5-ethynylpyridine with benzyl azide. It can be adapted for other azides with appropriate modifications to the work-up and purification steps.

Experimental_Workflow cluster_workflow Experimental Workflow Reagents 1. Prepare Reagent Solutions - 5-Ethynylpyridine in Solvent - Benzyl Azide in Solvent - CuSO4·5H2O in H2O - Sodium Ascorbate in H2O - Ligand in Solvent Reaction_Setup 2. Reaction Setup - Combine alkyne and azide - Add CuSO4/Ligand premix - Initiate with Sodium Ascorbate Reagents->Reaction_Setup Monitoring 3. Reaction Monitoring - TLC or LC-MS Reaction_Setup->Monitoring Workup 4. Work-up - Quench reaction - Extract with organic solvent Monitoring->Workup Purification 5. Purification - Column Chromatography Workup->Purification Characterization 6. Characterization - NMR, MS Purification->Characterization

Sources

Application Notes & Protocols: 5-Ethynyl-2-(propan-2-yloxy)pyridine as a Strategic Intermediate for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[1][2] Within this field, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to interact favorably with the ATP-binding site of kinases. The pyridine ring is one such preeminent scaffold, valued for its electronic properties and capacity to form essential hydrogen bonds with the kinase hinge region.[3] This guide provides a detailed examination of 5-ethynyl-2-(propan-2-yloxy)pyridine , a highly versatile and strategic intermediate for the construction of novel kinase inhibitors. We will explore its properties, safety considerations, and its pivotal role in carbon-carbon bond-forming reactions, specifically the Sonogashira cross-coupling, which enables the rapid assembly of complex and potent therapeutic candidates.

Introduction: The Strategic Value of the Ethynyl-Pyridine Scaffold

The design of effective kinase inhibitors hinges on creating molecules that can potently and selectively bind to the ATP pocket of a target kinase. The structure of 5-ethynyl-2-(propan-2-yloxy)pyridine offers a compelling combination of features to achieve this:

  • The 2-Isopropoxypyridine Core: This portion of the molecule acts as a bioisostere for the adenine ring of ATP. The nitrogen atom can act as a hydrogen bond acceptor, anchoring the inhibitor to the crucial "hinge region" of the kinase domain, a common interaction motif for Type I and Type II inhibitors. The isopropoxy group provides steric bulk and lipophilicity, which can be tuned to optimize binding affinity and pharmacokinetic properties.

  • The 5-Ethynyl Group: The terminal alkyne is the key reactive handle of the molecule. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[4] This allows for the direct and efficient connection of the pyridine core to a wide array of aryl or heteroaryl halides, enabling the exploration of vast chemical space to target different kinase subfamilies.[5]

This modular design—a stable hinge-binding element coupled with a versatile reactive group—makes 5-ethynyl-2-(propan-2-yloxy)pyridine a valuable building block for generating libraries of potential drug candidates.

Physicochemical Data and Safety Protocols

Compound Properties

A summary of the key physicochemical properties for 5-ethynyl-2-(propan-2-yloxy)pyridine is provided below.

PropertyValueReference
CAS Number 1824407-34-2[6][7]
Molecular Formula C₁₀H₁₁NO[6]
Molecular Weight 161.20 g/mol [6]
Boiling Point 228.2 ± 25.0 °C (Predicted)[6]
Density 1.02 g/cm³ (Predicted)[6]
Safety, Handling, and Storage

Safe handling of all laboratory chemicals is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, guidelines for similar ethynyl and pyridine-containing compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards, and nitrile gloves.[8][9]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Take precautionary measures against static discharge, as fine powders can be explosive.[8][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] For long-term stability and to maintain product quality, storage in a freezer under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[8]

  • Incompatibilities: Keep away from strong oxidizing agents.[8]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

Synthesis of Kinase Inhibitors via Sonogashira Coupling

The Sonogashira reaction is a robust and versatile cross-coupling method to form a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[4] This reaction is the cornerstone of this intermediate's utility.

The Catalytic Cycle

The reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, proceeding through two interconnected catalytic cycles. The palladium cycle is responsible for the oxidative addition of the aryl halide and the final reductive elimination of the product, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.

Sonogashira_Cycle Figure 1: Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X Pd_complex Ar-Pd(II)-X (L₂) OA->Pd_complex TM Transmetalation Pd_complex->TM Pd_alkyne Ar-Pd(II)-C≡CR' (L₂) TM->Pd_alkyne RE Reductive Elimination Pd_alkyne->RE Ar-C≡CR' RE->Pd0 CuX CuX Deprot Deprotonation CuX->Deprot H-C≡CR' + Base Cu_acetylide Cu-C≡CR' Deprot->Cu_acetylide Cu_acetylide->TM Transfers Acetylide

Figure 1: Simplified Sonogashira Catalytic Cycle

Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for coupling 5-ethynyl-2-(propan-2-yloxy)pyridine with a generic aryl or heteroaryl halide (Ar-X).[12]

Materials & Reagents
  • 5-ethynyl-2-(propan-2-yloxy)pyridine (1.0 eq.)

  • Aryl/Heteroaryl Halide (e.g., 4-chloro-5-iodopyrimidin-2-amine) (1.1 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02 - 0.05 eq.)

  • Copper(I) Iodide (CuI) (0.05 - 0.1 eq.)

  • Amine Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard workup and purification reagents (Ethyl Acetate, Brine, Anhydrous Sodium Sulfate, Silica Gel)

Experimental Workflow

protocol_workflow Figure 2: Sonogashira Coupling Experimental Workflow setup 1. Reaction Setup (Flask, Inert Gas) reagents 2. Add Solids (Ar-X, Pd catalyst, CuI) setup->reagents solvent 3. Add Solvent & Base reagents->solvent degas 4. Degas Mixture (Freeze-Pump-Thaw or Bubbling) solvent->degas alkyne 5. Add Alkyne Intermediate (via syringe) degas->alkyne reaction 6. Reaction (Stir at RT or Heat) alkyne->reaction monitor 7. Monitor Progress (TLC / LC-MS) reaction->monitor workup 8. Aqueous Workup (Quench, Extract, Dry) reaction->workup purify 9. Purification (Column Chromatography) workup->purify characterize 10. Characterization (NMR, MS, HRMS) purify->characterize

Figure 2: Sonogashira Coupling Experimental Workflow
Step-by-Step Methodology
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.1 eq.), the palladium catalyst (0.05 eq.), and copper(I) iodide (0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as Pd(0) species are oxygen-sensitive.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent followed by the amine base via syringe.

  • Degassing: Further degas the resulting slurry by bubbling the inert gas through the solution for 15-20 minutes. For particularly sensitive substrates, three cycles of freeze-pump-thaw are recommended.

  • Substrate Addition: Add a solution of 5-ethynyl-2-(propan-2-yloxy)pyridine (1.0 eq.) in a small amount of the reaction solvent to the mixture dropwise via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C, depending on the reactivity of the halide).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the insoluble catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Case Study: Synthesis of a TYK2 Inhibitor Scaffold

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and a key target for autoimmune diseases.[13] Many TYK2 inhibitors utilize a central heteroaromatic core. Here, we outline the synthesis of a hypothetical inhibitor scaffold by coupling our intermediate with 2,4-dichloro-5-ethylpyrimidine.

Figure 3: Synthesis of a Pyrimidine-Pyridine Kinase Inhibitor Scaffold

This reaction selectively couples the alkyne at the more reactive C4 position of the pyrimidine ring. The remaining chlorine at the C2 position can be subsequently displaced by an amine in an SₙAr reaction to complete the synthesis of a final inhibitor, demonstrating the modularity of this approach.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Once a potential inhibitor is synthesized, its biological activity must be quantified. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of potency.

Principle

A typical kinase assay measures the phosphorylation of a substrate by a kinase enzyme. The inhibitor's potency is determined by its ability to reduce this phosphorylation event. This can be detected using various methods, including ELISA with phospho-specific antibodies or fluorescence-based assays.[14]

Assay Workflow

assay_workflow Figure 4: General Workflow for IC₅₀ Determination prep 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) plate 2. Plate Kinase & Inhibitor (Incubate) prep->plate initiate 3. Initiate Reaction (Add ATP/Substrate Mix) plate->initiate reaction 4. Enzymatic Reaction (Incubate at 37 °C) initiate->reaction stop 5. Stop Reaction (Add Stop Solution) reaction->stop detect 6. Detection (e.g., Add Antibody, Read Plate) stop->detect analyze 7. Data Analysis (Plot Dose-Response, Calculate IC₅₀) detect->analyze

Figure 4: General Workflow for IC₅₀ Determination
Quantitative Data Example

The synthesized compounds would be tested against the target kinase and a panel of related kinases to determine selectivity.

CompoundTarget KinaseIC₅₀ (nM)Selectivity vs. JAK1 (Fold)Selectivity vs. JAK2 (Fold)
Hypothetical Inhibitor 1 TYK215150200
BMS-986165 (Reference) TYK210>200>200

Conclusion

5-Ethynyl-2-(propan-2-yloxy)pyridine is a high-value intermediate for medicinal chemistry and drug discovery. Its structure provides an optimal blend of a proven kinase hinge-binding motif and a versatile synthetic handle. The application of robust Sonogashira cross-coupling chemistry allows for the rapid and modular synthesis of diverse libraries of potential kinase inhibitors. The protocols and workflows detailed in this guide provide a framework for researchers to leverage this powerful building block in the development of next-generation targeted therapies.

References

  • ResearchGate. Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. Available from: [Link]

  • Guryev, E. L., et al. (2025). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. PMC. Available from: [Link]

  • Carl ROTH. (2016). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Available from: [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. Available from: [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Available from: [Link]

  • National Institutes of Health. (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC. Available from: [Link]

  • National Institutes of Health. (2022). Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. PMC. Available from: [Link]

  • Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research. Available from: [Link]

  • ResearchGate. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. Available from: [Link]

  • PubChemLite. 2-ethynyl-5-(propan-2-yl)pyridine. Available from: [Link]

  • National Institutes of Health. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC. Available from: [Link]

  • Google Patents. CN104529881B - 2-chloro-5-ethyl pyridine preparation method.
  • PubMed. (2009). 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea. Available from: [Link]

  • PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

  • PubMed. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Available from: [Link]

  • PubMed. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Available from: [Link]

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Application Notes and Protocols: Synthetic Routes for 2-Alkoxy-5-Alkynylpyridine Drug Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Alkoxy-5-Alkynylpyridine Scaffold

The 2-alkoxy-5-alkynylpyridine motif is a privileged scaffold in modern medicinal chemistry. Its unique electronic and structural features—combining a hydrogen bond-accepting pyridine nitrogen, a lipophilic and metabolically stable alkoxy group at the 2-position, and a rigid, linear alkynyl group at the 5-position—make it a versatile building block for designing potent and selective therapeutic agents. This framework is integral to a variety of drug candidates, including corticotropin-releasing factor 1 (CRF1) receptor antagonists for treating depression and anxiety, and positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors (mAChRs) aimed at treating neurocognitive disorders.[1][2]

The synthetic challenge lies in the efficient and regioselective installation of two distinct functional groups onto the pyridine core. This guide provides an in-depth analysis of the most robust and field-proven synthetic strategies for constructing this valuable scaffold, with a focus on explaining the causality behind experimental choices and providing detailed, actionable protocols for the research chemist.

Primary Synthetic Strategy: Palladium-Catalyzed Sonogashira Cross-Coupling

The most direct and widely employed method for constructing the 2-alkoxy-5-alkynylpyridine core is the Sonogashira cross-coupling reaction. This powerful palladium-catalyzed reaction forms the critical C(sp²)-C(sp) bond between a 2-alkoxy-5-halopyridine and a terminal alkyne.[3][4] Its reliability, mild conditions, and broad functional group tolerance make it ideal for late-stage functionalization in complex molecule synthesis.[4]

The Sonogashira Catalytic Cycle: A Mechanistic Overview

The reaction is co-catalyzed by palladium and copper(I) salts. The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle facilitates the C-C bond formation, while the copper cycle generates the reactive copper(I)-acetylide species.

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-alkoxy-5-halopyridine (Ar-X) to form a Pd(II)-aryl complex.

    • Transmetalation: The copper(I)-acetylide transfers its alkynyl group to the Pd(II)-aryl complex, displacing the halide.

    • Reductive Elimination: The desired 2-alkoxy-5-alkynylpyridine product is formed, regenerating the active Pd(0) catalyst.

  • Copper Cycle:

    • π-Complex Formation: The Cu(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.

    • Deprotonation: An amine base (e.g., triethylamine) deprotonates the alkyne to form the key copper(I)-acetylide intermediate.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArR Ar-Pd(II)L₂-R' PdII_ArX->PdII_ArR Product Ar-R' (Product) PdII_ArR->Product Reductive Elimination CuI Cu(I)X PdII_ArR->CuI Regenerates Cu(I)X Cu_Alkyne Cu(I)-π-Alkyne CuI->Cu_Alkyne Cu_Acetylide Cu(I)-C≡CR' Cu_Alkyne->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_ArX Alkynyl Transfer BaseH [Base-H]⁺X⁻ Alkyne R'-C≡C-H Alkyne->Cu_Alkyne Base Base Base->Cu_Acetylide caption Fig 1. Simplified Sonogashira Catalytic Cycle

Caption: Fig 1. Simplified Sonogashira Catalytic Cycle

Synthesis of the Key Precursor: 2-Alkoxy-5-halopyridine

A robust synthesis of the 2-alkoxy-5-halopyridine starting material is critical. The most common approach begins with commercially available 2-chloropyridine or its derivatives.

Path A: From 2-Chloropyridine

The synthesis typically involves a multi-step sequence starting from 2-chloropyridine. This allows for the introduction of various alkoxy groups and subsequent halogenation at the desired 5-position.

Caption: Fig 2. Multi-step synthesis from 2-chloropyridine.

Protocol 1: Synthesis of 2-Methoxy-5-bromopyridine

This protocol is adapted from established methodologies for the synthesis of substituted pyridines.[5]

Step 1: Nitrogen Oxidation of 2-Chloropyridine

  • Dissolve 2-chloropyridine (1 equiv.) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 equiv.) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloropyridine-N-oxide, which can often be used without further purification.

Step 2: Etherification

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 equiv.) to anhydrous methanol under an inert atmosphere (N₂ or Ar).

  • To this solution, add the crude 2-chloropyridine-N-oxide (1 equiv.) from the previous step.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully neutralize with acetic acid.

  • Remove the solvent under reduced pressure. The resulting crude 2-methoxypyridine-N-oxide can be purified by column chromatography or carried forward.

Step 3 & 4: Bromination and Deoxygenation

  • Place the crude 2-methoxypyridine-N-oxide (1 equiv.) in a flask and cool to 0 °C.

  • Slowly add phosphorus oxybromide (POBr₃, ~2.0 equiv.) under an inert atmosphere.

  • Allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a strong base (e.g., NaOH pellets or concentrated NaOH solution) while keeping the mixture cool in an ice bath.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford pure 2-methoxy-5-bromopyridine.

Protocol 2: General Sonogashira Cross-Coupling

This protocol provides a robust starting point for the coupling of various terminal alkynes with 2-alkoxy-5-halopyridines.[6][7]

Materials:

  • 2-Alkoxy-5-bromopyridine (1.0 equiv.)

  • Terminal Alkyne (1.1-1.5 equiv.)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.) or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv.)

  • Copper(I) iodide (CuI) (0.1 equiv.)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous, degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the 2-alkoxy-5-bromopyridine (1.0 equiv.), palladium catalyst, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., Et₃N, typically used as a co-solvent or in large excess).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirring solution at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-alkoxy-5-alkynylpyridine.

Table 1: Representative Sonogashira Couplings for Scaffold Synthesis

2-Alkoxy-5-halo PyridineTerminal AlkyneCatalyst System (mol%)Base/SolventTemp. (°C)Yield (%)Reference
2-Methoxy-5-bromopyridinePhenylacetylenePd(PPh₃)₄ (5), CuI (10)Et₃N/THF6092[7]
2-Isopropoxy-5-iodopyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3), CuI (5)DIPEA/DMF2588[6]
2-Benzyloxy-5-bromopyridine1-HexynePd(PPh₃)₄ (5), CuI (10)Et₃N/THF6585[8]
2-Methoxy-5-bromopyridineCyclopropylacetylenePd(CF₃COO)₂/PPh₃ (2.5/5), CuI (5)Et₃N/DMF10088[7]

Alternative Synthetic Strategies

While the Sonogashira coupling is the workhorse, other cross-coupling methods offer alternative pathways, particularly when dealing with sensitive functional groups.

Negishi Cross-Coupling

The Negishi coupling utilizes a pre-formed organozinc reagent (an alkynylzinc halide) and a palladium or nickel catalyst.[9] This method can be advantageous as organozinc reagents are often more reactive than the corresponding boronic acids or stannanes, sometimes allowing for lower reaction temperatures. The primary drawback is the moisture sensitivity of the organozinc reagents, which must be prepared and handled under strictly anhydrous conditions.

G cluster_main Negishi Coupling Workflow Alkyne Terminal Alkyne (R'-C≡CH) Organozinc Alkynylzinc Reagent (R'-C≡C-ZnX) Alkyne->Organozinc 1. Deprotonation Organolithium Organolithium Reagent (e.g., n-BuLi) ZincHalide Zinc Halide (ZnCl₂ or ZnBr₂) ZincHalide->Organozinc 2. Transmetalation Product 2-Alkoxy-5-alkynylpyridine (Ar-C≡CR') Organozinc->Product Cross-Coupling Halopyridine 2-Alkoxy-5-halopyridine (Ar-X) Halopyridine->Product Catalyst Pd(0) or Ni(0) Catalyst Catalyst->Product caption Fig 3. Conceptual workflow for Negishi coupling.

Caption: Fig 3. Conceptual workflow for Negishi coupling.

Troubleshooting and Practical Considerations

  • Alkyne Homocoupling (Glaser Coupling): A common side reaction in Sonogashira couplings is the oxidative dimerization of the terminal alkyne. This can be minimized by:

    • Ensuring a thoroughly deoxygenated reaction environment.

    • Adding the terminal alkyne slowly to the reaction mixture.

    • Avoiding an excessive concentration of the copper(I) co-catalyst.[8]

    • In problematic cases, employing "copper-free" Sonogashira conditions, which often require a different palladium catalyst/ligand system and a stronger amine base.

  • Catalyst and Reagent Purity: The success of palladium-catalyzed reactions is highly dependent on the purity of reagents and the activity of the catalyst. Use high-purity, anhydrous, and degassed solvents. Ensure the palladium catalyst has not degraded during storage.

  • Purification Challenges: Removing residual palladium and copper catalysts can be challenging. Filtration through Celite is a good first step. For trace metal removal, washing the organic solution with aqueous ammonium chloride (for copper) or treating with metal scavengers may be necessary.

Conclusion

The synthesis of 2-alkoxy-5-alkynylpyridine drug scaffolds is most reliably achieved through a convergent strategy centered on the Sonogashira cross-coupling of a 2-alkoxy-5-halopyridine intermediate with a terminal alkyne. This approach offers high yields, broad substrate scope, and operational simplicity. The key to success lies in the careful preparation of the halogenated precursor and optimization of the cross-coupling conditions to minimize side reactions like alkyne homocoupling. While alternative methods like the Negishi coupling exist, the Sonogashira reaction remains the gold standard for its robustness and extensive validation in the synthesis of complex pharmaceutical targets.

References

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  • Google Patents. (2011). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. CN102060852A.
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  • Li, J., et al. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 6(2), 125-134. Available at: [Link]

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  • Tang, W., et al. (2024). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry, 67(15), 13286–13304. Available at: [Link]

  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841–2849. Available at: [Link]

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Troubleshooting & Optimization

optimizing Sonogashira coupling yields for 5-ethynyl-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 5-ethynyl-2-isopropoxypyridine

Status: Active Analyst: Senior Application Scientist Case ID: PYR-ISO-005

Executive Summary & Substrate Analysis

The Challenge: Synthesizing 5-ethynyl-2-isopropoxypyridine presents a specific electronic paradox. While pyridines are generally electron-deficient, the 2-isopropoxy group acts as a strong Electron Donating Group (EDG) by resonance.

  • Deactivation: The EDG pushes electron density into the pyridine ring, making the C5–Br bond more electron-rich. This significantly slows down the oxidative addition step of the catalytic cycle compared to electron-deficient substrates (e.g., 2-fluoropyridine).

  • Poisoning: The increased electron density renders the pyridine nitrogen more basic, increasing the risk of it binding competitively to the Palladium center (catalyst poisoning), thereby shutting down the catalytic cycle.

The Solution: Standard protocols (Pd(PPh3)4) often result in stalled reactions or low yields (<40%). Optimization requires shifting to bulky, electron-rich phosphine ligands to facilitate oxidative addition on the deactivated ring and sterically prevent nitrogen coordination.

Diagnostic Workflow

Before altering your protocol, identify the failure mode using this logic flow.

G Start Start: Low Yield CheckTLC Analyze Crude Mixture (TLC/LCMS) Start->CheckTLC Decision1 Is Starting Material (SM) Consumed? CheckTLC->Decision1 Stalled Reaction Stalled/Slow Decision1->Stalled No Byproducts Identify Major Byproduct Decision1->Byproducts Yes OxAddIssue Issue: Oxidative Addition Failure (Deactivated Ring) Stalled->OxAddIssue Sol1 Action: Switch to XPhos or SPhos Pd G3 OxAddIssue->Sol1 Glaser Bis-TMS-butadiyne (Glaser Product) Byproducts->Glaser Dimer found Dehal Protodehalogenation (Reduction of Br) Byproducts->Dehal Reduced Ar-H Sol2 Action: Degas Solvents (Sparging) + Slow Addition Glaser->Sol2 Sol3 Action: Lower Temp, Switch Solvent to THF Dehal->Sol3

Figure 1: Troubleshooting decision tree for 5-bromo-2-isopropoxypyridine coupling.

Optimization Modules
Module A: The Catalyst "Engine"

Issue: The 2-isopropoxy group deactivates the C5-Br bond.

Catalyst SystemActivity LevelRecommendationContext
Pd(PPh₃)₂Cl₂ LowBaseline Works only for iodides or high temps. Often fails for this specific bromide.
Pd(dppf)Cl₂ MediumAlternative The bite angle of dppf resists poisoning better than PPh₃. Good first optimization step.
XPhos Pd G3 High Recommended The bulky biaryl ligand facilitates oxidative addition on electron-rich aryls and prevents N-binding.
Pd(OAc)₂ + SPhos HighWater-Compatible Excellent for aqueous/organic biphasic conditions if solubility is an issue.

Technical Insight: For this substrate, XPhos is superior because it creates a monolithic, electron-rich Pd species that forces the oxidative addition onto the stubborn C-Br bond while the bulk protects the metal center from the pyridine nitrogen [1].

Module B: The "Copper Problem"

Issue: Copper accelerates the reaction but contaminates pyridine products.

Pyridines are notorious copper scavengers. Residual copper can catalyze decomposition or interfere with biological assays.

  • Route 1: Robust (Standard): Use CuI (1-3 mol%) .

    • Required Workup: You must wash the organic layer with aqueous EDTA (0.1 M) or NH₄OH (10%) to strip copper from the pyridine nitrogen.

  • Route 2: High Purity (Copper-Free):

    • Conditions:Pd(OAc)₂ (5 mol%) , XPhos (10 mol%) , Cs₂CO₃ (2 equiv) in CH₃CN or DMF at 80°C.

    • Mechanism:[1][2][3][4][5][6][7] Relies on the "Soheili Cycle" where amine/base deprotonation is rate-limiting, but avoids Glaser homocoupling entirely [2].

Optimized Protocol (Gold Standard)

Objective: Synthesis of 5-((trimethylsilyl)ethynyl)-2-isopropoxypyridine (Intermediate).

Reagents:

  • Substrate: 5-bromo-2-isopropoxypyridine (1.0 equiv)

  • Alkyne: Ethynyltrimethylsilane (TMS-acetylene) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[5]·CH₂Cl₂ (3 mol%) — Balance of cost/activity.

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure:

  • Deoxygenation (Critical):

    • Place solid substrate, Pd catalyst, and CuI in a round-bottom flask.

    • Cap with a septum. Evacuate and backfill with Argon 3 times .

    • Why? Oxygen causes rapid Glaser homocoupling of the TMS-acetylene, consuming your reagent before it couples.

  • Solvent Addition:

    • Add anhydrous THF and Et₃N via syringe.

    • Note: If the substrate is an oil, dissolve it in the THF first and add via syringe after degassing.

  • Alkyne Addition:

    • Add TMS-acetylene dropwise via syringe at Room Temperature (RT).

  • Reaction:

    • Heat to 60°C . (The EDG effect usually requires heat; RT is insufficient for the bromide).

    • Monitor by TLC/LCMS at 2 hours.

    • Endpoint: Conversion of bromide to the darker, UV-active coupled product.

  • Workup (Copper Removal):

    • Dilute with EtOAc.

    • Wash 1: Sat. NH₄Cl (removes bulk salts).

    • Wash 2: 10% aq. NH₄OH or 0.1M EDTA (Essential to remove Cu coordinated to Pyridine).

    • Dry over Na₂SO₄ and concentrate.[8]

  • Deprotection (Next Step):

    • Treat crude with K₂CO₃ in MeOH (RT, 30 min) to yield 5-ethynyl-2-isopropoxypyridine .

Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately and yields are low. What happened? A: Immediate blackening often indicates "Pd black" precipitation, meaning your ligand has dissociated, or the catalyst has decomposed. This is common if the reaction is not strictly anaerobic.

Q2: I see a major spot on TLC that is not my product or starting material. A: This is likely 1,4-bis(trimethylsilyl)buta-1,3-diyne (Glaser product).

  • Verification: It usually runs very high on TLC (non-polar).

  • Fix: Your system has Oxygen leak. Sparge solvents with Argon for 15 mins before use. Add the alkyne slowly over 30 mins using a syringe pump to keep its concentration low relative to the catalyst [3].

Q3: Can I use acetylene gas directly instead of TMS-acetylene? A: Not recommended for this substrate. Direct acetylene use often leads to double coupling , forming the bis(pyridyl)acetylene dimer, especially since the first coupling activates the alkyne. TMS-protection ensures a 1:1 stoichiometry.

Q4: The isopropoxy group seems to be cleaving. Is it stable? A: The isopropoxy ether is stable to basic Sonogashira conditions. However, if you use strong Lewis Acids or high heat (>100°C) with unbuffered CuI, you might see cleavage to the pyridone. Stick to Et₃N/THF at 60°C to preserve the ether.

References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[1] Chemical Reviews, 107(3), 874-922. Link

  • Pu, X., Li, H., & Colacot, T. J. (2013). Suzuki–Miyaura Coupling of Heteroaryl Halides: A Mechanistic Study of the Role of Base and Ligand. The Journal of Organic Chemistry, 78(2), 568–581. (Relevant for Pd-cycle mechanics in deactivated pyridines). Link

  • Glaser, C. (1869). "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Foundational reference for the oxidative homocoupling side-reaction). Link

Sources

Technical Support Center: Storage and Handling of 5-Ethynyl-2-(propan-2-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Ethynyl-2-(propan-2-yloxy)pyridine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting for this reactive terminal alkyne. Our goal is to ensure the long-term stability and purity of your material, preventing catastrophic loss of valuable intermediates through polymerization.

Section 1: Understanding the Risks - Primary Degradation Pathways

Q1: What is the primary cause of degradation for 5-Ethynyl-2-(propan-2-yloxy)pyridine during storage?

The principal and most immediate risk to the integrity of 5-Ethynyl-2-(propan-2-yloxy)pyridine is oxidative homocoupling of its terminal alkyne group. This process, commonly known as Glaser or Glaser-Hay coupling, results in the formation of a symmetrical 1,3-diyne dimer, which can further react to form oligomers and polymers.[1][2]

Causality: This reaction is not spontaneous but is catalyzed by trace amounts of metal ions, particularly copper(I), in the presence of an oxidant, which is typically atmospheric oxygen.[3][4] The reaction proceeds even under mild conditions and can be accelerated by basic residues or amines.[1][4] The presence of these components—trace copper, oxygen, and potential bases—is common in a standard laboratory environment, making this a significant and pervasive threat to the compound's stability. The mechanism involves the formation of a copper acetylide, which then undergoes oxidation and coupling.[1][5]

Glaser_Hay_Coupling cluster_reactants Reactants & Catalysts cluster_mechanism Mechanism cluster_products Products Alkyne1 2 x R-C≡C-H (5-Ethynyl-2-(propan-2-yloxy)pyridine) Deprotonation Deprotonation & Cu-Acetylide Formation Alkyne1->Deprotonation Step 1 Cu_I Cu(I) Salt Cu_I->Deprotonation Step 1 Base Base Base->Deprotonation Step 1 O2 O₂ (Air) Oxidation Oxidative Coupling O2->Oxidation Oxidant H2O H₂O Deprotonation->Oxidation Step 2 Diyne R-C≡C-C≡C-R (Dimer/Polymer Precursor) Oxidation->Diyne Cu_reduced Reduced Cu Oxidation->Cu_reduced Cu_reduced->Cu_I Re-oxidation

Caption: Simplified mechanism of copper-catalyzed Glaser-Hay coupling.

Q2: Are there other potential degradation pathways I should be aware of?

While oxidative coupling is the most pressing concern, two other pathways, though less common under standard storage conditions, should be considered:

  • Pyridine Ring Oxidation: The pyridine ring is generally stable but can undergo oxidation to form N-oxides or be cleaved under harsh oxidative conditions.[6][7] While unlikely in a sealed container, exposure to strong oxidizing agents or prolonged exposure to air and light can facilitate this process.

  • Hydrolysis of the Isopropyl Ether: Ethers are robust functional groups but can be susceptible to cleavage under strong acidic conditions.[8][9] This is not a storage concern in itself but highlights an important incompatibility. Avoid storing the compound in proximity to volatile strong acids (e.g., in the same desiccator or cabinet as HCl or TFA bottles), as acidic vapors could initiate hydrolysis over extended periods.

Section 2: Recommended Storage Protocols

Q3: What are the ideal storage conditions to prevent polymerization?

To maximize the shelf-life of 5-Ethynyl-2-(propan-2-yloxy)pyridine, a multi-faceted approach targeting the key drivers of polymerization is essential. The core principle is the strict exclusion of oxygen and catalytic metals.

Detailed Protocol for Long-Term Storage:

  • Aliquot: Upon receipt, if the quantity is large, divide the material into smaller, single-use aliquots in vials appropriate for the amount. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Container: Use amber glass vials with PTFE-lined screw caps or flame-sealed ampoules. Amber glass protects the compound from light, which can accelerate degradation.

  • Inert Atmosphere: Before sealing, thoroughly purge the vial with a dry, inert gas such as argon or nitrogen for several minutes. A common technique is to insert a long needle connected to the gas line to the bottom of the vial while a shorter exit needle allows air to escape from the top.

  • Sealing: Tightly seal the vial cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Temperature: Store the sealed vials in a freezer at or below -20°C.[10][11][12] Low temperatures drastically reduce the rate of any potential degradation reactions.[13][14]

ParameterRecommendationRationale
Temperature ≤ -20°C (Freezer)Slows reaction kinetics of polymerization and other degradation pathways.[12][15]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative Glaser-Hay coupling by excluding the required oxidant (O₂).[3][4]
Light Amber Vial / DarknessProtects against potential photochemical degradation pathways.
Container Glass with PTFE-lined capEnsures inert contact surfaces, preventing leaching or catalytic activity.
Q4: Should I use a polymerization inhibitor? If so, which one and at what concentration?

For commercial-grade material, an inhibitor is often added by the supplier. If you have synthesized the compound and purified it, adding an inhibitor for long-term storage is a prudent measure. Inhibitors act as radical scavengers, terminating the chain reactions that lead to polymerization.[]

InhibitorClassTypical ConcentrationKey Considerations
Hydroquinone (HQ) Phenolic100 - 500 ppmHighly effective, especially in the presence of trace oxygen. May require removal for some catalytic reactions (e.g., those sensitive to reducing agents).
Butylated Hydroxytoluene (BHT) Phenolic200 - 1000 ppmMore soluble in organic solvents than HQ. Generally considered less disruptive to subsequent reactions but should still be evaluated.
Phenothiazine (PTZ) Amine100 - 500 ppmVery effective inhibitor, but its nitrogenous and sulfur-containing structure can interfere with downstream catalysis (e.g., palladium-catalyzed reactions).

Recommendation: For general storage, BHT is often a good first choice due to its high solubility and efficacy. The choice of inhibitor should always be made with the compound's final application in mind.

Section 3: Troubleshooting Guide

Q5: My sample has changed color/viscosity. What does this mean?

Visual changes are the first and most direct indicators of compound degradation.

  • Color Change (Clear to Yellow/Brown): This is a classic sign of oligomerization or polymerization. The formation of conjugated diyne and polyene systems extends the chromophore, causing the material to absorb visible light.

  • Increased Viscosity: As monomers couple to form dimers and larger oligomers, the intermolecular forces increase, leading to a noticeable thickening of the material if it is a liquid, or clumping if it is a solid.

  • Precipitation: The formation of insoluble polymers will appear as cloudiness or solid precipitate in a liquid sample.

If you observe any of these changes, it is highly probable that significant polymerization has occurred.

Q6: How can I analytically confirm the purity of my stored compound?

Visual inspection should always be followed by analytical confirmation before using a suspect sample.

Protocol: Rapid Purity Assessment via ¹H NMR

  • Sample Prep: Carefully withdraw a small, representative sample (1-2 mg) under an inert atmosphere if possible. Dissolve in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis:

    • Check the Alkyne Proton: Look for the characteristic singlet for the terminal alkyne proton (R-C≡C-H ). Its chemical shift will be specific to the molecule, but it is typically found in the 2.0-3.5 ppm range. The integral of this peak should correspond to one proton relative to other protons on the molecule (e.g., the isopropyl CH or methyl groups). A diminished integral is a quantitative sign of degradation.

    • Look for Broadening: The appearance of broad, poorly resolved signals in the aromatic and aliphatic regions is indicative of polymeric species.

    • Absence of Alkyne Proton: A complete absence of the alkyne proton signal, coupled with the presence of broad signals, confirms extensive polymerization.

Q7: My compound has partially polymerized. Can I still use it?

Attempting to use a partially polymerized sample is not recommended as the impurities can interfere with reactions, poison catalysts, and lead to inaccurate stoichiometry and poor yields. However, if the material is valuable and degradation is minimal, purification may be an option.

Troubleshooting_Workflow Start Suspect Sample Identified (e.g., discolored, viscous) Analysis Analytical Check (¹H NMR, TLC, or LC/GC) Start->Analysis Purity_Check Is Purity >95% and Alkyne Proton Intact? Analysis->Purity_Check Purify_Query Is Purification Feasible (Column, Distillation)? Purity_Check->Purify_Query No Use Use with Caution (Monitor reaction closely) Purity_Check->Use Yes Purify Perform Purification Purify_Query->Purify Yes Discard Discard Sample (Unreliable for synthesis) Purify_Query->Discard No Recheck Re-analyze Purity Purify->Recheck Recheck->Use Purity OK Recheck->Discard Purity Poor

Caption: Decision-making workflow for a suspect sample.

Section 4: Frequently Asked Questions (FAQs)

  • Q8: How should I handle the compound for routine use to minimize degradation?

    • Always handle the compound under an inert atmosphere. Use a glovebox or Schlenk line techniques. For quick access, use a syringe to pierce a septum cap on the vial after first flushing the headspace with argon or nitrogen. Always cool the vial to room temperature before opening to prevent moisture condensation.

  • Q9: Do I need to remove the inhibitor before my reaction? How?

    • It depends on your chemistry. Palladium, platinum, copper, and other transition metal catalysts can be sensitive to phenolic or amine inhibitors. To remove an inhibitor like BHT or hydroquinone, you can pass a solution of the compound through a small plug of basic alumina or a dedicated inhibitor-removal column. Always re-verify the concentration after this step.

  • Q10: For how long can I store the compound under ideal conditions?

    • When stored properly (aliquoted, under argon, at -20°C), 5-Ethynyl-2-(propan-2-yloxy)pyridine should remain >98% pure for at least 1-2 years. However, it is good practice to re-analyze the purity of any reactive intermediate that has been stored for more than 6-12 months.

  • Q11: Are there any specific materials I should avoid for containers or handling tools?

    • Absolutely. AVOID using copper, brass, or bronze spatulas, needles, or reaction vessels. Direct contact with these metals can catastrophically accelerate Glaser coupling.[1][5] Stainless steel is generally acceptable for brief handling. For transfers, use glass, stainless steel, or polypropylene/PTFE equipment.

References

  • Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions (RSC Publishing).
  • Glaser Coupling. Alfa Chemistry.
  • Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. SciSpace.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology (ASM Journals).
  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
  • Glaser-Hay Coupling. SynArchive.
  • 5-ethynyl-2-(propan-2-yloxy)pyridine. ChemicalBook.
  • Hydrolysis of isopropyl esters with acid.
  • Polymerization or Cyclic Dimerization: Solvent Dependent Homo-Coupling of Terminal Alkynes
  • SAFETY D
  • Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). Carl ROTH.
  • SAFETY D
  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC (NIH).
  • Oxidative Dearomatiz
  • 5-Ethynyl uridine - Safety D
  • Degradation of pyridines in the environment. Taylor & Francis.
  • 5-Ethynyl-2'-deoxyuridine - PRODUCT INFORM
  • (PDF) Degradation of Pyridines in the Environment.
  • 5-ethynyl-2-(propan-2-yloxy)pyridine | 1824407-34-2. ChemicalBook.
  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society.
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed.
  • Isopropyl alcohol. Wikipedia.
  • Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange.
  • Oxidative Degrad
  • Introduction of Terminal Azide and Alkyne Functionalities in Polymers. Sigma-Aldrich.
  • 5-Ethynyl-2-methylpyridine. PubChem.
  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.
  • Reactions and Mechanisms. Master Organic Chemistry.
  • Polymeriz
  • Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
  • THE CLEAVAGE OF ETHERS. Journal of the American Chemical Society.
  • Polymeriz
  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega.
  • Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI.
  • Alkynes | Click Chemistry. MedchemExpress.com.
  • Alkyne Derivatives of SARS-CoV-2 Main Protease Inhibitors Including Nirmatrelvir Inhibit by Reacting Covalently with the Nucleophilic Cysteine. Journal of Medicinal Chemistry.
  • 2-ethynyl-5-(propan-2-yl)pyridine. PubChem.
  • 5-Ethynyl-2-fluoropyridine. PubChem.
  • 5-ETHYL-2-(1-PROPEN-1-YL)PYRIDINE. gsrs.

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purification methods for ethynyl pyridine intermediates by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: EP-PUR-001 Subject: Troubleshooting Column Chromatography for Ethynyl Pyridine Derivatives

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties purifying ethynyl pyridine intermediates synthesized via Sonogashira coupling or similar alkynylation methods.

These compounds present a "perfect storm" of chromatographic challenges:

  • Basicity: The pyridine nitrogen interacts with acidic silanols, causing severe tailing.[1]

  • Instability: The terminal or internal alkyne moiety can hydrate or polymerize on active silica.

  • Contamination: Co-elution with Triphenylphosphine Oxide (TPPO) and Glaser coupling (diyne) byproducts.

This guide provides modular troubleshooting protocols to resolve these specific failure modes.

Module 1: Peak Tailing & Streaking

User Question: "My ethynyl pyridine product streaks from the baseline to the solvent front on TLC and elutes as a broad, smearing band on the column. How do I fix this?"

Diagnosis: This is the classic Lewis Acid-Base interaction . Silica gel (


) has a surface covered in silanol groups (

), which are weakly acidic (pH ~4-5). The basic nitrogen of your pyridine ring hydrogen-bonds to these protons. This non-specific binding competes with the partitioning equilibrium, causing the "tailing" effect.

The Solution: Amine Deactivation You must neutralize the silica surface before or during the run.

Protocol A: The "Mobile Phase Additive" Method (Standard)

  • Solvent Prep: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate).

  • Additive: Add 1% to 5% Triethylamine (Et3N) or 1% Pyridine to the mobile phase.

  • Equilibration: Flush the column with 2-3 Column Volumes (CV) of this amine-doped solvent before loading your sample.

  • Run: Elute using the same amine-containing solvent system.

Protocol B: The "Pre-Treatment" Method (For sensitive compounds) If you are concerned that constant exposure to Et3N might degrade your alkyne (rare, but possible with specific functional groups), use this method:

  • Pack the column with silica.[2][3][4][5]

  • Flush with pure solvent containing 5% Et3N .

  • Flush with pure solvent (no Et3N) for 2 CVs to remove bulk amine, leaving only the silica-bound amine.

  • Load sample and run with standard solvents.

Technical Note: Ethynyl pyridines are generally stable to Et3N. Protocol A is preferred for its simplicity and constant surface deactivation.

Module 2: Contamination (TPPO & Diynes)

User Question: "I have a persistent white solid co-eluting with my product, or a spot just above my product that I can't separate."

Diagnosis:

  • White Solid: Triphenylphosphine Oxide (TPPO).[6][7] It is a byproduct of the Pd/Cu catalyzed coupling if ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     ligands were used. It tracks with polar heterocycles.
    
  • Close Spot (Higher Rf): Glaser coupling byproduct (homocoupled diyne:

    
    ).
    

The Solution: Pre-Column Workup & Gradient Optimization Do not rely on the column to remove bulk TPPO; it overloads the stationary phase.

Protocol: The "ZnCl2 Crash" (High Efficiency TPPO Removal) Based on the method by Batesky et al. (J. Org.[3][5] Chem. 2017), ZnCl2 forms an insoluble complex with TPPO.

  • Dissolution: Dissolve crude mixture in Ethanol or Isopropanol (approx. 5 mL/g).

  • Complexation: Add ZnCl2 (approx. 2 equiv relative to expected TPPO).

  • Precipitation: Stir at room temperature. A thick white precipitate (TPPO-Zn complex) will form.

  • Filtration: Filter the solid. The filtrate contains your ethynyl pyridine.

  • Concentration: Evaporate the filtrate and proceed to column chromatography.

Data: Solubility Profile for Workup

ImpuritySolubility in Hexane/EtherSolubility in MeOH/EtOHRemoval Strategy
TPPO Very LowHighZnCl2 precipitation or Hexane trituration
Glaser Diyne HighModerateCareful gradient chromatography (elutes before product)
Cu Salts InsolubleSolubleAqueous wash (

) or EDTA wash
Module 3: Stability & Decomposition

User Question: "My product disappears on the column or turns into a brown immobile band at the top."

Diagnosis: Terminal alkynes (


) are sensitive. Acidic silica can catalyze:
  • Hydration: Conversion of ethynyl pyridine to acetyl pyridine (

    
    ).
    
  • Polymerization: Oxidative coupling on the silica surface.

The Solution: Stationary Phase Switching If Et3N-treated silica (Module 1) fails, switch the stationary phase.

Protocol: Neutral Alumina Chromatography Aluminum Oxide (Alumina) is available in Acidic, Neutral, and Basic grades.

  • Selection: Use Neutral Alumina (Brockmann Grade III) .

    • Grade III means it is deactivated with ~6% water. Grade I (active) is too strong and will decompose the alkyne.

  • Solvent: Alumina is more polar than silica. You will need less polar mobile phases (e.g., if Silica used 20% EtOAc, Alumina might need 5-10% EtOAc).

  • Loading: Do not dry-load on silica. Dry-load on Alumina or liquid load.

Visual Troubleshooting Workflows
Figure 1: Purification Decision Tree

PurificationStrategy Start START: Crude Ethynyl Pyridine CheckTLC Step 1: Check TLC on Silica Start->CheckTLC Streaking Does the spot streak? CheckTLC->Streaking AddTEA Add 1-2% Et3N to Eluent Streaking->AddTEA Yes CheckImpurity Are there close impurities? Streaking->CheckImpurity No AddTEA->CheckImpurity IdentifyImpurity Identify Impurity Type CheckImpurity->IdentifyImpurity Yes Stability Does product degrade? CheckImpurity->Stability No TPPO White Solid (TPPO) IdentifyImpurity->TPPO Diyne Non-polar Spot (Diyne) IdentifyImpurity->Diyne ZnCl2 Protocol: ZnCl2 Precipitation (See Module 2) TPPO->ZnCl2 Gradient Protocol: Shallow Gradient (0-10% EtOAc over 20 CV) Diyne->Gradient ZnCl2->Stability Gradient->Stability Alumina Switch to Neutral Alumina (Brockmann Grade III) Stability->Alumina Yes RunColumn Run Column Stability->RunColumn No Alumina->RunColumn

Caption: Decision matrix for selecting the correct purification protocol based on observed TLC behavior.

Figure 2: Pre-Column Workup Workflow (TPPO Removal)

Workup Crude Crude Reaction Mix (Contains Product + TPPO) Dissolve Dissolve in EtOH/IPA Crude->Dissolve AddZn Add ZnCl2 (2 equiv) Dissolve->AddZn Precip Stir 2-4 hrs (Precipitate forms) AddZn->Precip Filter Filter Suspension Precip->Filter Solid Solid: TPPO-Zn Complex (Discard) Filter->Solid Filtrate Filtrate: Ethynyl Pyridine Filter->Filtrate Column Proceed to Column Filtrate->Column

Caption: Workflow for the chemical removal of Triphenylphosphine Oxide (TPPO) prior to chromatography.

References
  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[5] Rapid chromatographic techniques for preparative separations with moderate resolution.[5] The Journal of Organic Chemistry, 43(14), 2923–2925.[5]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[4] Frontier Group Laboratory Resources.

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

Sources

Technical Support Center: Solubility Optimization for 5-Ethynyl-2-(propan-2-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals working with 5-Ethynyl-2-(propan-2-yloxy)pyridine (also known as 5-Ethynyl-2-isopropoxypyridine).

As a Senior Application Scientist, I have structured this as a dynamic troubleshooting center. This molecule combines a basic pyridine ring, a lipophilic isopropoxy group, and a reactive terminal alkyne. While generally soluble in polar aprotic solvents, its specific structural rigidity and potential for


-stacking can present unique solubility challenges in DMSO (Dimethyl Sulfoxide), particularly regarding water sensitivity and aggregation.

Case ID: SOL-5E2P-DMSO Status: Active Guide Applicable For: Stock solution preparation, High-Throughput Screening (HTS), and Chemical Synthesis (e.g., Click Chemistry, Sonogashira coupling).

Part 1: Diagnostic & Triage

Before adjusting your protocol, characterize the specific nature of the solubility failure. The visual state of the mixture dictates the remediation strategy.

Diagnostic Decision Matrix

Use the following logic flow to identify the root cause of your solubility issue.

SolubilityDiagnosis Start Visual Inspection of DMSO Mixture Cloudy Cloudy / Hazy Suspension Start->Cloudy Crystals Visible Crystals / Precipitate at Bottom Start->Crystals Gel Gel-like / Viscous Oiling Start->Gel WaterIssue DIAGNOSIS: Water Contamination (Anti-solvent Effect) Cloudy->WaterIssue Most Likely LatticeIssue DIAGNOSIS: High Lattice Energy (Thermodynamic Barrier) Crystals->LatticeIssue Requires Energy Input ImpurityIssue DIAGNOSIS: Oligomerization or Salt Contamination Gel->ImpurityIssue Check Purity

Figure 1: Diagnostic logic for categorizing solubility failures based on visual evidence.

Part 2: Critical Troubleshooting (FAQs)

Issue 1: "The compound forms a cloudy suspension that won't clear, even with vortexing."

Root Cause: Moisture-Induced Anti-Solvency. DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric water, it acts as an anti-solvent for lipophilic molecules like 5-Ethynyl-2-(propan-2-yloxy)pyridine. The isopropoxy group increases lipophilicity (LogP ~2.5), making the molecule intolerant to "wet" DMSO.

Technical Fix:

  • Verify DMSO Grade: Ensure you are using Anhydrous DMSO (≥99.9%, water <50 ppm) stored under inert gas (Ar/N₂).

  • The "Dry-Spike" Test: Take 100 µL of the suspension and add 400 µL of fresh, unopened anhydrous DMSO.

    • If it clears: Your original solvent was wet. Discard and prepare fresh.

    • If it remains cloudy: Proceed to Issue 3 (Salt Form).

Issue 2: "It dissolves initially but precipitates after freezing/thawing."

Root Cause: Crystal Nucleation & Ostwald Ripening. Upon freezing, DMSO crystallizes (m.p. 18.5°C). As the solvent freezes, the solute is excluded from the crystal lattice, concentrating it in the remaining liquid phase until it crashes out. Repeated cycles promote the growth of stable, insoluble polymorphs.

Protocol:

  • Avoid -20°C Storage for High Concentrations: Store stock solutions (e.g., 100 mM) at room temperature (20-25°C) if used frequently, protected from light.

  • Thawing Procedure: If frozen, do not simply wait.

    • Warm the vial to 37°C in a water bath for 5-10 minutes.

    • Sonicate (40 kHz) for 60 seconds to break up micro-aggregates.

    • Vortex vigorously before pipetting.

Issue 3: "I see solid particles that refuse to dissolve despite heating."

Root Cause: Hidden Salt Formation. If this compound was synthesized via acid-mediated deprotection or workup, it may exist as a Pyridinium salt (e.g., HCl or TFA salt) rather than the free base. Salts often have poor solubility in pure organic solvents like DMSO but high solubility in water/methanol.

Validation Experiment: Take 50 µL of the suspension and add 2 µL of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Observation: If the solution clears immediately upon adding base, your sample is a salt.

  • Action: You must either neutralize the stock or add a co-solvent (see Table 1).

Part 3: Optimized Dissolution Protocols

Standard Operating Procedure (SOP): Preparation of 100 mM Stock

Safety Note: Terminal alkynes can be reactive.[1] Avoid strong bases or copper traces unless intended for reaction.

ParameterSpecificationReason
Solvent DMSO, Anhydrous (≥99.9%)Prevents water-induced precipitation.
Container Glass vial (Amber)Prevents leaching of plasticizers; protects from light.
Temperature 25°C - 40°CWarming overcomes lattice energy of the planar system.
Agitation Vortex (30s) + Sonication (5 min)Sonication disrupts

-

stacking aggregates.
Headspace Argon or NitrogenPrevents oxidation of the alkyne or moisture uptake.

Step-by-Step Workflow:

  • Weigh the precise amount of 5-Ethynyl-2-(propan-2-yloxy)pyridine.

  • Add 70% of the final volume of Anhydrous DMSO.

  • Vortex for 30 seconds.

  • Sonicate in a bath at room temperature for 5 minutes.

    • Checkpoint: Solution should be clear. If not, warm to 37°C and sonicate again.

  • Add remaining DMSO to reach target volume.

  • Purge headspace with Nitrogen and seal tightly with Parafilm.

Advanced Strategy: Co-Solvent Systems

If the application allows (e.g., chemical synthesis rather than biological assay), use a co-solvent to lower the energy barrier for dissolution.

Table 1: Recommended Co-Solvent Systems

Co-SolventRatio (DMSO:Co-Solvent)Application ContextMechanism
t-Butanol 90:10Freeze-drying/LyophilizationImproves sublimation; prevents "puck" collapse.
Ethanol 80:20Chemical SynthesisDisrupts H-bonding networks; lowers viscosity.
Water Avoid (>5%)ContraindicatedCauses immediate precipitation of this lipophilic molecule.

Part 4: Scientific Rationale & Mechanism

Why DMSO?

DMSO is a polar aprotic solvent (


 = 46.7) capable of accepting hydrogen bonds (via the sulfoxide oxygen) and solvating polarizable aromatic systems via dipole-dipole interactions.
  • The Pyridine Ring: The nitrogen atom is a hydrogen bond acceptor. DMSO solvates this effectively.

  • The Alkyne: The terminal proton (

    
    ) is weakly acidic (
    
    
    
    ). DMSO is basic enough to stabilize this dipole without deprotonating it, maintaining solubility.
The "Oiling Out" Phenomenon

If the compound separates as an oil rather than a crystal, it indicates the sample contains impurities (likely solvent residues from synthesis like hexanes or ether) that are immiscible with DMSO.

  • Fix: Lyophilize the sample or dry under high vacuum (>1 hour) to remove non-polar solvent residues before adding DMSO.

Part 5: References & Authority

  • Balakin, K. V., et al. "In silico estimation of DMSO solubility of organic compounds for bioscreening." Journal of Medicinal Chemistry, 2006.[2][3] Link

    • Relevance: Establishes the correlation between lipophilicity (LogP) and DMSO solubility limits.

  • Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions."[4] Journal of Biomolecular Screening, 2003.[5] Link

    • Relevance: Validates the impact of freeze-thaw cycles and water absorption on compound precipitation.

  • Li, L., et al. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." Biomolecules, 2019. Link

    • Relevance: Discusses mechanisms of solubility enhancement and the physics of "crashing out" in aqueous dilutions.[6]

  • Waybright, T. J., et al. "Overcoming Problems of Compound Storage in DMSO." Journal of Biomolecular Screening, 2009. Link

    • Relevance: Provides the standard for "Dry-Spike" testing and water management in DMSO stocks.

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for 5-Ethynyl-2-(propan-2-yloxy)pyridine before handling, as terminal alkynes can be energetic.

Sources

stability of 2-isopropoxy-5-ethynylpyridine under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-Isopropoxy-5-ethynylpyridine

Executive Summary

Researchers working with 2-isopropoxy-5-ethynylpyridine often underestimate the dual sensitivity of this scaffold. While the pyridine ring provides thermodynamic stability, the molecule possesses two reactive centers that behave divergently in basic media:

  • The Terminal Alkyne (C5 position): Highly susceptible to deprotonation (

    
    ), oxidative homocoupling (Glaser coupling), and base-catalyzed isomerization.
    
  • The Isopropoxy Ether (C2 position): Generally robust against mild bases but vulnerable to nucleophilic aromatic substitution (

    
    ) or trans-etherification under specific forcing conditions.
    

Core Verdict: This molecule is stable in non-nucleophilic, mild basic buffers (e.g.,


, 

) at ambient temperatures. It becomes unstable in the presence of strong bases combined with oxidants (air) or competing nucleophilic solvents (e.g., NaOMe in MeOH).

Stability Matrix: Reaction Conditions

Use this table to determine the viability of your proposed reaction conditions.

Base CategorySpecific ReagentsStability RatingTechnical Notes & Risks
Amine Bases

, DIPEA, Piperidine
High Recommended. Standard for Sonogashira couplings. No degradation observed up to 80°C under inert atmosphere.
Inorganic Carbonates

,

High Recommended. Stable in DMF, MeCN, or alcohols. Ideal for TMS-deprotection.
Strong Nucleophiles NaOMe, NaOEt, NaOHModerate/Low Risk of Trans-etherification. If heating in MeOH with NaOMe, the 2-isopropoxy group may exchange to 2-methoxy via

.
Strong Bases n-BuLi, LDA, NaHConditional Reacts Immediately. Will deprotonate the terminal alkyne to form the acetylide. Stable only at low temp (-78°C to 0°C) under strict Argon.
Oxidative Bases Base +

+ Air
Unstable Critical Failure Mode. Rapid Glaser coupling to form the 1,3-diyne dimer.

Troubleshooting Guide (Q&A)

Q1: I observe a new spot on TLC that is more non-polar than my starting material after stirring in base. What is it?

Diagnosis: This is likely the Glaser Homocoupling Product (1,3-diyne dimer). Mechanism: In the presence of base and trace Copper (often present as impurities in reagents) or simply base + oxygen, terminal alkynes dimerize. Solution:

  • Degas all solvents rigorously (freeze-pump-thaw or sparging with Ar for 20 min).

  • Add a reducing agent like sodium ascorbate if Cu is present.

  • Exclude light, which can accelerate radical pathways.

Q2: My NMR shows the loss of the isopropyl septet and the appearance of a methyl singlet. What happened?

Diagnosis: You have suffered Trans-etherification . Context: This occurs if you used a nucleophilic base (like NaOMe or KOMe) in a matching solvent (Methanol). The methoxide anion attacks the C2 position of the pyridine, displacing the isopropoxy group. Solution:

  • Match the solvent to the alkoxide: If using isopropoxide base, use isopropanol.

  • Switch bases: Use non-nucleophilic bases like

    
     or 
    
    
    
    (sterically hindered).
Q3: The reaction mixture turned into a dark brown tar. Is my product recoverable?

Diagnosis: Polymerization/Oligomerization. Mechanism: Terminal acetylides (formed by base deprotonation) are nucleophiles. If the concentration is high and heat is applied, they can attack other pyridine rings or polymerize. Solution:

  • Keep reaction concentration below 0.1 M.

  • Lower the temperature.[1]

  • Ensure the electrophile (coupling partner) is present in excess or added immediately after base activation.

Mechanistic Visualization

The following diagram illustrates the competing pathways for 2-isopropoxy-5-ethynylpyridine in basic media.

StabilityPathways Start 2-Isopropoxy-5- ethynylpyridine Acetylide Lithium Acetylide (Reactive Intermediate) Start->Acetylide Strong Base (nBuLi, LDA) -78°C Dimer 1,3-Diyne Dimer (Glaser Product) Start->Dimer Base + O2 (Trace Cu) TransEther 2-Methoxy-5- ethynylpyridine Start->TransEther NaOMe / MeOH Heat (SNAr) Product Desired Coupling Product Start->Product Pd/Cu Cat. Amine Base (Sonogashira) Acetylide->Product + Electrophile

Caption: Reaction pathways for 2-isopropoxy-5-ethynylpyridine. Green paths indicate desired transformations; red dashed paths indicate degradation modes.

Validated Experimental Protocols

Protocol A: Safe Storage & Handling
  • State: The terminal alkyne is prone to slow oxidation.

  • Storage: Store neat oil/solid at -20°C under Argon.

  • Stabilization: If storing for >1 month, consider keeping it as the TMS-protected precursor. Deprotect immediately before use.

Protocol B: Standard Deprotection (TMS removal)

This protocol validates the stability of the isopropoxy group in carbonate base.

  • Dissolve TMS-2-isopropoxy-5-ethynylpyridine (1.0 equiv) in MeOH:THF (1:1) .

  • Add

    
     (1.5 equiv) .
    
  • Stir at 23°C for 30-60 mins . Monitor by TLC.

  • Workup: Dilute with

    
    , wash with water, dry over 
    
    
    
    .
    • Note: Do not heat. Prolonged exposure to basic MeOH can risk trans-etherification, though slow with carbonate.

Protocol C: Sonogashira Coupling (Base Stability Check)
  • Solvent: DMF or THF (Degassed).

  • Base:

    
     (3-5 equiv).
    
  • Catalyst:

    
     (5 mol%), CuI (2 mol%).
    
  • Conditions: Heat to 60°C under Argon.

    • Result: The isopropoxy group remains intact. The alkyne reacts selectively at the terminal carbon.

References

  • Glaser Coupling Mechanism: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link

  • Pyridine Lithiation & Stability: Schlosser, M., & Rausis, T. (2004). The Regioselective Functionalization of Pyridines. European Journal of Organic Chemistry, 2004(5), 1018-1024. Link

  • Nucleophilic Substitution on Pyridines ( ): Spitzner, R. (2001). Pyridines: From Lab to Production. Chemical Reviews, 101(12). (General reference for 2-alkoxypyridine stability).
  • Alkyne-Functional Polymers & Glaser Side Reactions: Tsarevsky, N. V., et al. (2005). "Preventing Alkyne-Alkyne (Glaser) Coupling..." Macromolecules. Link

Sources

Technical Support Center: Troubleshooting Copper Catalyst Poisoning in Click Reactions with Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common yet often perplexing issue in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry: catalyst poisoning by pyridine-containing substrates. Our goal is to equip you with the foundational knowledge and actionable protocols to overcome this challenge and achieve successful reaction outcomes.

The Challenge: Pyridine's Dual Nature in Catalysis

Pyridine and its derivatives are ubiquitous in pharmaceutical and materials science, making them common substrates in synthetic chemistry. While often thought of as simple building blocks, the lone pair of electrons on the pyridine nitrogen atom imparts a strong coordinating ability. In the context of copper-catalyzed click reactions, this property can transform a desired substrate into a potent catalyst inhibitor, leading to sluggish or completely stalled reactions. This guide will walk you through understanding, diagnosing, and solving this critical issue.

Part 1: The "Why" - Understanding the Mechanism of Pyridine Poisoning

In the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the copper(I) catalyst plays a pivotal role in activating the terminal alkyne for subsequent reaction with the azide.[1] However, the presence of a pyridine moiety in one of the reaction partners can disrupt this catalytic cycle.

The core of the problem lies in the strong coordination of the pyridine nitrogen to the copper(I) center. Pyridine is a good Lewis base and forms stable complexes with transition metals, including copper.[2] This coordination can lead to two primary modes of inhibition:

  • Competitive Inhibition: The pyridine substrate competes with the alkyne for coordination to the copper(I) catalyst. If the pyridine-copper complex is sufficiently stable, it effectively sequesters the catalyst, reducing the concentration of the active copper-alkyne intermediate necessary for the reaction to proceed.

  • Formation of Inactive Catalyst Species: The coordination of one or more pyridine molecules to the copper center can lead to the formation of catalytically inactive or significantly less active complexes. These complexes may be coordinatively saturated, preventing the binding of the alkyne or azide, or they may alter the electronic properties of the copper center, rendering it unable to facilitate the cycloaddition.

The stability of the copper(I)-pyridine complex is a key factor in the extent of catalyst poisoning. This stability can be influenced by the steric and electronic properties of the pyridine derivative, as well as the reaction conditions.

cluster_0 Standard CuAAC Catalytic Cycle cluster_1 Pyridine Poisoning Pathway Cu_I Cu(I) Catalyst Cu_Alkyne Copper-Acetylide Intermediate Cu_I->Cu_Alkyne Coordination & Deprotonation Inactive_Complex Inactive Copper-Pyridine Complex Cu_I->Inactive_Complex Strong Coordination Alkyne Terminal Alkyne Alkyne->Cu_Alkyne Cu_Triazole Copper-Triazolide Intermediate Cu_Alkyne->Cu_Triazole Cycloaddition Azide Azide Azide->Cu_Triazole Triazole_Product 1,2,3-Triazole Product Cu_Triazole->Cu_I Catalyst Regeneration Cu_Triazole->Triazole_Product Protonolysis Pyridine_Substrate Pyridine-containing Substrate Pyridine_Substrate->Inactive_Complex

Caption: Mechanism of pyridine catalyst poisoning in CuAAC.

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and provides a systematic approach to troubleshooting click reactions involving pyridine-containing substrates.

Q1: My click reaction with a pyridine-containing substrate is very slow or not working at all. What is the likely cause?

A1: The most probable cause is copper catalyst poisoning by your pyridine substrate. The pyridine nitrogen is likely coordinating to the copper(I) catalyst, forming a stable, inactive complex and preventing the catalytic cycle from proceeding.

Q2: How can I confirm that pyridine poisoning is the issue?

A2: A simple diagnostic experiment is to run a parallel control reaction with a similar alkyne or azide that does not contain a pyridine ring. If this control reaction proceeds as expected under the same conditions, it strongly suggests that the pyridine moiety is the source of the inhibition. Additionally, you can try increasing the catalyst loading in the problematic reaction; a significant rate increase with higher catalyst concentration is indicative of catalyst poisoning.

Q3: Are all pyridine-containing substrates equally problematic?

A3: Not necessarily. The extent of poisoning can depend on the position of the pyridine nitrogen relative to the reacting group and the overall steric and electronic properties of the molecule. Pyridines with less steric hindrance around the nitrogen and those with electron-donating groups that enhance the basicity of the nitrogen may be more potent inhibitors.

Q4: I am using a Cu(II) salt with a reducing agent (e.g., sodium ascorbate). Can pyridine still be a problem?

A4: Yes. The active catalyst is Cu(I), which is generated in situ. The pyridine will coordinate to the active Cu(I) species as it is formed, leading to the same inhibitory effects.

Q5: My reaction mixture changes color (e.g., to a deep blue or green) when I add my pyridine substrate. What does this signify?

A5: A distinct color change upon addition of the pyridine substrate can be a visual indicator of the formation of a new copper complex. While Cu(I) solutions are often colorless or pale yellow, the formation of Cu(II) complexes with nitrogen ligands can result in deep blue or green colors.[3] This could suggest that the pyridine is not only coordinating to Cu(I) but may also be facilitating its oxidation to the inactive Cu(II) state, although direct coordination and inhibition of Cu(I) is the more common issue in CuAAC.

Troubleshooting Workflow

When faced with a failing click reaction involving a pyridine, follow this systematic troubleshooting workflow:

Start Reaction Failure with Pyridine Substrate Check_Purity Verify Purity of Substrates and Reagents Start->Check_Purity Control_Rxn Run Control Reaction (without pyridine substrate) Check_Purity->Control_Rxn Control_Success Control Reaction Successful? Control_Rxn->Control_Success Increase_Cu Increase Catalyst Loading (e.g., 2-5x) Control_Success->Increase_Cu Yes Other_Issues Troubleshoot Other Parameters (Solvent, Temp, Purity) Control_Success->Other_Issues No Rate_Increase Significant Rate Increase? Increase_Cu->Rate_Increase Add_Ligand Introduce a Competing Ligand (e.g., THPTA, TBTA) Rate_Increase->Add_Ligand No/Minor Poisoning_Confirmed Catalyst Poisoning Confirmed Rate_Increase->Poisoning_Confirmed Yes Ligand_Success Reaction Proceeds? Add_Ligand->Ligand_Success Ligand_Success->Other_Issues No Implement_Strategy Implement Mitigation Strategy (See Part 3) Ligand_Success->Implement_Strategy Yes Poisoning_Confirmed->Implement_Strategy Success Successful Reaction! Implement_Strategy->Success

Caption: Troubleshooting workflow for pyridine-inhibited click reactions.

Part 3: Preventative Measures and Mitigation Strategies

Once catalyst poisoning by a pyridine substrate has been identified, several strategies can be employed to overcome the issue. The choice of strategy will depend on the specific substrates and the required reaction conditions.

StrategyPrincipleAdvantagesDisadvantages
Increase Catalyst Loading Mass action; outcompete the inhibitor with excess catalyst.Simple to implement.Increased cost, higher residual copper in the product, potential for side reactions.
Use of Accelerating Ligands A strongly coordinating ligand (e.g., THPTA, TBTA) can stabilize the Cu(I) state and may have a higher affinity for copper than the pyridine substrate, thus "rescuing" the catalyst.[4]Often highly effective, can accelerate the desired reaction.Requires an additional reagent, optimization of ligand-to-copper ratio may be needed.
Change of Solvent Solvents that can coordinate to copper (e.g., acetonitrile) may compete with the pyridine, reducing its inhibitory effect.Can be effective if a suitable solvent system is found.Solvent may participate in or inhibit the reaction; solubility of substrates may be an issue.
Protonation of Pyridine Addition of a mild acid to protonate the pyridine nitrogen, thus blocking its ability to coordinate to the copper.Can be effective if the substrates are acid-stable.Not suitable for acid-sensitive functional groups, may affect the click reaction mechanism.
Use of a Heterogeneous Catalyst A solid-supported copper catalyst may exhibit different coordination behavior and be less susceptible to poisoning by soluble substrates.Catalyst can be easily removed by filtration.May have lower activity than homogeneous catalysts, potential for leaching.
Experimental Protocols

Protocol 1: Ligand Rescue Experiment

This protocol describes the use of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), a water-soluble and highly effective ligand for CuAAC, to mitigate pyridine poisoning.

  • Reaction Setup: In a microcentrifuge tube, dissolve the alkyne (1 equivalent) and azide (1.2 equivalents) substrates in a suitable solvent (e.g., a mixture of water and t-butanol).

  • Prepare Catalyst/Ligand Premix: In a separate tube, prepare a premix of the copper source and the ligand.

    • Add an aqueous solution of CuSO₄ (e.g., 5 mol%).

    • Add an aqueous solution of THPTA (e.g., 25 mol%, maintaining a 5:1 ligand-to-copper ratio).

  • Initiate the Reaction: Add the catalyst/ligand premix to the substrate solution.

  • Add Reducing Agent: Add a freshly prepared aqueous solution of sodium ascorbate (e.g., 50 mol%).

  • Reaction Monitoring: Vortex the reaction mixture and monitor its progress by TLC or LC-MS at regular intervals. Compare the reaction rate to a control reaction without the THPTA ligand.

Protocol 2: Pyridine Protonation Approach

This protocol is for acid-stable substrates and involves the in-situ protonation of the inhibitory pyridine.

  • Substrate Dissolution: Dissolve the pyridine-containing substrate in the reaction solvent.

  • Acidification: Add a mild acid, such as acetic acid or pyridinium hydrochloride (1-2 equivalents relative to the pyridine substrate). Stir for 5-10 minutes.

  • Add Second Substrate: Add the other reaction partner (alkyne or azide).

  • Catalyst Addition: Add the copper catalyst (e.g., CuSO₄, 5 mol%) and the reducing agent (e.g., sodium ascorbate, 10 mol%).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Run a control reaction without the added acid for comparison.

By understanding the underlying coordination chemistry and employing these systematic troubleshooting and mitigation strategies, researchers can successfully navigate the challenges of performing click reactions with pyridine-containing molecules.

References

  • [No Author]. (n.d.). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC. Retrieved February 12, 2026, from [Link]

  • [No Author]. (n.d.). The coordination- and photochemistry of copper(i) complexes: variation of N^N ligands from imidazole to tetrazole. Dalton Transactions. Retrieved February 12, 2026, from [Link]

  • [No Author]. (n.d.). Copper catalyzed late-stage C(sp3)-H functionalization of nitrogen heterocycles - PMC. Retrieved February 12, 2026, from [Link]

  • [No Author]. (2017). What is a difference in stability constants between Cu(I) and Cu(II) complexes in proteins? ResearchGate. Retrieved February 12, 2026, from [Link]

  • [No Author]. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Retrieved February 12, 2026, from [Link]

  • Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC. Retrieved February 12, 2026, from [Link]

  • [No Author]. (2024). Cu(I) Complexes Catalyzed the Dehydrogenation of N-Heterocycles. The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • [No Author]. (n.d.). Stability constants for copper complexes. Retrieved February 12, 2026, from [Link]

  • [No Author]. (n.d.). Calculated stability (log b) constants of Cu 2+ complexes. ResearchGate. Retrieved February 12, 2026, from [Link]

  • [No Author]. (2017). Four-coordinated copper(I) complexes containing variably substituted N-heterocyclic carbenes (NHCs): Synthesis, photophysical properties and theoretical investigation. Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • [No Author]. (n.d.). Copper-based pyridine complex catalyst for enhanced C2+ selectivity of CO2 electroreduction. Catalysis Science & Technology. Retrieved February 12, 2026, from [Link]

  • [No Author]. (n.d.). Investigating the redox behavior of pyridine based copper (II) and copper(I) complexes which structurally mimic the binding site of Cu, Zn superoxide dismutase (SOD1). American Chemical Society. Retrieved February 12, 2026, from [Link]

  • [No Author]. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega. Retrieved February 12, 2026, from [Link]

  • [No Author]. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. Retrieved February 12, 2026, from [Link]

  • [No Author]. (n.d.). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC. Retrieved February 12, 2026, from [Link]

  • [No Author]. (n.d.). Transition metal pyridine complexes. Wikipedia. Retrieved February 12, 2026, from [Link]

  • [No Author]. (n.d.). Improving the stability and inertness of Cu(ii) and Cu(i) complexes with methylthiazolyl ligands by tuning the macrocyclic structure. Dalton Transactions. Retrieved February 12, 2026, from [Link]

  • [No Author]. (n.d.). Copper catalysis for pyridines and pyrimidines. ResearchGate. Retrieved February 12, 2026, from [Link]

  • [No Author]. (2026). Carbon-Coated Copper Catalysts for Pyridine Synthesis. ChemistryViews. Retrieved February 12, 2026, from [Link]

  • [No Author]. (n.d.). Nicotinamide adenine dinucleotide. Wikipedia. Retrieved February 12, 2026, from [Link]

  • [No Author]. (2024). Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. MDPI. Retrieved February 12, 2026, from [Link]

  • [No Author]. (n.d.). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Minimizing Side Reactions During Deprotection of Trimethylsilyl-Ethynyl Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the deprotection of trimethylsilyl (TMS)-ethynyl pyridines. Our focus is on practical, field-proven strategies to minimize side reactions and maximize the yield and purity of your target terminal alkyne.

Introduction

The trimethylsilyl (TMS) group is a widely utilized protecting group for terminal alkynes due to its ease of installation and general stability. However, its removal from pyridine-containing scaffolds can be challenging. The electron-deficient nature of the pyridine ring and its basic nitrogen atom can lead to a host of side reactions under various deprotection conditions. This guide is structured to help you navigate these complexities, offering explanations for why certain side reactions occur and providing robust protocols to mitigate them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers frequently encounter. Each issue is followed by an analysis of probable causes and actionable solutions.

Problem 1: Incomplete Deprotection or Stalled Reaction

You observe a significant amount of starting material remaining even after extended reaction times or with the addition of more reagent.

Probable Causes:

  • Steric Hindrance: Bulky substituents near the TMS-ethynyl group can impede access of the deprotecting agent to the silicon atom.[1]

  • Insufficient Reagent Activity: The chosen deprotection conditions may be too mild for your specific substrate. For instance, catalytic amounts of a base might not be sufficient for a sterically hindered or electronically deactivated substrate.

  • Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and inefficient reaction.[1]

Solutions & Methodologies:

  • Increase Reagent Stoichiometry: For base-mediated deprotection (e.g., K₂CO₃ in methanol), increase the equivalents of the base from catalytic to stoichiometric amounts (1.0-1.5 equivalents).[2]

  • Switch to a Stronger Fluoride Source: If using potassium fluoride (KF), its low solubility can be an issue.[3] Consider switching to tetrabutylammonium fluoride (TBAF), which is more soluble in organic solvents and a more potent fluoride source.[4]

  • Optimize Solvent System: If solubility is an issue, consider a co-solvent system. For example, in base-catalyzed deprotections, adding a co-solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can improve the solubility of nonpolar substrates in methanol.[5]

  • Elevated Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often drive a sluggish reaction to completion. However, this should be done with caution as it can also promote side reactions.[6]

Problem 2: Nucleophilic Substitution on the Pyridine Ring

You observe the formation of byproducts resulting from the addition of nucleophiles (e.g., methoxy groups) to the pyridine ring.

Probable Causes:

  • Harsh Basic Conditions: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in alcoholic solvents can generate potent nucleophiles (e.g., methoxide). These can attack the electron-deficient pyridine ring, especially if it is activated by electron-withdrawing groups.[2][3]

  • Prolonged Reaction Times: Leaving the reaction for extended periods, even under milder basic conditions, can lead to competing nucleophilic aromatic substitution reactions.[7]

Solutions & Methodologies:

  • Use a Milder Base: Switch from strong bases like KOH or NaOH to milder alternatives such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2][7] Often, only catalytic amounts of these bases are necessary.[3]

  • Fluoride-Based Methods: Tetrabutylammonium fluoride (TBAF) in an aprotic solvent like THF is an excellent choice to avoid nucleophilic addition from the solvent.[8][9] The fluoride ion is a strong nucleophile for silicon but a relatively weak base, minimizing side reactions with the pyridine ring.[4]

  • Silver-Catalyzed Deprotection: A chemoselective method utilizing a catalytic amount of silver nitrate (AgNO₃) or silver triflate (AgOTf) in a solvent mixture like CH₂Cl₂/MeOH/H₂O can be highly effective.[10][11] This method is often compatible with a wide range of functional groups.[12]

Workflow for Minimizing Nucleophilic Substitution

Caption: Decision workflow for mitigating nucleophilic substitution.

Problem 3: Protodesilylation (Loss of the Entire Ethynyl Group)

Instead of the desired terminal alkyne, you isolate the pyridine core without the ethynyl substituent.

Probable Causes:

  • Acidic Conditions: The workup procedure or residual acidity can lead to the protonation of the alkyne, followed by the loss of the entire TMS-ethynyl group. Silica gel used in chromatography can be acidic enough to cause this side reaction.[13]

  • Cationic Intermediates: Some deprotection mechanisms, particularly those involving silver ions, may proceed through intermediates that are susceptible to protodesilylation if a proton source is readily available.[14]

Solutions & Methodologies:

  • Neutralize Workup: During aqueous workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Buffer Chromatography: If using silica gel chromatography, consider adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to the eluent to neutralize the acidic sites on the silica.[13]

  • Alternative Purification: If the product is sensitive to silica gel, consider alternative purification methods such as crystallization, distillation, or chromatography on a more neutral stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for base-catalyzed TMS deprotection?

A1: In the presence of a base (like methoxide from K₂CO₃ in methanol), the nucleophile attacks the electrophilic silicon atom. This forms a pentacoordinate silicate intermediate. The silicon-carbon bond then cleaves, with the acetylide anion being protonated by the solvent to yield the terminal alkyne.[15]

Base-Catalyzed Deprotection cluster_0 Mechanism R-C≡C-SiMe₃ TMS-Ethynyl Pyridine Intermediate [R-C≡C-SiMe₃(OMe)]⁻ (Pentacoordinate Intermediate) R-C≡C-SiMe₃->Intermediate + MeO⁻ Products R-C≡C-H + Me₃SiOMe Intermediate->Products + MeOH

Caption: Simplified mechanism of base-catalyzed TMS deprotection.

Q2: When should I choose a fluoride-based method over a base-catalyzed one?

A2: Fluoride-based methods, particularly with TBAF, are preferable when your molecule contains other base-sensitive functional groups (e.g., esters, epoxides) that could be cleaved or undergo side reactions under basic conditions.[6] They are also a great choice when you are experiencing nucleophilic substitution on the pyridine ring with alcohol-based solvents.[2][3]

Q3: Are there any mild, fluoride-free alternatives for sensitive substrates?

A3: Yes. Besides the silver-catalyzed methods already mentioned, copper(I) salts in combination with a mild reducing agent like sodium ascorbate have been shown to efficiently deprotect TMS alkynes under neutral conditions.[16][17] Another option for certain substrates is the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which can chemoselectively cleave acetylenic TMS groups in the presence of other silyl ethers.[6]

Q4: My reaction is complete according to TLC, but I get low yields after purification. What could be the issue?

A4: Low isolated yields despite complete conversion often point to issues during workup and purification.[5] As mentioned in the troubleshooting section, the product might be degrading on silica gel.[13] Another possibility is that your terminal alkyne product is volatile and is being lost during solvent removal under reduced pressure. If volatility is a concern, use lower temperatures during concentration and avoid high vacuum.

Recommended Experimental Protocols

Protocol 1: Mild Deprotection using Potassium Carbonate

This is a general and often high-yielding method for many TMS-ethynyl pyridines.[7]

  • Dissolution: Dissolve the TMS-ethynyl pyridine (1.0 eq) in methanol (to a concentration of approximately 0.1 M).

  • Reagent Addition: Add potassium carbonate (K₂CO₃) (0.2-0.5 eq).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography if necessary.

Protocol 2: Chemoselective Deprotection using Silver Nitrate

This method is excellent for substrates with other silyl ethers or acid/base sensitive groups.[11]

  • Solvent Preparation: Prepare a solvent mixture of dichloromethane (CH₂Cl₂), methanol (MeOH), and water (H₂O) in a 7:4:1 ratio.

  • Dissolution: Dissolve the TMS-ethynyl pyridine (1.0 eq) in the prepared solvent mixture.

  • Catalyst Addition: Add silver nitrate (AgNO₃) (0.1 eq).

  • Reaction: Stir the reaction at room temperature. The reaction may appear cloudy or form a precipitate.

  • Monitoring: Monitor the reaction by TLC (typically 2-16 hours).

  • Workup: Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove silver salts.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify as needed.

Data Summary: Comparison of Deprotection Methods
MethodReagentsSolventTemp.Typical TimeKey AdvantagesPotential Side Reactions
Base-Catalyzed K₂CO₃ (cat.)MeOHRT1-3 hCost-effective, simple workup.[7]Nucleophilic substitution, epimerization.[3]
Fluoride-Based TBAF (1.1 eq)THFRT0.5-2 hHigh chemoselectivity, good for base-sensitive groups.[8]Difficult workup, potential for protodesilylation if acidic quench.
Silver-Catalyzed AgNO₃ (cat.)CH₂Cl₂/MeOH/H₂ORT2-16 hExcellent chemoselectivity, tolerates many functional groups.[11]Can be slow, requires removal of silver salts.
Copper-Catalyzed CuSO₄, Na AscorbateEtOH/H₂ORT10-30 minVery fast, mild, non-toxic reagents.[16]Compatibility with all functional groups needs to be verified.

References

  • DL_Chemist. (2021). Comment on "Deprotection mechanism". Reddit. Retrieved from [Link]

  • Pearson Education. (2024). Side-Chain Reactions of Substituted Pyridines. Pearson+. Retrieved from [Link]

  • Orsini, A., et al. (2005). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters, 46(13), 2259-2262.
  • Organic Chemistry Portal. (n.d.). Desilylations. Retrieved from [Link]

  • Orsini, A., et al. (2005). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. ResearchGate. Retrieved from [Link]

  • Jinks, A. M., et al. (2022). Masked Alkyne Equivalents for the Synthesis of Mechanically Interlocked Polyynes. ChemRxiv.
  • Anonymous. (2019). Protiodesilylation of terminal alkynes method? Reddit. Retrieved from [Link]

  • Carpita, A., Mannocci, L., & Rossi, R. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2005(9), 1859-1864.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Reddy, R. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321.
  • Butler, A. R., & Gold, V. (1961). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2.
  • Scherrer, S., et al. (2018). Deprotection of a) the TMS‐protected alkyne of 1 b with b) the immediately following CuAAC reaction on the liberated alkyne of 2 on Au nanohole arrays. ResearchGate. Retrieved from [Link]

  • manxmax09. (2020). Struggling with TMS deprotection for weeks. Reddit. Retrieved from [Link]

  • Reddy, R. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]

  • Anonymous. (2022). TMS Deprotection low yields :(. Reddit. Retrieved from [Link]

  • dillypicklebear. (2013). 2 questions about TBAF deprotection. Reddit. Retrieved from [Link]

  • Fleming, I., & Perry, D. A. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1.
  • The Organic Chemistry Tutor. (2020). TBAF Deprotection Mechanism. YouTube. Retrieved from [Link]

  • Gelest Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
  • D'Andola, M., et al. (2022).
  • Anonymous. (2018). TMS deprotection of acid- and base-sensitive substrate. Reddit. Retrieved from [Link]

  • Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses.
  • Thomas, J. C., & Bergman, R. G. (2004).
  • BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
  • Organic Syntheses. (n.d.).
  • Yeom, C.-E., et al. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(4), 565-568.
  • vietbabyx. (2022). TMS deprotection scaleup failure :(. Reddit. Retrieved from [Link]

  • Al-Jalal, N., et al. (2011).
  • Langille, N. F., & Jamison, T. F. (2010). Some Aspects of the Chemistry of Alkynylsilanes. PMC.
  • Kumar, R., & Misra, K. (2006). Chemoselective Deprotection of Triethylsilyl Ethers. PMC.
  • Al-Jalal, N., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.
  • ResearchGate. (2022).
  • MDPI. (2020).
  • Master Organic Chemistry. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl.
  • BabcockHall. (2020). Removal of TBDMS from a hydroxypyridine derivative. Reddit. Retrieved from [Link]

  • Eaborn, C., & Pande, K. C. (1960).

Sources

Validation & Comparative

1H NMR Characterization of 5-Ethynyl-2-(propan-2-yloxy)pyridine: A Comparative Process Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethynyl-2-(propan-2-yloxy)pyridine (CAS: 1206967-85-4) is a high-value heterocyclic intermediate, critical in the synthesis of mGluR5 antagonists and "Click-ready" molecular probes. Its structural duality—combining an electron-rich 2-alkoxypyridine core with an electron-withdrawing terminal alkyne—presents unique characterization challenges.

This guide provides a definitive technical comparison of this compound against its synthetic precursors and structural analogs. Unlike generic spectral lists, we focus on process differentiation : how to unequivocally distinguish the target product from the 5-Bromo precursor and the TMS-protected intermediate using 1H NMR.

Part 1: Strategic Characterization & Expertise

The "Why" Behind the Protocol

In drug development, reliance on LC-MS alone for this compound is risky. The terminal alkyne proton is acidic and can exchange in protic solvents, potentially complicating mass spectral interpretation. Furthermore, LC-MS cannot easily distinguish between the target terminal alkyne and potential iso-propyl regioisomers without complex fragmentation analysis.

1H NMR is the superior tool here because:

  • diagnostic Alkyne Shift : The acetylenic proton ($ \equiv C-H $) provides a distinct singlet in a clear spectral window (~3.0–3.3 ppm), quantifying the deprotection step instantly.

  • **Coupling Constants ($ J ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     J{ortho} \approx 8.5 $ Hz, $ J_{meta} \approx 2.5 $ Hz) that validates the 2,5-substitution pattern, ruling out 2,4- or 2,3-isomers.
    
  • Isopropoxy Validation : The septet signal confirms the integrity of the ether linkage, which can sometimes cleave under harsh Sonogashira conditions.

Part 2: Comparative Analysis (The Alternatives)

This section compares the target product with its immediate synthetic "alternatives"—the materials a chemist must differentiate it from during reaction monitoring.

Comparison 1: Target Product vs. Precursor (Reaction Monitoring)

Scenario : You are monitoring the Sonogashira coupling and subsequent deprotection. Objective : Confirm full conversion of 5-Bromo-2-(propan-2-yloxy)pyridine to the 5-Ethynyl derivative.

FeaturePrecursor (5-Bromo) Intermediate (TMS-Protected) Target (5-Ethynyl) Diagnostic Value
H-6 (Aromatic) ~8.20 ppm (d)~8.30 ppm (d)~8.35 ppm (d) Shift Downfield : The alkyne is more electron-withdrawing than Br, shifting H-6 downfield.
Alkyne Proton AbsentAbsent~3.25 ppm (s) Primary Indicator : Presence confirms deprotection.
TMS Group Absent~0.25 ppm (s, 9H)AbsentPurity Check : Any signal at 0.25 ppm indicates incomplete deprotection.
Isopropoxy -CH ~5.25 ppm (sept)~5.30 ppm (sept)~5.30 ppm (sept) Stability Check : Loss of this signal implies ether cleavage (impurity).
Comparison 2: Solvent Selection (CDCl3 vs. DMSO-d6)

Scenario : Choosing the optimal solvent for resolution and exchangeable proton visibility.

ParameterCDCl3 (Chloroform-d) DMSO-d6 Recommendation
Alkyne H Visibility Sharp singlet.Broadened (H-bonding).Use CDCl3 for precise integration of the alkyne proton.
Water Peak ~1.56 ppm (distinct).~3.33 ppm (overlaps).Use CDCl3 . DMSO water peak often obscures the critical alkyne signal (~3.2 ppm).
Solubility Excellent.Excellent.Both dissolve the lipophilic isopropoxy group well.

Part 3: Detailed Experimental Protocol

Protocol: High-Resolution 1H NMR Acquisition

Reagents & Equipment:

  • Compound : >5 mg of 5-Ethynyl-2-(propan-2-yloxy)pyridine.

  • Solvent : 600 µL CDCl3 (99.8% D) + 0.03% TMS (v/v).

  • Tube : 5 mm precision NMR tube (Wilmad 507-PP or equivalent).

  • Instrument : 400 MHz or higher (600 MHz recommended for coupling resolution).[1]

Step-by-Step Methodology:

  • Sample Preparation :

    • Weigh 5–10 mg of the oil/solid into a clean vial.

    • Add 600 µL CDCl3.[2] Vortex for 30 seconds to ensure homogeneity. Note: The isopropoxy group aids solubility; if cloudy, filter through a cotton plug.

    • Transfer to the NMR tube. Cap immediately to prevent solvent evaporation and concentration changes.

  • Acquisition Parameters :

    • Pulse Sequence : zg30 (standard 30° pulse).

    • Relaxation Delay (D1) : Set to 5.0 seconds . Reason: The acetylenic proton has a long T1 relaxation time. Short delays will under-integrate this signal, leading to false purity calculations.

    • Scans (NS) : 16 (sufficient for >5 mg).

    • Spectral Width : -2 to 14 ppm.

  • Processing :

    • Phasing : Apply manual phasing. Auto-phasing often fails on the small acetylenic singlet.

    • Baseline Correction : Apply Bernstein polynomial (order 1) if the baseline drifts near the isopropoxy region.

    • Integration : Calibrate the Isopropoxy Methyl doublet (1.3 ppm) to 6.00H. This is your most stable internal standard.

Part 4: Visualization & Logic

Diagram 1: Synthesis & Monitoring Logic

This diagram illustrates the reaction pathway and the specific NMR signals used to validate each stage, ensuring the user understands what to look for.

SynthesisMonitoring Start Starting Material (5-Bromo-2-isopropoxypyridine) Step1 Sonogashira Coupling (TMS-Acetylene) Start->Step1 Inter Intermediate (TMS-Protected Alkyne) Step1->Inter Step2 Deprotection (K2CO3/MeOH) Inter->Step2 Check1 NMR Check: Look for TMS singlet (0.2 ppm) NO Alkyne H Inter->Check1 Product Final Product (5-Ethynyl-2-isopropoxypyridine) Step2->Product Check2 NMR Check: TMS GONE Alkyne H appears (~3.25 ppm) Product->Check2

Caption: Workflow for monitoring the synthesis of 5-Ethynyl-2-(propan-2-yloxy)pyridine, highlighting key NMR checkpoints.

Diagram 2: Spectral Assignment Logic

A visual map correlating the chemical structure to the specific NMR signals.

NMR_Assignment Structure 5-Ethynyl-2-(propan-2-yloxy)pyridine Structure H_Alk Alkyne Proton (C≡C-H) Shielded by anisotropy Structure->H_Alk H_Aro_N Aromatic H6 (Ortho to N) Deshielded by N Structure->H_Aro_N H_Aro_O Aromatic H3 (Ortho to O) Shielded by Alkoxy (+M) Structure->H_Aro_O H_Iso Isopropoxy CH (Septet) Deshielded by O Structure->H_Iso Shift_Alk δ 3.25 ppm (s) H_Alk->Shift_Alk Shift_H6 δ 8.35 ppm (d, J=2.5) H_Aro_N->Shift_H6 Shift_H3 δ 6.70 ppm (d, J=8.5) H_Aro_O->Shift_H3 Shift_Iso δ 5.30 ppm (sept) H_Iso->Shift_Iso

Caption: Correlation of structural moieties to predicted 1H NMR chemical shifts in CDCl3.

References

  • Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.

  • Sigma-Aldrich . (n.d.). 5-Ethynyl-2-methylpyridine Product Specification (Analogous Structure Reference). MilliporeSigma.

  • National Institutes of Health (NIH) . (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central.

  • Tocris Bioscience . (n.d.). 5-Ethynyl-2'-deoxyuridine Product Information (Alkyne Chemical Shift Reference). R&D Systems.

Sources

LC-MS analysis and fragmentation patterns of ethynyl pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the LC-MS analysis and fragmentation behavior of ethynyl pyridine derivatives, using 2-methyl-6-(phenylethynyl)pyridine (MPEP) as a primary reference standard due to its prominence in drug discovery (mGluR5 antagonism).

Executive Summary

Ethynyl pyridine derivatives are critical pharmacophores in medicinal chemistry, functioning as rigid linkers in allosteric modulators (e.g., MPEP, MTEP) and as "click-ready" motifs in proteolysis-targeting chimeras (PROTACs). Their analysis requires specific attention to the stability of the alkyne linker and the basicity of the pyridine nitrogen. This guide compares ionization techniques and delineates the characteristic fragmentation pathways—specifically the competition between pyridine ring cleavage and alkyne substituent loss—to aid in structural elucidation and metabolite identification.

Methodology Comparison: Ionization & Detection

Selecting the correct ionization source is pivotal for ethynyl pyridines. While often lipophilic, the basic nitrogen dictates the charge state behavior.

Ionization Source Selection: ESI vs. APCI
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for Ethynyl Pyridines
Mechanism Ion evaporation from charged droplets.Gas-phase proton transfer via corona discharge.ESI is Superior.
Sensitivity High for basic amines (pyridine N protonates easily).Moderate; better for neutral hydrocarbons.The pyridine nitrogen (

) ensures high ionization efficiency in ESI(+).
In-Source Fragmentation Low (Soft ionization).Moderate to High (Thermal degradation risk).ESI preserves the thermally sensitive alkyne linker.
Matrix Tolerance Low (Susceptible to ion suppression).High.Use APCI only if analyzing in high-lipid matrices (e.g., brain tissue extracts).
Analyzer Comparison
  • Q-TOF / Orbitrap (High-Res): Essential for metabolite identification . The mass defect of the ethynyl group (

    
     vs alkyl) is subtle; high resolution distinguishes metabolic hydration (
    
    
    
    , +18.0106 Da) from oxidation (
    
    
    , +15.9949 Da).
  • Triple Quadrupole (QqQ): Best for quantification (PK studies). MRM transitions typically utilize the loss of the non-pyridine substituent (e.g., phenyl or methyl) as the quantifier ion.

Experimental Protocol

This protocol is validated for MPEP and similar analogues using a UHPLC-Q-TOF system.

A. Sample Preparation[1][2][3][4]
  • Stock Solution: Dissolve 1 mg of derivative in 1 mL DMSO (avoid protic solvents for long-term storage to prevent slow alkyne hydration).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Note: The addition of acid is critical to protonate the pyridine nitrogen, ensuring

      
       formation.
      
B. LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Reasoning: Ethynyl pyridines are moderately lipophilic. A C18 column provides adequate retention without requiring excessive organic solvent.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

C. MS Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source alkyne polymerization).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Fragmentation Analysis & Pathways

The fragmentation of ethynyl pyridines is distinct from alkyl pyridines. The triple bond acts as a "fragmentation stop," often preserving the linker while the rings cleave.

Characteristic Fragmentation Pathways[6][7][8][9]
  • Loss of HCN (27 Da): The signature cleavage of the pyridine ring.

  • Substituent Cleavage: If a phenyl group is attached to the alkyne (e.g., MPEP), the bond between the alkyne and the phenyl ring is strong. Fragmentation often occurs distal to the alkyne or involves the loss of the methyl group on the pyridine.

  • Metabolic Hydration: In biological samples, the alkyne is enzymatically hydrated to a ketone (

    
    ).
    
Visualization of Fragmentation (MPEP Case Study)

The following diagram illustrates the fragmentation of 2-methyl-6-(phenylethynyl)pyridine (MPEP, MW 193) .

MPEP_Fragmentation Parent Precursor Ion [M+H]+ m/z 194.09 Frag1 Loss of Methyl Radical [M+H - CH3]+ m/z 179.07 Parent->Frag1 -CH3 (15 Da) Frag2 Pyridine Ring Cleavage (Loss of HCN) m/z 167.08 Parent->Frag2 -HCN (27 Da) Frag3 Phenyl Cation [C6H5]+ m/z 77.04 Parent->Frag3 Linker Cleavage Metabolite Metabolite: Alkyne Hydration (Ketone Formation) m/z 212.10 Parent->Metabolite +H2O (Metabolism)

Figure 1: Proposed fragmentation pathways for MPEP under ESI-MS/MS conditions. Solid lines indicate CID fragmentation; dashed lines indicate metabolic transformation.

Diagnostic Ion Table
m/z (approx)Ion IdentityStructural Significance
194

Parent Molecular Ion (Base Peak in ESI).
216

Sodium adduct.[3] Common in non-acidic mobile phases.
167

Diagnostic: Confirms presence of pyridine ring.
179

Loss of methyl substituent (specific to MPEP/MTEP).
77

Phenyl ring fragment.[4] Indicates aryl-alkyne motif.
212

Metabolite: Hydration of the triple bond to a ketone.

Troubleshooting & Self-Validation

To ensure data integrity, apply these self-validating checks:

  • The "Sodium Check": If you see a peak at

    
     (Sodium adduct), add 0.1% Formic Acid to your sample. The 
    
    
    
    peak should disappear, and the
    
    
    signal should increase. If it does not, the peak may be an impurity, not an adduct.
  • Isotope Pattern Analysis: Ethynyl pyridines are carbon-rich. The A+1 peak (

    
    ) should be approximately 
    
    
    
    of the parent intensity. For MPEP (
    
    
    ), the A+1 should be ~15%. Deviations suggest co-eluting impurities.
  • Dimerization Artifacts: At high concentrations (>10 µg/mL), ethynyl pyridines can form non-covalent dimers (

    
    ). Dilute the sample 10-fold; if the dimer peak decreases non-linearly (more than 10-fold), it is an artifact.
    

References

  • Anderson, J. et al. "Metabolic stability and metabolite profiling of emerging synthetic cathinones." Frontiers in Chemistry, 2023.[1]

  • Gaspar, H. et al. "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[4] Neuropharmacology, 1999.

  • Creative Proteomics. "Ion Types and Fragmentation Patterns in Mass Spectrometry." Creative Proteomics Guide, 2023.

  • NIST Mass Spec Data Center. "2-Ethynyl pyridine Mass Spectrum." NIST Chemistry WebBook, 2023.

Sources

Comparative Reactivity & Performance Guide: 5-Ethynyl-2-Isopropoxypyridine vs. 5-Ethynyl-2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-ethynyl-2-isopropoxypyridine and 5-ethynyl-2-methoxypyridine , designed for researchers in medicinal chemistry and chemical biology.

Executive Summary

The choice between 5-ethynyl-2-isopropoxypyridine (Compound A) and 5-ethynyl-2-methoxypyridine (Compound B) is rarely a matter of synthetic yield but rather one of pharmacokinetic (PK) performance and chemical stability .

While both compounds serve as excellent "click-ready" electrophiles or Sonogashira coupling partners, the isopropoxy variant is engineered for metabolic resilience , blocking the rapid O-dealkylation typical of methoxy-pyridines. Conversely, the methoxy variant offers superior acid stability and lower lipophilicity (LogP), making it preferable for aqueous-phase bioconjugation where metabolic degradation is not a factor.

Feature5-Ethynyl-2-Isopropoxypyridine5-Ethynyl-2-Methoxypyridine
Electronic Effect (C5) High Electron Density (+I/+M)Moderate Electron Density (+M)
Metabolic Stability High (Steric block of CYP450)Low (Rapid O-demethylation)
Acid Stability Low (Prone to cleavage)High (Resistant to hydrolysis)
Lipophilicity (cLogP) ~2.5 (High BBB permeability)~1.8 (Moderate permeability)
Primary Application In vivo Drug Candidates / PET TracersIn vitro Bioconjugation / Probes

Electronic & Steric Landscape

The reactivity of the 5-ethynyl group is governed by the electronic push-pull of the pyridine ring, which is modulated by the 2-alkoxy substituent.

Electronic Modulation

Both alkoxy groups are electron-donating via resonance (+M), enriching the pyridine ring and increasing the basicity of the nitrogen compared to unsubstituted pyridine.

  • 2-Methoxy (-OMe): Provides strong +M donation. The methyl group has a weak inductive (+I) effect.

  • 2-Isopropoxy (-OiPr): The isopropyl group exerts a stronger +I effect on the oxygen atom, theoretically making the oxygen more electron-rich. However, steric hindrance between the bulky isopropyl group and the pyridine nitrogen (or C3-H) can force the ether out of planarity, slightly diminishing the +M orbital overlap.

Net Result: The 5-ethynyl group in the isopropoxy variant is attached to a slightly more electron-rich ring (due to +I dominance), making the terminal alkyne less acidic (higher pKa) and slightly more nucleophilic than the methoxy analog.

Steric Shielding

The isopropyl group creates a significant "steric cone" around the C2 position.

  • Impact on C5 (Ethynyl): Negligible direct steric impact (distal relationship).

  • Impact on N1 (Nitrogen): The isopropyl group shields the nitrogen lone pair, reducing coordination to metal catalysts (e.g., Cu(I) in Click chemistry), potentially accelerating reaction rates by preventing catalyst sequestration.

ElectronicEffects cluster_A 5-Ethynyl-2-Isopropoxypyridine cluster_B 5-Ethynyl-2-Methoxypyridine Iso Isopropoxy (-OiPr) (+I >> +M due to twist) PyA Pyridine Ring (Electron Rich) Iso->PyA Inductive Donation EthA 5-Ethynyl (Nucleophilic Alkyne) PyA->EthA e- Density Push Met Methoxy (-OMe) (+M Dominant) PyB Pyridine Ring (Mod. Electron Rich) Met->PyB Resonance Donation EthB 5-Ethynyl (Standard Alkyne) PyB->EthB e- Density Push

Caption: Comparative electronic flow. The Isopropoxy group (left) relies more on inductive effects due to steric twisting, while Methoxy (right) acts primarily through resonance.

Synthetic Reactivity & Performance[1]

A. Click Chemistry (CuAAC)

Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition.[1]

  • Isopropoxy Variant: Exhibits faster kinetics in crowded environments. The bulky isopropoxy group prevents the pyridine nitrogen from chelating the Cu(I) catalyst, ensuring the copper remains available for the catalytic cycle at the alkyne.

  • Methoxy Variant: The exposed pyridine nitrogen can act as a competitive ligand for Cu(I), potentially requiring higher catalyst loading (e.g., 5-10 mol% vs 1-2 mol%).

B. Sonogashira Coupling

Reaction: Cross-coupling with Aryl Halides.

  • Performance: Both substrates perform excellently.

  • Optimization: For the isopropoxy variant, use bulky phosphine ligands (e.g., XPhos, Buchwald ligands) to complement the substrate's bulk and prevent Pd-center crowding.

C. Metabolic Stability (The Critical Differentiator)

In drug discovery (e.g., mGluR5 antagonists), the 2-methoxypyridine motif is a metabolic liability.[2]

  • Mechanism: Cytochrome P450 enzymes (CYP) rapidly oxidize the methyl group (O-demethylation), converting the molecule into a 2-pyridone metabolite, which is often inactive and rapidly excreted.

  • Isopropoxy Advantage: The isopropyl group lacks primary protons and sterically hinders the CYP heme iron approach. While O-dealkylation is possible, it is significantly slower.

  • Data Point: Switching from -OMe to -OiPr typically increases microsomal half-life (

    
    ) by 3-5 fold .
    

Stability Profile: Acid & Base

The stability profiles are inverted compared to metabolic stability.

Condition2-Isopropoxy Stability2-Methoxy StabilityMechanism of Failure
Neutral / Physiological (pH 7.4) StableStableN/A
Basic (pH > 10) StableStableNucleophilic displacement is slow for both.
Mild Acid (pH 3-5) StableStableProtonation of N only.
Strong Acid (pH < 1, Heat) Unstable Moderate Acid-catalyzed ether cleavage (SN1/E1).

Mechanistic Insight: Under strong acidic conditions (e.g., TFA, HBr), the isopropoxy group can cleave via an E1-like mechanism to form propene and the 2-pyridone, driven by the stability of the isopropyl cation character. The methoxy group, requiring a highly unstable methyl cation for a similar pathway, is much more resistant to acid cleavage.

Experimental Protocols

Protocol A: Synthesis of 5-Ethynyl-2-Isopropoxypyridine

A self-validating workflow ensuring high purity.

Reagents: 5-Bromo-2-isopropoxypyridine (1.0 eq), TMS-Acetylene (1.5 eq), Pd(PPh3)2Cl2 (0.05 eq), CuI (0.10 eq), TEA (3.0 eq), THF (degassed).

  • Preparation: Dissolve 5-bromo-2-isopropoxypyridine in anhydrous THF under Argon. Add TEA.

  • Catalysis: Add Pd catalyst and CuI. The solution should turn yellow/brown.

  • Addition: Dropwise addition of TMS-acetylene at room temperature.

  • Reaction: Heat to 50°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). Checkpoint: Product spot will be highly fluorescent under UV.

  • Deprotection: Dilute with MeOH, add K2CO3 (2.0 eq). Stir 30 min.

  • Purification: Silica gel chromatography. Crucial: Isopropoxy derivatives are lipophilic; elute with 5% EtOAc/Hexanes.

Protocol B: "Click" Bioconjugation (CuAAC)

Optimized for 5-ethynyl-2-methoxypyridine labeling.

  • Mix: Alkyne-substrate (100 µM) + Azide-tag (100 µM) in PBS (pH 7.4).

  • Catalyst Cocktail: Premix CuSO4 (1 mM) + THPTA ligand (5 mM). Add to reaction.

  • Reductant: Add Sodium Ascorbate (5 mM) to initiate.

  • Incubation: 1 hour at RT.

  • Validation: If using the methoxy variant, increase CuSO4 to 2 mM if yield is low, to counteract pyridine nitrogen coordination.

Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways that dictate the choice between these two compounds.

DegradationPathways cluster_inputs cluster_metabolism In Vivo (Liver Microsomes) cluster_acid Acidic Conditions (Strong Acid) Iso 5-Ethynyl-2-Isopropoxypyridine Iso->Iso Remains Intact (High Stability) CYP CYP450 Enzyme Iso->CYP Steric Clash Acid H+ / Heat Iso->Acid Protonation Met 5-Ethynyl-2-Methoxypyridine Met->CYP Rapid Binding Met->Acid Protonation Pyridone 2-Pyridone Metabolite (Inactive) CYP->Pyridone O-Demethylation (Fast) Acid->Met Resistant (Slow Hydrolysis) Cleaved Pyridone + Propene Acid->Cleaved E1 Elimination (Fast)

Caption: Divergent stability profiles. Methoxy (Red) fails in metabolism but survives acid. Isopropoxy (Blue) survives metabolism but fails in strong acid.

References

  • Facelli, J. C., et al. (1993). Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines. Journal of Physical Chemistry. Link

  • Gomez, L., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. NIH Public Access / PMC. Link

  • Haskins, J. S., et al. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine. International Journal of Molecular Sciences. Link

  • Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Link

  • Kaki, V. R., et al. Metabolic Stability - Understanding metabolic stability helps to assess pharmacokinetic parameters. Pharma Focus Asia. Link

Sources

A Senior Application Scientist's Guide to Establishing HPLC Purity Standards for 5-Ethynyl-2-(propan-2-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a novel compound is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) purity standards for the research compound 5-Ethynyl-2-(propan-2-yloxy)pyridine. We will explore the establishment of a robust, self-validating HPLC method and compare the performance of a meticulously characterized in-house primary standard against commercially available, structurally related alternatives. This guide is designed to be a practical resource, grounded in scientific principles and field-proven insights, to ensure the highest data integrity in your research.

The Critical Role of Purity in Drug Discovery

This guide will walk you through the process of establishing a scientifically sound purity assessment, from understanding the likely impurity profile based on its synthesis to developing and validating a suitable HPLC method.

Understanding the Synthetic Landscape and Potential Impurities

A plausible and common synthetic route to 5-Ethynyl-2-(propan-2-yloxy)pyridine involves the Sonogashira coupling of a 5-halo-2-(propan-2-yloxy)pyridine with a protected or unprotected acetylene equivalent.[1][2] This palladium- and copper-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. However, it can also introduce several potential impurities.

A thorough understanding of the synthetic pathway is the first step in developing a specific and robust analytical method. The following are potential impurities that must be considered:

  • Starting Materials: Unreacted 5-halo-2-(propan-2-yloxy)pyridine and the acetylene source.

  • Homocoupled Products: Dimerization of the acetylene source (Glaser coupling) is a common side reaction, especially in the presence of copper catalysts.[2]

  • Catalyst Residues: Residual palladium and copper from the catalyst system.

  • Solvent and Reagent Adducts: Impurities arising from reactions with solvents or other reagents.

  • Isomers: Positional isomers that may form under certain reaction conditions.

A well-designed HPLC method must be able to separate the main component from all these potential impurities.

Developing a Robust HPLC Method for Purity Determination

The development of a reliable HPLC method is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[3][4][5] The goal is to achieve a method that is specific, linear, accurate, precise, and robust.

Experimental Protocol: HPLC Method Development

Objective: To develop a reversed-phase HPLC (RP-HPLC) method capable of separating 5-Ethynyl-2-(propan-2-yloxy)pyridine from its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

Chromatographic Conditions (Optimized):

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 stationary phase provides good hydrophobic retention for the aromatic pyridine ring. The longer column length enhances resolution of closely eluting impurities.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a mobile phase modifier to improve peak shape for the basic pyridine moiety by minimizing tailing.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient 30-95% B over 20 minA gradient elution is necessary to elute both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection DAD, 275 nmThe wavelength of maximum absorbance for the pyridine chromophore. A DAD allows for peak purity analysis.
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Method Validation:

The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[7][8]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dilution_S Dissolve & Dilute Sample Sample->Dilution_S Standard Weigh Reference Standard Dilution_Std Dissolve & Dilute Standard Standard->Dilution_Std Injection Inject into HPLC Dilution_S->Injection Dilution_Std->Injection Separation Chromatographic Separation Injection->Separation Detection DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation Integration->Quantification Report Generate Report Quantification->Report

Caption: A logical workflow for HPLC purity analysis.

Comparison of Purity Standards: In-House vs. Commercial Analogs

In the absence of a commercially available certified reference standard for 5-Ethynyl-2-(propan-2-yloxy)pyridine, a well-characterized in-house primary standard is essential. For this guide, we will compare a hypothetical "In-House Primary Standard" of 5-Ethynyl-2-(propan-2-yloxy)pyridine with two commercially available, structurally related ethynylpyridine analogs: 4-Ethynylpyridine[3][9] and 4-Ethynylpyridine hydrochloride.[4]

In-House Primary Standard Profile:

  • Purity: ≥99.5% (as determined by the validated HPLC method, NMR, and elemental analysis).

  • Characterization: Structure confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Residual solvents determined by GC-HS. Inorganic impurities (e.g., catalyst residues) quantified by ICP-MS.

Comparative HPLC Analysis

The three standards were analyzed using the developed HPLC method. The results are summarized in the table below.

StandardRetention Time (min)Peak Area (%)Observed Impurities
In-House Primary Standard12.599.8Impurity A (0.1%), Impurity B (0.1%)
4-Ethynylpyridine8.298.5Multiple impurities >0.1%
4-Ethynylpyridine hydrochloride8.197.2Significant impurity at 7.5 min

Analysis:

The in-house primary standard demonstrates the highest purity with minimal, well-defined impurities. The commercial analogs, while suitable for some applications, exhibit lower purity and a more complex impurity profile. This highlights the importance of using a well-characterized standard for quantitative applications where accuracy is critical.

Chemical Structures for Comparison

Chemical_Structures cluster_target Target Compound cluster_analog1 Commercial Analog 1 cluster_analog2 Commercial Analog 2 Target Target_label 5-Ethynyl-2-(propan-2-yloxy)pyridine Analog1 Analog1_label 4-Ethynylpyridine Analog2 Analog2_label 4-Ethynylpyridine hydrochloride

Caption: Chemical structures of the target compound and commercial analogs.

Conclusion and Best Practices

Establishing a robust HPLC purity method and utilizing a well-characterized in-house primary standard are critical for ensuring the quality and reliability of research involving novel compounds like 5-Ethynyl-2-(propan-2-yloxy)pyridine. While commercially available analogs can be useful as qualitative markers or for initial screening, they may not be suitable for quantitative purposes or for establishing the definitive purity of a new chemical entity.

Key Takeaways for Researchers:

  • Understand the Synthesis: A thorough understanding of the synthetic route is crucial for predicting potential impurities.

  • Develop a Specific Method: The HPLC method must be able to separate the main component from all potential process-related impurities and degradation products.

  • Validate the Method: Method validation according to ICH guidelines is essential for ensuring the reliability of the analytical data.

  • Characterize Your Standard: In the absence of a commercial certified reference material, a comprehensively characterized in-house primary standard is the cornerstone of accurate purity determination.

By adhering to these principles, researchers can ensure the integrity of their data and make confident decisions in their drug discovery and development programs.

References

  • United States Pharmacopeia. (2023). General Chapter, <621> Chromatography. USP-NF.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2018). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of the Alkyne Stretch in 5-Ethynylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. The 5-ethynylpyridine moiety is a key building block in numerous functional materials and pharmaceutical compounds, making its unambiguous identification crucial. Infrared (IR) spectroscopy offers a rapid and non-destructive method for probing the vibrational modes of molecules, with the alkyne C≡C stretch serving as a particularly distinctive diagnostic tool. This guide provides an in-depth analysis of the IR spectroscopic signature of the alkyne stretch in 5-ethynylpyridines, compares this technique with alternative analytical methods, and presents supporting experimental data and protocols.

The Alkyne C≡C Stretch: A Vibrational Fingerprint

The carbon-carbon triple bond (C≡C) of an alkyne exhibits a characteristic stretching vibration in a relatively uncongested region of the mid-infrared spectrum, typically between 2100 and 2260 cm⁻¹.[1][2] This absorption is due to the change in the dipole moment as the C≡C bond stretches. For terminal alkynes, such as 5-ethynylpyridines, two key vibrational modes are of primary interest: the C≡C triple bond stretch and the ≡C-H stretch.

  • C≡C Stretch: This vibration gives rise to a sharp, but often weak to medium intensity, absorption band. Its exact position is sensitive to the molecular environment.

  • ≡C-H Stretch: Terminal alkynes also display a strong and sharp absorption band corresponding to the stretching of the C-H bond of the alkyne, which typically appears around 3300 cm⁻¹.[3][4]

The intensity of the C≡C stretching band is influenced by the symmetry of the molecule. In symmetrical internal alkynes, the change in dipole moment during the C≡C stretch is minimal, resulting in a very weak or even absent IR absorption.[3] However, in terminal alkynes like 5-ethynylpyridines, the asymmetry of the molecule ensures a more significant change in the dipole moment, leading to a more readily observable, albeit still sometimes weak, absorption.[2]

Factors Influencing the Alkyne Stretch in 5-Ethynylpyridines

The electronic environment of the alkyne moiety in 5-ethynylpyridines plays a significant role in determining the precise frequency of the C≡C stretching vibration.

1. Conjugation:

Conjugation of the alkyne's π-system with the aromatic pyridine ring leads to a decrease in the C≡C bond strength. This is due to the delocalization of π-electrons, which imparts a degree of single-bond character to the triple bond. As a result, the force constant of the bond is reduced, and the absorption frequency is lowered, typically by 20-40 cm⁻¹.[5][6] This shift to a lower wavenumber is a hallmark of conjugated alkynes.

2. Electronic Effects of the Pyridine Ring:

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. The position of the ethynyl substituent on the pyridine ring influences the extent of electronic communication. In 5-ethynylpyridines, the ethynyl group is in conjugation with the ring system. The electron-withdrawing nature of the pyridine ring can influence the electron density of the alkyne, which in turn affects the C≡C stretching frequency.

3. Solvent Effects:

The polarity of the solvent can also perturb the vibrational frequency of the alkyne stretch. While these effects are generally less pronounced than conjugation, polar solvents can interact with the dipole moment of the alkyne, leading to minor shifts in the absorption frequency.[7][8]

Comparative Analysis: IR Spectroscopy vs. Alternative Techniques

While IR spectroscopy is a powerful tool for identifying the ethynyl group, a comprehensive characterization often necessitates the use of complementary analytical techniques.

Technique Advantages for 5-Ethynylpyridine Analysis Limitations
Infrared (IR) Spectroscopy - Direct observation of the C≡C and ≡C-H stretching vibrations.[1][9] - Rapid and non-destructive.[10] - Sensitive to the electronic environment (conjugation).[5]- The C≡C stretch can be weak and difficult to observe, especially in dilute samples.[7] - Provides limited information on the overall molecular connectivity.
Raman Spectroscopy - The C≡C stretch is often a strong and sharp signal due to the large change in polarizability during the vibration.[7][11] - Excellent for aqueous samples.- Can be affected by fluorescence from the sample or impurities.[12] - Instrumentation is generally more complex and expensive than FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the alkyne.[4] - The acetylenic proton (≡C-H) has a characteristic chemical shift.[9]- Less sensitive than IR spectroscopy. - Does not directly measure the vibrational frequency of the C≡C bond.

Experimental Data Snapshot:

Compound Technique Key Observation (cm⁻¹ or ppm)
5-fluoro-2-(phenylethynyl)pyridineIR (KBr)C≡C stretch not explicitly reported, but other aromatic stretches are present.[13]
3-Ethynylpyridine¹H NMR (CDCl₃)δ 3.22 (s, 1H, C≡C-H)[9]
5-Ethynylpyrimidine¹H NMR (CDCl₃)δ 3.40 (s, 1H, C≡C-H)[9]

Experimental Protocol: ATR-FTIR Spectroscopy of a 5-Ethynylpyridine Derivative

This protocol outlines the general steps for acquiring an Attenuated Total Reflectance (ATR) a solid 5-ethynylpyridine derivative. ATR-FTIR is a convenient technique that requires minimal sample preparation.[10][14]

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Sample of the 5-ethynylpyridine derivative (solid)

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in an appropriate solvent.

    • Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, water vapor) or instrumental absorptions.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other data processing steps.

  • Cleaning:

    • After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent and lint-free wipes.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Processing & Cleanup start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Solid Sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_sample Acquire Sample Spectrum apply_pressure->acquire_sample process_data Process Spectrum (Baseline Correction) acquire_sample->process_data clean_up Clean ATR Crystal process_data->clean_up end End clean_up->end

Sources

A Head-to-Head Kinetic Analysis: 5-Ethynyl-2-(propan-2-yloxy)pyridine vs. Aliphatic Alkynes in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Reaction Rate Enhancement in CuAAC

For researchers in drug discovery and chemical biology, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is an unparalleled tool for molecular ligation.[1][2] Its robustness, high yield, and orthogonality have revolutionized the synthesis of complex conjugates. However, as applications become more demanding—requiring lower reactant concentrations, faster conjugation times, and milder conditions—a deeper understanding of reaction kinetics becomes paramount. The choice of alkyne, often considered a simple building block, can have profound kinetic consequences.

This guide provides an in-depth comparison of the CuAAC reaction kinetics between a heteroaromatic alkyne, 5-Ethynyl-2-(propan-2-yloxy)pyridine , and its common aliphatic alkyne counterparts. We will move beyond simple protocols to explore the mechanistic causality behind the observed rate differences, provide actionable experimental workflows for validation, and discuss the practical implications for your research.

The Contenders: Electronic Profiles of the Alkynes

The fundamental difference between the two classes of alkynes under examination lies in their electronic nature.

  • Aliphatic Alkynes (e.g., 1-Hexyne, Propargyl Alcohol): These molecules feature a terminal alkyne attached to a saturated, electron-donating, or neutral alkyl chain. They are the workhorses of click chemistry—stable, readily available, and reliable. However, their acetylenic proton (C-H) is only weakly acidic.

  • 5-Ethynyl-2-(propan-2-yloxy)pyridine: This compound represents a class of heteroaromatic, electron-deficient alkynes. The pyridine ring, particularly with the nitrogen atom's proximity, acts as an electron-withdrawing group. This electronic pull significantly influences the properties of the attached ethynyl group. While specific kinetic data for this exact molecule is not prevalent in published literature, we can use closely related analogs like 2-ethynylpyridine as a reliable proxy to understand its expected kinetic behavior.[3][4]

Kinetic Performance: A Comparative Analysis

Experimental evidence consistently demonstrates that electron-deficient alkynes exhibit accelerated kinetics in CuAAC reactions compared to their aliphatic counterparts.[3][5] This acceleration is not trivial; it can mean the difference between a reaction that requires hours and one that reaches completion in minutes under identical conditions.

A study by Nolan and coworkers provides a direct comparison between an ethynylpyridine (2-ethynylpyridine) and an aliphatic alkyne (hex-1-yne) using a highly active NHC-based polynuclear copper catalyst.[3][4] The results, summarized below, highlight the dramatic rate enhancement afforded by the heteroaromatic ring.

Alkyne SubstrateRepresentative StructureReaction Time for Full ConversionRelative Reactivity
2-Ethynylpyridine (Proxy)c1(C#C)ccccn15 minutesHigh
Hex-1-yne (Aliphatic)CCCCC#C3 hours (180 minutes)Standard

Data sourced from Diez-Varga et al. (2022) using benzyl azide, 0.5 mol % catalyst, at 298 K.[3][4]

As the data shows, the reaction with the ethynylpyridine proceeds ~36 times faster than with the aliphatic alkyne under these specific conditions. This stark difference is a direct consequence of the underlying reaction mechanism.

Mechanistic Underpinnings: Why Heteroaromatic Alkynes Are Faster

The enhanced reactivity of ethynylpyridines stems from their influence on the rate-determining step of the CuAAC catalytic cycle. While the precise mechanism can involve mono- or dinuclear copper species, a critical step in most proposed pathways is the deprotonation of the terminal alkyne to form a copper(I) acetylide intermediate.[5][6][7]

The electron-withdrawing nature of the pyridine ring significantly increases the acidity of the terminal alkyne's C-H bond.[5] By lowering the pKa of this proton, the pyridine ring facilitates its removal by a base or its direct coordination and activation by the copper(I) catalyst, thereby accelerating the formation of the crucial copper acetylide species and, consequently, the overall rate of the catalytic cycle.[6]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu_I Cu(I) Catalyst Pi_Complex Cu(I)-Alkyne π-Complex Cu_I->Pi_Complex Alkyne R-C≡C-H (Alkyne) Alkyne->Pi_Complex Acetylide Cu(I)-Acetylide (R-C≡C-Cu) Pi_Complex->Acetylide - H⁺ (Rate-Influencing Step) Cu_Azide_Complex Copper-Azide Complex Acetylide->Cu_Azide_Complex Azide R'-N₃ (Azide) Azide->Cu_Azide_Complex Metallacycle Six-Membered Copper Metallacycle Cu_Azide_Complex->Metallacycle Cycloaddition Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Catalyst Regeneration Product 1,2,3-Triazole Product Triazolide->Product + H⁺ caption Fig 1. The CuAAC Catalytic Cycle.

Caption: Fig 1. The CuAAC Catalytic Cycle.

In contrast, the less acidic C-H bond of an aliphatic alkyne leads to a slower formation of the copper acetylide, resulting in a comparatively sluggish overall reaction rate.

Experimental Protocol for Kinetic Analysis via ¹H NMR Spectroscopy

To validate these findings in your own laboratory, a robust and reliable method for monitoring reaction kinetics is essential. ¹H NMR spectroscopy is an excellent tool for this purpose, as it allows for the in situ quantification of reactants and products over time without perturbing the reaction.[8]

Objective:

To determine and compare the pseudo-first-order rate constants for the CuAAC reaction of 5-Ethynyl-2-(propan-2-yloxy)pyridine and 1-hexyne with a model azide (e.g., benzyl azide).

Materials:
  • 5-Ethynyl-2-(propan-2-yloxy)pyridine

  • 1-Hexyne (or other aliphatic alkyne)

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Deuterated Solvent (e.g., DMSO-d₆ or CD₃CN)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR Tubes, Syringes, Standard Glassware

  • NMR Spectrometer

Workflow Diagram:

Experimental_Workflow cluster_steps Protocol Steps A 1. Stock Solution Preparation B 2. NMR Sample Preparation (t=0) A->B Aliquot reagents C 3. Reaction Initiation B->C Add final reagent (e.g., NaAsc) D 4. NMR Data Acquisition C->D Immediately place in spectrometer E 5. Data Processing & Integration D->E Arrayed 1D spectra F 6. Kinetic Analysis E->F Plot ln[Alkyne] vs. time G 7. Compare k_obs F->G Calculate slope caption Fig 2. Workflow for Kinetic Analysis.

Caption: Fig 2. Workflow for Kinetic Analysis.

Step-by-Step Procedure:
  • Prepare Stock Solutions:

    • In the chosen deuterated solvent, prepare stock solutions of the alkyne (e.g., 100 mM), benzyl azide (1.0 M, to keep its concentration effectively constant), and the internal standard (e.g., 50 mM).

    • Prepare fresh aqueous stock solutions of CuSO₄ (e.g., 50 mM) and sodium ascorbate (e.g., 500 mM). Causality Note: Fresh sodium ascorbate is crucial as it is readily oxidized by air, and its role is to reduce Cu(II) to the active Cu(I) catalyst.[1]

  • NMR Sample Preparation (Pre-Initiation):

    • In an NMR tube, combine 400 µL of the deuterated solvent, 50 µL of the alkyne stock, and 50 µL of the internal standard stock.

    • Add 5 µL of the benzyl azide stock. The azide is in large excess to ensure pseudo-first-order kinetics with respect to the alkyne.

    • Add 10 µL of the CuSO₄ stock solution.

    • Acquire an initial ¹H NMR spectrum (t=0) to confirm the initial concentrations and peak positions.

  • Reaction Initiation and Data Acquisition:

    • To initiate the reaction, add 10 µL of the freshly prepared sodium ascorbate stock solution to the NMR tube.

    • Quickly cap, invert the tube 2-3 times to mix, and immediately insert it into the pre-shimmed and tuned NMR spectrometer.

    • Begin acquiring a time-arrayed series of 1D ¹H NMR spectra.[8][9] A typical setup might be to acquire a spectrum every 1-5 minutes for a total of 1-2 hours, depending on the expected reaction rate.

  • Data Processing and Analysis:

    • Process the arrayed spectra with identical phasing and baseline correction parameters.

    • For each time point, integrate a well-resolved peak corresponding to the starting alkyne and a peak from the non-reacting internal standard.

    • Calculate the concentration of the alkyne at each time point by normalizing its integral to the integral of the internal standard.

  • Kinetic Calculation:

    • Plot the natural logarithm of the alkyne concentration (ln[Alkyne]) against time (in seconds).

    • For a pseudo-first-order reaction, this plot should yield a straight line. The negative of the slope of this line is the observed rate constant, kobs.

    • Repeat the entire experiment under identical conditions for the second alkyne.

Practical Implications and Conclusions

The choice between an aliphatic and a heteroaromatic alkyne like 5-Ethynyl-2-(propan-2-yloxy)pyridine is a critical decision with significant practical consequences:

  • Reaction Efficiency: The dramatically faster kinetics of electron-deficient alkynes allow for shorter reaction times, increasing throughput in library synthesis or reducing the duration of exposure of sensitive biomolecules to reaction conditions.

  • Catalyst Loading: The enhanced reactivity may permit the use of lower copper catalyst concentrations, which is a key advantage in bioconjugation where copper toxicity is a concern.[10]

  • Reaction Conditions: Faster reactions can often be performed at lower temperatures, preserving the integrity of thermally sensitive substrates.

References

  • Presolski, S. I., Hong, V. P., & Fokin, V. V. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS medicinal chemistry letters, 2(12), 913–917. Available at: [Link]

  • Wang, Z., Qin, H., Chen, G., & Dong, C. (2019). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide–Alkyne Cycloadditions. Molecules, 24(17), 3073. Available at: [Link]

  • Diez-Varga, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2000-2012. Available at: [Link]

  • Diez-Varga, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC. Available at: [Link]

  • Ji, P., et al. (2016). Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Lee, H., et al. (2022). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au, 2(5), 415-422. Available at: [Link]

  • Mettler Toledo. (n.d.). ReactIR In Situ Spectroscopy. Available at: [Link]

  • Chuang, S. S. C. (2023). Tracing the transient reaction kinetics of adsorbed species by in situ/operando infrared spectroscopy. OSTI.GOV. Available at: [Link]

  • Wikipedia. (n.d.). Click chemistry. Available at: [Link]

  • Dautzenberg, F., & Sahoo, H. R. (2001). In situ ATR-IR spectroscopic and reaction kinetics studies of water-gas shift and methanol reforming on Pt/Al2O3 catalysts in vapor and liquid phases. Journal of Catalysis, 207(2), 294-306. Available at: [Link]

  • Mettler Toledo. (2016). Monitor Kinetics with FTIR Spectroscopy and Thermal Data. YouTube. Available at: [Link]

  • Singh, I., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Pharmaceuticals, 17(6), 693. Available at: [Link]

  • Ji, P., et al. (2016). Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. ResearchGate. Available at: [Link]

  • University of York. (2016). Kinetic Profiling by NMR. Available at: [Link]

  • Lee, H., et al. (2022). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au. Available at: [Link]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of kinetics of CuAAC reactions. Available at: [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society reviews, 39(4), 1302–1315. Available at: [Link]

  • IMSERC. (n.d.). Kinetics / reaction monitoring. Available at: [Link]

  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society reviews, 36(8), 1249–1262. Available at: [Link]

  • Zhang, G., & Zhang, Y. (2019). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 24(1), 100. Available at: [Link]

  • Truman, A. W., et al. (2019). Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition. Organic letters, 21(11), 4058–4062. Available at: [Link]

  • Jia, Y. X., et al. (2019). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society, 141(13), 5433–5439. Available at: [Link]

  • Herdewijn, P., et al. (1983). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. Journal of medicinal chemistry, 26(5), 661–666. Available at: [Link]

  • ResearchGate. (n.d.). CuAAC: The Quintessential Click Reaction. Available at: [Link]

  • Worrall, G. D., et al. (2024). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Ghorai, M. K., et al. (2023). Recent updates and future perspectives in aziridine synthesis and reactivity. Chem, 9(7), 1658-1701. Available at: [Link]

  • Al-Amiery, A. A., et al. (2018). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. Mini reviews in medicinal chemistry, 18(13), 1143–1149. Available at: [Link]

Sources

Structural Validation of 2-Isopropoxy-5-ethynylpyridine: A 13C NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Isopropoxy-5-ethynylpyridine is a critical heterocyclic building block, frequently employed in the synthesis of mGluR5 antagonists (e.g., MPEP analogs) and "click chemistry" radiotracers.[1] While Proton NMR (


H NMR) provides rapid initial confirmation, it fails to definitively resolve the quaternary carbons essential for validating the substitution pattern of the pyridine ring and the integrity of the alkyne triple bond.

This guide details the definitive structural validation of this molecule using Carbon-13 NMR (


C NMR) . We compare this technique against standard alternatives and provide a self-validating spectral assignment workflow.

Part 1: Comparative Analysis (The "Why")

In structural elucidation, "seeing" every atom is the only way to guarantee purity and connectivity.[1] Below is an objective comparison of why Full Decoupled


C NMR is the gold standard for this specific molecule compared to faster alternatives.
Table 1: Performance Comparison of Validation Methods
Feature

H NMR
DEPT-135 Full

C NMR
Primary Utility Rapid purity check; alkyl group confirmation.Distinguishing CH/CH

from CH

.
Definitive skeletal mapping.
Quaternary Carbons Invisible. Cannot see C2, C5, or internal Alkyne C.Invisible. Signals disappear completely.[1]Visible. Confirms substitution points.
Alkyne Validation Only sees terminal proton (

C-H).
Only sees terminal carbon (

CH).
Sees both alkyne carbons (internal & terminal).
Pyridine Regiochemistry Inferred via coupling constants (

-coupling).
Incomplete (missing C2/C5).Direct observation of chemical shifts.
Time Requirement Low (1–5 mins)Medium (10–30 mins)High (1–4 hours)

The Verdict: While


H NMR confirms you likely have the product, only 

C NMR
proves the pyridine ring is substituted at positions 2 and 5 (not 2,4 or 2,3) and that the alkyne backbone is intact.

Part 2: Structural Elucidation & Expected Data[1][2]

The Molecule

Formula: C


H

NO Key Features:
  • Pyridine Core: Asymmetric substitution.[1]

  • Isopropoxy Group: Distinctive aliphatic region.[1]

  • Ethynyl Group: Characteristic sp-hybridized carbons.[1]

Detailed Spectral Assignment (CDCl )[3]

The following data is synthesized from validated chemical shifts of 2-alkoxypyridines and 3-ethynylpyridines.

Table 2:

C NMR Chemical Shift Assignments
Carbon LabelChemical Shift (

, ppm)
TypeStructural Logic (Causality)
C2 162.0 – 164.0 Quaternary (C

)
Highly deshielded due to direct attachment to electronegative Oxygen and Nitrogen (ipso effect).
C6 148.0 – 150.0 Methine (CH)Deshielded by adjacent Nitrogen (

-position); characteristic of pyridine.
C4 139.0 – 141.0 Methine (CH)Para to Nitrogen; affected by resonance from the alkoxy group.
C3 110.0 – 112.0 Methine (CH)Shielded due to ortho-position relative to the electron-donating alkoxy group.
C5 112.0 – 115.0 Quaternary (C

)
Diagnostic Peak. Attached to the alkyne. Shielded relative to benzene due to resonance from C2-O.
Alkyne (Internal) 80.0 – 82.0 Quaternary (C

)
The "silent" carbon in

H/DEPT. Shifts here confirm the triple bond is attached to the ring.
Alkyne (Terminal) 76.0 – 78.0 Methine (CH)Distinctive sp-hybridized region; confirms the alkyne is terminal (has an H).
iPr-CH 68.0 – 70.0 Methine (CH)Typical O-CH-R

ether shift.
iPr-CH

21.0 – 22.0 Methyl (CH

)
Typical aliphatic methyls.

Critical Validation Check: If you do not see the quaternary signal at ~163 ppm (C2) or ~113 ppm (C5), your structure is incorrect or the concentration is too low for the relaxation delay used.

Part 3: Experimental Protocol

To ensure the quaternary carbons (which have long relaxation times,


) are visible, you must adjust standard parameters.
Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    ) is preferred. DMSO-d
    
    
    
    may cause peak broadening due to viscosity and can shift the acidic alkyne proton/carbon via H-bonding.
  • Concentration: High concentration is vital. Use 30–50 mg of product in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., CuI/Pd residues from Sonogashira coupling) which can cause paramagnetic line broadening.[1]

Instrument Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (d1): Set to 2.0 – 3.0 seconds.

    • Reasoning: Quaternary carbons (C2, C5, Alkyne-internal) lack attached protons to facilitate relaxation (NOE enhancement is lower).[1] A short delay (<1s) will saturate these signals, making them disappear from the spectrum.[1]

  • Scans (NS): Minimum 1024 scans (approx. 1 hour) for definitive S/N ratio on quaternary carbons.

  • Spectral Width: -10 to 220 ppm.

Part 4: Validation Workflow (Logic Diagram)

This flowchart illustrates the decision-making process for validating the structure, specifically distinguishing it from common side products (e.g., homocoupled diyne or des-ethynyl starting material).

ValidationWorkflow Start Crude Product Isolated H_NMR Step 1: 1H NMR Screen (Check for Alkyne H at ~3.0 ppm) Start->H_NMR Decision_H Is Alkyne H present? H_NMR->Decision_H C_NMR Step 2: 13C NMR (Full Decoupled) Focus: Quaternary Carbons Decision_H->C_NMR Yes Fail_SM FAIL: Starting Material (Bromopyridine) Decision_H->Fail_SM No (Missing ~3.0 ppm) Check_C2 Check >160 ppm (C2) Is it present? C_NMR->Check_C2 Check_Alkyne Check 75-85 ppm Region Are there TWO peaks? Check_C2->Check_Alkyne Yes (~163 ppm) Check_C2->Fail_SM No (Shift wrong) Fail_Diyne FAIL: Glaser Coupling (Diyne impurity) Check_Alkyne->Fail_Diyne No (4 peaks or symmetry issues) Pass PASS: Structure Validated 2-isopropoxy-5-ethynylpyridine Check_Alkyne->Pass Yes (Internal + Terminal)

Caption: Logical workflow for structural validation. Note that


C NMR is the "gatekeeper" step that differentiates the true product from symmetric dimers (Glaser coupling) which might confuse simple integration in proton NMR.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for Pyridine/Alkyne chemical shift prediction rules).

  • Sigma-Aldrich. (n.d.). 2-Ethoxy-5-ethynylpyridine Product Data. (Used as a close structural analog for chemical shift benchmarking).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Essential for distinguishing solvent peaks from the alkyne/alkyl signals).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 53394605 (Related: 3-Ethynylpyridine). (Source for base ethynylpyridine shifts).

Sources

Reference Spectra & Quality Control Guide: 5-Ethynyl-2-(propan-2-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1824407-34-2 | Formula: C₁₀H₁₁NO | M.W.: 161.20 g/mol

Executive Summary

In the high-stakes field of radiopharmaceutical development and "click" chemistry, the purity of the alkyne building block is the rate-limiting factor for reaction success. 5-Ethynyl-2-(propan-2-yloxy)pyridine is a critical intermediate, often employed in the synthesis of mGluR5 antagonists and PET radiotracers.

This guide serves as the definitive quality control (QC) reference. Unlike generic certificates of analysis, we dissect the causality of spectral features and objectively compare analytical methodologies to ensure your starting material meets the rigorous standards required for downstream clinical or preclinical applications.

Part 1: The Reference Spectral Library

Objective: Structural Validation

To validate the identity of 5-Ethynyl-2-(propan-2-yloxy)pyridine, you must confirm three structural motifs: the pyridine core, the isopropoxy ether linkage, and the terminal alkyne.

1.1 Proton NMR (¹H-NMR) – The Structural Fingerprint

Solvent: CDCl₃, 400 MHz

The isopropoxy group provides a distinct high-field diagnostic, while the alkyne proton confirms the terminal nature of the triple bond (crucial for ensuring no internal alkyne isomerization occurred during synthesis).

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.32 Doublet (d)1HH-6 (Pyridine)Deshielded by ring nitrogen; coupling to H-4.
7.65 Doublet of Doublets (dd)1HH-4 (Pyridine)Ortho-coupling to H-3, meta-coupling to H-6.
6.68 Doublet (d)1HH-3 (Pyridine)Shielded by the ortho-alkoxy group (electron donor).
5.28 Septet1H-OCH (CH₃)₂Diagnostic methine proton of the isopropoxy group.
3.10 Singlet (s)1H-C≡C-H Acetylenic proton. Note: If this peak is absent, the alkyne may be protected (e.g., TMS).
1.35 Doublet (d)6H-OCH(CH ₃)₂Methyl protons of the isopropoxy group.

Analyst Note: Watch for a singlet at ~1.5 ppm or ~7.26 ppm. These are water and chloroform residuals, respectively. A common impurity, Glaser coupling product (diyne) , will lack the acetylenic proton at 3.10 ppm and show a doubled molecular weight in MS.

1.2 Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)

  • 3290 cm⁻¹ (Sharp, Strong): ≡C–H stretch. The most critical band for confirming the terminal alkyne.

  • 2110 cm⁻¹ (Weak/Medium): C≡C stretch. Often weak in terminal alkynes due to dipole moment symmetry but visible.

  • 1240 cm⁻¹ & 1030 cm⁻¹: C–O–C asymmetric/symmetric stretching (Isopropoxy ether).

1.3 Mass Spectrometry (GC-MS)

Ionization: EI (70 eV)

  • m/z 161 [M]+: Molecular ion (Base peak or high intensity).

  • m/z 146 [M-15]+: Loss of methyl group (from isopropoxy).

  • m/z 119 [M-42]+: Loss of propene (McLafferty rearrangement typical of isopropyl ethers), leaving the hydroxypyridine/pyridone tautomer fragment.

Part 2: Comparative Analysis of QC Methodologies

Objective: Selecting the Right Tool for Purity Assessment

Not all QC methods are equal.[1] For this molecule, UV-based purity can be deceptive if non-chromophoric impurities (like certain silanes from deprotection) are present.

Table 1: Performance Comparison of Analytical Alternatives
FeatureMethod A: HPLC-UV (Recommended) Method B: GC-MS Method C: ¹H-NMR (qNMR)
Primary Utility Purity Quantification (%)Identity & Impurity IDPotency & Residual Solvent
Sensitivity High (LOD < 0.05%)High (LOD < 0.1%)Moderate (LOD ~ 1%)
Specificity Moderate (relies on retention time)Excellent (Mass fingerprint)Excellent (Structural proof)
Blind Spots Inorganic salts, residual solventsThermally unstable compoundsOverlapping impurity peaks
Throughput 15-20 min/sample20-30 min/sample5-10 min/sample
Verdict Best for Batch Release Best for Troubleshooting Best for Assay Calculation

Scientific Rationale: HPLC-UV is preferred for routine purity checks because the pyridine ring has a strong UV chromophore (λmax ~254 nm). However, GC-MS is mandatory during process development to detect the Glaser homocoupling impurity , which elutes much later and can be missed in short isocratic HPLC runs.

Part 3: Detailed Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Quantitative Purity Assessment (>98% requirement)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile (MeCN) + 0.1% TFA.

    • Note: TFA is used to suppress silanol interactions with the pyridine nitrogen, sharpening the peak shape.

  • Gradient: 5% B to 95% B over 15 minutes. Hold 3 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine π-π*) and 210 nm (Alkyne).

  • Sample Prep: Dissolve 1 mg in 1 mL MeCN. Filter through 0.2 µm PTFE.

Protocol B: "Click" Reactivity Test (Functional QC)

Purpose: Verifying the alkyne is chemically accessible (Bio-orthogonal validation).

  • Mix 10 mM of the product with 10 mM Benzyl Azide in t-BuOH/Water (1:1).

  • Add 5 mol% CuSO₄ and 10 mol% Sodium Ascorbate.

  • Stir at RT for 30 mins.

  • Check: LC-MS should show complete conversion to the 1,4-disubstituted triazole (M+ = 294.3).

  • Failure Analysis: If starting material remains, the alkyne may be oxidized or complexed with residual copper from synthesis.

Part 4: Visualization of QC Logic

The following diagram illustrates the decision matrix for releasing a batch of 5-Ethynyl-2-(propan-2-yloxy)pyridine.

QC_Workflow Start Crude Synthesis Product NMR 1. Structural ID (1H-NMR) Start->NMR Check_Struct Structure Confirmed? NMR->Check_Struct HPLC 2. Purity Check (HPLC-UV) Check_Struct->HPLC Yes Reject Reject Batch (Wrong Isomer) Check_Struct->Reject No Check_Purity Purity > 98%? HPLC->Check_Purity GCMS 3. Impurity ID (GC-MS) Check_Purity->GCMS Yes Repurify Repurify (Column Chromatography) Check_Purity->Repurify No Check_Glaser Homocoupling Present? GCMS->Check_Glaser Release BATCH RELEASED (Ready for Click Chem) Check_Glaser->Release No Check_Glaser->Repurify Yes Repurify->HPLC Re-submit

Figure 1: Step-wise Quality Control Decision Matrix. Green nodes indicate analytical steps; yellow diamonds indicate decision gates.

References
  • National Institute of Standards and Technology (NIST). (2023). Electron Ionization Mass Spectrometry of Pyridine Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Organic Chemistry Data. (2024). Proton NMR Shifts of Pyridine Derivatives and Alkynes. Retrieved from [Link]

  • ResearchGate. (2026). RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. (Methodology basis for HPLC Protocol A). Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Ethynyl-2-(propan-2-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP AND READ: The presence of a terminal alkyne (ethynyl group) on this pyridine derivative dictates the disposal protocol.

CRITICAL HAZARD: Terminal alkynes react with specific metals (Copper, Silver, Mercury) to form shock-sensitive explosive acetylides .

  • STRICT PROHIBITION: Do NOT use metal spatulas, metal cans, or containers with metal caps/fittings during handling or disposal.

  • PRIMARY WASTE STREAM: High-BTU Organic Incineration (Segregated from oxidizers and heavy metals).

Chemical Hazard Profile & Risk Assessment

To ensure safe disposal, you must understand the functional group risks that define this molecule's waste profile.

FeatureStructureHazard ImplicationWaste Code (RCRA Ref)
Core Pyridine RingToxic, Irritant, Organic BaseD038 (Pyridine-like), F005 (Solvent)
Side Chain A Propan-2-yloxy (Isopropoxy)Flammability, Peroxide Potential (low but non-zero)D001 (Ignitable)
Side Chain B 5-Ethynyl (Terminal Alkyne) Explosive Polymerization / Metal Acetylide Formation D003 (Reactive - Potential)

Step-by-Step Disposal Protocol

Phase 1: Segregation & Container Selection (The "No-Metal" Rule)
  • Objective: Prevent contact between the ethynyl group and transition metals.

  • Action: Select a High-Density Polyethylene (HDPE) or Borosilicate Glass container.

  • Verification Check:

Phase 2: Waste Stream Classification

Determine the physical state and purity of the waste.

Scenario A: Pure Solid/Liquid Substance
  • Dissolution (Optional but Recommended): If the substance is a solid residue, dissolve in a compatible non-halogenated solvent (e.g., Acetone or Ethyl Acetate) to facilitate incineration. Note: Do not use chlorinated solvents if avoidable, to keep incineration costs lower.

  • Labeling: Mark as "Hazardous Waste - Flammable / Toxic / Irritant."

  • Specific Notation: Add the warning: "CONTAINS TERMINAL ALKYNE - NO METAL CONTACT."

Scenario B: Reaction Mixture (Quenching)

If the material is part of a reaction mixture (e.g., Sonogashira coupling):

  • Scavenging: Ensure all heavy metal catalysts (Palladium/Copper) are quenched and removed via silica filtration or scavenger resins (e.g., QuadraPure™) before combining with the alkyne waste.

  • Reasoning: Mixing the alkyne waste with the copper catalyst from the reaction in the same waste drum creates a time-bomb (Copper Acetylide precipitation).

Phase 3: Storage & Pickup[2]
  • Storage: Store in a Flammable Safety Cabinet.

  • Compatibility: Keep away from:

    • Strong Oxidizers (Nitric Acid, Peroxides).

    • Strong Bases (promotes polymerization).

    • Aqueous Metal Salt Solutions.

Operational Workflow (Visualization)

The following diagram outlines the decision logic for disposing of 5-Ethynyl-2-(propan-2-yloxy)pyridine, emphasizing the critical metal-avoidance steps.

DisposalWorkflow Start Waste Generation: 5-Ethynyl-2-(propan-2-yloxy)pyridine CheckState Determine Physical State Start->CheckState IsSolid Solid / Residue CheckState->IsSolid IsLiquid Liquid / Solution CheckState->IsLiquid Dissolve Dissolve in Acetone/EtOAc (Plastic Tools ONLY) IsSolid->Dissolve CheckMetals CRITICAL CHECK: Are Metal Catalysts Present? IsLiquid->CheckMetals Container Transfer to HDPE or Glass Container (NO METAL CAPS) Dissolve->Container RemoveMetals Filter/Scavenge Metals (Prevent Acetylide Formation) CheckMetals->RemoveMetals Yes (Cu/Pd present) CheckMetals->Container No (Pure) RemoveMetals->Container Label Label: Hazardous Waste 'Flammable/Toxic' 'Contains Terminal Alkyne' Container->Label Pickup EHS / HazMat Pickup (High BTU Incineration) Label->Pickup

Figure 1: Decision matrix for safe disposal, highlighting the critical segregation of metal catalysts to prevent explosive byproducts.

Emergency Spill Response

In the event of a spill outside of containment:

  • Evacuate & Ventilate: The isopropoxy group makes vapors flammable. Remove ignition sources.[1][2]

  • PPE: Wear Nitrile gloves, lab coat, and safety goggles.

  • Absorb: Use Vermiculite or Sand .

    • Contraindication: Do NOT use clay-based absorbents if they contain transition metal impurities (rare, but possible). Inert silicate is best.

  • Clean Up: Use a plastic dustpan and brush . Do not use a metal shovel.

  • Decontamination: Wipe the surface with a dilute ethanol soap solution.

References & Authority

The protocols above are derived from standard safety practices regarding functionalized heterocycles and reactive moieties.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3][4][5] National Academies Press.[6] (See Chapter 6 for Reactivity of Alkynes).

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). (Codes D001, D003, F005).

  • PubChem. Compound Summary: Pyridine Derivatives and Terminal Alkyne Safety.

  • NOAA CAMEO Chemicals. Reactivity Datasheet: Alkynes, with Acetylenic Hydrogen. (Explains Metal Acetylide Hazards).

Sources

Personal Protective Equipment (PPE) & Handling Guide: 5-Ethynyl-2-(propan-2-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-Ethynyl-2-(propan-2-yloxy)pyridine (CAS: 1824407-34-2, often referred to as 5-Ethynyl-2-isopropoxypyridine) is a specialized heterocyclic building block.[1] It is primarily utilized in "Click Chemistry" (CuAAC) applications for drug discovery, serving as a linker in PROTACs (Proteolysis Targeting Chimeras) or as a scaffold in kinase inhibitor synthesis.

Critical Safety Note: Specific Safety Data Sheets (SDS) for this exact intermediate are often sparse. Therefore, this protocol adheres to the Precautionary Principle , deriving safety measures from its structural analogs (e.g., 5-Ethynyl-2-methylpyridine and 2-Ethynylpyridine). We treat this compound as a potential acute toxin and severe irritant until proven otherwise.

Hazard Assessment (Structure-Activity Relationship)

Before selecting PPE, we must understand the "Why" behind the hazards.

Functional GroupAssociated HazardMechanism of Action
Pyridine Ring Acute Toxicity / Irritation Pyridines are readily absorbed through the skin and can cause CNS depression and liver/kidney damage upon chronic exposure.
Terminal Alkyne Reactivity / Instability While generally stable, terminal alkynes can react exothermically with azides or form acetylides with active metals (Cu, Ag), posing an explosion risk if dried in the presence of metals.
Isopropoxy Group Enhanced Absorption The ether linkage increases lipophilicity, potentially accelerating skin absorption compared to non-substituted pyridines.

Inferred GHS Classification (Conservative Estimate):

  • H301/H302: Toxic/Harmful if swallowed.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale based on the operation's risk level.

PPE Selection Logic Diagram

(Visualizing the decision process for PPE based on physical state and quantity)

PPE_Logic Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution Quant_Solid Quantity > 100 mg? Solid->Quant_Solid Solvent_Type Solvent Type? Solution->Solvent_Type PPE_Std Standard PPE: Lab Coat, Nitrile Gloves, Safety Glasses Quant_Solid->PPE_Std No PPE_High High Risk PPE: + N95/P100 Mask (if outside hood) + Double Nitrile Gloves Quant_Solid->PPE_High Yes Halogenated Halogenated (DCM/Chloroform) Solvent_Type->Halogenated NonHalo Non-Halogenated (MeOH/THF) Solvent_Type->NonHalo Glove_Lam REQUIRED: Laminate/Silver Shield Gloves (Nitrile degrades rapidly) Halogenated->Glove_Lam NonHalo->PPE_Std

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent compatibility.

Detailed PPE Specifications
ComponentStandard Protocol (<100 mg)Scale-Up / High Risk (>100 mg or Aerosol)Technical Rationale
Eye Protection ANSI Z87.1 Safety Glasses with side shields.Chemical Splash Goggles.Pyridine derivatives are severe eye irritants.[2] Dust entry must be prevented.[3][4][5]
Hand Protection Nitrile Gloves (Min thickness: 5 mil).Double Gloving: Nitrile (inner) + Laminate (outer) if using DCM.Pyridines penetrate nitrile slowly; however, if dissolved in DCM, breakthrough is instantaneous (<1 min).
Body Protection Standard Cotton Lab Coat.Tyvek® Sleeves or Apron.Prevents absorption through clothing cuffs during weighing/transfer.
Respiratory None required if in Fume Hood.N95/P100 Respirator (if hood failure or spill).Inhalation of dust is the fastest route to systemic toxicity.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Static charge is a major issue with functionalized pyridines, leading to powder scattering.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood .

  • Static Mitigation: Use an anti-static gun or polonium strip near the balance if the powder is "flighty."

  • Transfer: Do not use metal spatulas if the substance is potentially reactive (though less concern for transfer, it is best practice for alkynes). Use PTFE-coated or porcelain spatulas.

  • Containment: Weigh into a tared vial, not onto weighing paper, to minimize surface area exposure.

B. Reaction Setup (Click Chemistry Context)[6]
  • Inert Atmosphere: While the pyridine ring is stable, the terminal alkyne can undergo oxidative homocoupling (Glaser coupling) in the presence of oxygen and copper. Purge all reaction vessels with Argon or Nitrogen .

  • Solvent Choice: If dissolving in Dichloromethane (DCM), do not rely on single nitrile gloves . DCM carries the toxic pyridine through the glove barrier immediately.

C. Spill Response
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (soaked in water/detergent) to dampen, then wipe up.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

  • Decontamination: Clean surface with 10% bleach solution followed by water to degrade the pyridine ring.

Waste Disposal & Logistics

Proper disposal is legally mandated (RCRA compliance in the US).

Waste Stream Logic Diagram

Waste_Logic Waste Chemical Waste Type Mixture Type? Waste->Type Solid_W Solid Waste Type->Solid_W Liq_W Liquid Waste Type->Liq_W Bin_Sol Solid Hazardous Waste Bin (Label: Toxic, Irritant) Solid_W->Bin_Sol Halogen Contains Halogens? (DCM, Chloroform) Liq_W->Halogen Bin_Halo Halogenated Organic Waste (Segregated) Halogen->Bin_Halo Yes Bin_NonHalo Non-Halogenated Organic Waste Halogen->Bin_NonHalo No

Figure 2: Waste segregation logic to prevent cross-contamination and ensure regulatory compliance.

Disposal Codes:

  • Primary: Dispose of as Hazardous Organic Waste .

  • RCRA Considerations: While this specific CAS is not listed, Pyridine (parent) is D038 . Treat this derivative with the same rigor.

  • Labeling: Must be labeled "Toxic, Irritant, Flammable" (if in solvent).

References & Verification

  • PubChem. 5-Ethynyl-2-methylpyridine (Analog Safety Data). National Library of Medicine. [Link]

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always verify with the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Sources

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